molecular formula C10H14N4O2 B1333066 1-Methyl-4-(5-nitropyridin-2-yl)piperazine CAS No. 55403-34-4

1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Cat. No.: B1333066
CAS No.: 55403-34-4
M. Wt: 222.24 g/mol
InChI Key: DZIASOMGGPNYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(5-nitropyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)10-3-2-9(8-11-10)14(15)16/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIASOMGGPNYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377279
Record name 1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55403-34-4
Record name 1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-4-(5-nitropyridin-2-yl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Audience: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide on the chemical properties, synthesis, characterization, and applications of this compound. As a key building block in medicinal chemistry, a thorough understanding of this molecule is essential for its effective utilization in drug discovery and development.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a piperazine ring substituted with a methyl group at one nitrogen and a 5-nitropyridin-2-yl group at the other. This structure combines the pharmacologically significant piperazine scaffold with the reactive nitropyridine system.

Table 1: Physicochemical Data

Property Value Source(s)
CAS Number 55403-34-4 [1][2]
Molecular Formula C10H14N4O2 [1][2]
Molecular Weight 222.24 g/mol [2]
Appearance Off-white solid [3]
Melting Point 108-110 °C [2]

| Storage Temperature | Room temperature or 2-8°C |[1][2] |

Synthesis and Purification

The principal synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is robust and scalable for laboratory and potential pilot-plant production.

Synthetic Pathway Overview

The reaction involves the displacement of a leaving group (typically a halide) from the 2-position of a 5-nitropyridine ring by the secondary amine of 1-methylpiperazine. The electron-withdrawing nitro group at the 5-position is critical, as it activates the pyridine ring towards nucleophilic attack, thereby facilitating the reaction.

Synthesis_Pathway cluster_reactants Reactants reactant1 2-Chloro-5-nitropyridine reagents Base (K₂CO₃) Solvent (DMF) Heat (100 °C) reactant1->reagents reactant2 1-Methylpiperazine reactant2->reagents product This compound reagents->product SNA r Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_confirmation Final Confirmation Synthesis Synthesized Crude Product Purification Purified Compound Synthesis->Purification Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Confirmation Structure & >95% Purity Confirmed NMR->Confirmation MS->Confirmation HPLC->Confirmation

References

A-Z Guide to 1-Methyl-4-(5-nitropyridin-2-yl)piperazine Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 1-methyl-4-(5-nitropyridin-2-yl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a narrative grounded in the principles of analytical chemistry, explaining the rationale behind experimental choices and data interpretation. By integrating High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we will construct a self-validating framework for the unambiguous confirmation of the target molecule's structure.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. The subject of this guide, this compound (Molecular Formula: C10H14N4O2, Formula Weight: 222.24 g/mol ), is a heterocyclic compound featuring a nitro-substituted pyridine ring linked to a methylpiperazine moiety.[1] The presence of multiple nitrogen atoms and distinct aromatic and aliphatic regions makes it an excellent candidate for a multi-faceted analytical approach to confirm its structural integrity.

Foundational Analysis: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

The first and most fundamental question in structural elucidation is "what is the elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this.[2][3] Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 ppm), allowing for the determination of a unique molecular formula.[3][4]

Causality of Method Selection: Why HRMS is Essential

For a compound with the nominal mass of 222, numerous combinations of carbon, hydrogen, nitrogen, and oxygen are possible. HRMS can distinguish between these possibilities by measuring the exact mass, which is not an integer value due to the mass defect of the constituent isotopes (e.g., 12C = 12.0000 Da, 1H ≈ 1.0078 Da, 14N ≈ 14.0031 Da, 16O ≈ 15.9949 Da).[5] This precision is indispensable for confirming the elemental composition at the outset of the investigation.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[3]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for this class of compounds due to the presence of basic nitrogen atoms that are readily protonated.

  • Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired over a relevant m/z range.

Data Interpretation and Validation

The primary objective is to identify the protonated molecular ion, [M+H]+. For this compound (C10H14N4O2), the expected exact mass of the [M+H]+ ion is 223.1190. The HRMS data should show a prominent peak at or very near this m/z value. The instrument software is then used to calculate the predicted molecular formula from the measured exact mass and compare it to the theoretical value. A mass error of less than 5 ppm provides high confidence in the assigned molecular formula.

Table 1: HRMS Data Summary

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Molecular FormulaC10H14N4O2--
[M+H]+ (m/z)223.1190223.1188-0.9

Unraveling the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the connectivity of the atoms.[6] A suite of NMR experiments, including 1H, 13C, and various 2D techniques, will provide a detailed picture of the molecular structure.[7][8]

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).[9] The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR Acquisition: Standard pulse programs are used to acquire 1H and proton-decoupled 13C spectra.[10]

  • 2D NMR Acquisition: A series of 2D NMR experiments are performed, including COSY, HSQC, and HMBC, to establish correlations between protons and carbons.[11]

Data Interpretation: A Step-by-Step Elucidation

The 1H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

  • Aromatic Region: The 5-nitropyridine ring will exhibit three distinct proton signals. The nitro group is a strong electron-withdrawing group, which will significantly deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield).

  • Aliphatic Region: The piperazine ring protons will appear as multiplets in the upfield region. The N-methyl group will be a singlet, typically around 2.3-2.5 ppm.

The 13C NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons: The pyridine ring will show five carbon signals. The carbon bearing the nitro group will be significantly deshielded.

  • Aliphatic Carbons: The piperazine ring will show two distinct carbon signals for the CH2 groups, and the N-methyl group will have a characteristic signal in the upfield region.

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[11] This is crucial for tracing the connectivity within the pyridine and piperazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[11] This allows for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2-3 bonds away.[11] Key HMBC correlations to look for include:

    • Correlations from the piperazine protons to the pyridine carbon at the point of attachment.

    • Correlations from the N-methyl protons to the adjacent piperazine carbons.

    • Correlations between the protons on the pyridine ring, which can confirm their relative positions.

Table 2: Predicted NMR Data Summary (in CDCl3)

Assignment1H Chemical Shift (ppm), Multiplicity, J (Hz)13C Chemical Shift (ppm)Key HMBC Correlations
H-3~8.2, dd, J = 9.0, 2.5 Hz~138C-2, C-5
H-4~7.9, dd, J = 9.0, 0.5 Hz~130C-2, C-6
H-6~8.9, d, J = 2.5 Hz~150C-2, C-4
Piperazine CH2 (N-Py)~3.8, t, J = 5.0 Hz~53C-2, Piperazine CH2
Piperazine CH2 (N-Me)~2.6, t, J = 5.0 Hz~54N-CH3, Piperazine CH2
N-CH3~2.4, s~46Piperazine CH2

Diagram 1: Key HMBC Correlations

HMBC_Correlations cluster_pyridine Pyridine Ring cluster_piperazine Piperazine Ring Py_N N C2 C2 C3 C3-H Pip_N1 N1 C3->C2 C4 C4-H C5 C5-NO2 C3->C5 C4->C2 C6 C6-H C4->C6 C6->C2 C6->C4 Pip_C2 C2'-H2 Pip_C2->C2 Pip_C3 C3'-H2 Pip_C2->Pip_C3 Pip_C3->Pip_C2 Pip_N4 N4 N_Me N-CH3 Pip_C3->N_Me Pip_C5 C5'-H2 Pip_C6 C6'-H2 Pip_C5->Pip_C6 Pip_C5->N_Me Pip_C6->C2 Pip_C6->Pip_C5 N_Me->Pip_C3 N_Me->Pip_C5

Caption: Key 2- and 3-bond HMBC correlations for structural elucidation.

Corroborative Evidence: Functional Group Analysis by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. While not as detailed as NMR for overall structure, it serves as an excellent and rapid confirmatory technique.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: A small amount of the solid sample is placed on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer.

  • Data Acquisition: The spectrum is acquired over the mid-infrared range (typically 4000-400 cm-1).

Data Interpretation

The FT-IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups in this compound.

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm-1)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950-2800C-H stretchAliphatic (CH3, CH2)
~1590, 1480C=C, C=N stretchPyridine ring
~1520, 1340Asymmetric & Symmetric NO2 stretchNitro group
~1200-1000C-N stretchAmine

The presence of strong absorption bands for the nitro group is a key diagnostic feature.

Synthesis and Fragmentation: A Note on Chemical Behavior

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyridine ring by 1-methylpiperazine.[12] Understanding this synthetic route can provide additional confidence in the expected structure.

Furthermore, while not the primary focus of this guide, the fragmentation pattern in mass spectrometry can also provide structural clues. For piperazine-containing compounds, fragmentation often involves cleavage of the piperazine ring.[13][14]

Conclusion: A Triad of Evidence for Unambiguous Elucidation

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By systematically employing HRMS to establish the molecular formula, a suite of 1D and 2D NMR experiments to map the atomic connectivity, and FT-IR to confirm the presence of key functional groups, we create a self-validating and robust dataset. This convergence of evidence from three orthogonal techniques allows for the unambiguous confirmation of the molecular structure, providing the necessary foundation for any further research or development activities.

Diagram 2: Overall Workflow for Structure Elucidation

workflow cluster_start Initial Analysis cluster_hrms Elemental Composition cluster_nmr Structural Connectivity cluster_ftir Functional Group Confirmation cluster_conclusion Final Confirmation start This compound Sample hrms High-Resolution Mass Spectrometry (HRMS) start->hrms nmr 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) start->nmr ftir FT-IR Spectroscopy start->ftir hrms_data Molecular Formula (C10H14N4O2) hrms->hrms_data conclusion Unambiguous Structure Elucidation hrms_data->conclusion nmr_data Atom Connectivity Map nmr->nmr_data nmr_data->conclusion ftir_data Functional Group Identification ftir->ftir_data ftir_data->conclusion

Caption: A logical workflow for the comprehensive structural elucidation of the target compound.

References

An In-depth Technical Guide to 1-Methyl-4-(5-nitropyridin-2-yl)piperazine (CAS: 55403-34-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is structured to provide not only fundamental data but also insights into its synthesis, analysis, and potential applications, grounded in established scientific principles.

Core Compound Identity and Properties

This compound is a substituted piperazine derivative characterized by the presence of a nitropyridine moiety. This structural combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.[1][2]

PropertyValueSource
CAS Number 55403-34-4[1]
Molecular Formula C₁₀H₁₄N₄O₂[1]
Molecular Weight 222.24 g/mol [1]
Appearance Off-white to light yellow solid
Melting Point 108-110 °C
Purity Typically >97%[1]
Storage Room temperature, in a dry and well-ventilated place[1]

Synthesis and Purification

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method is widely employed in the preparation of N-arylpiperazine derivatives.[2]

Synthetic Workflow:

The general principle involves the reaction of a halo-nitropyridine with N-methylpiperazine in the presence of a base. The electron-withdrawing nitro group on the pyridine ring activates the halogen at the 2-position for nucleophilic displacement by the secondary amine of N-methylpiperazine.

G reagent1 2-Halo-5-nitropyridine (X = Cl or Br) reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetonitrile) Heat reagent1->reaction reagent2 N-Methylpiperazine reagent2->reaction product This compound reaction->product

General synthetic scheme for this compound.
Detailed Experimental Protocol:

The following protocol is a representative example of the synthesis:

  • Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-methylpiperazine (1 to 1.5 equivalents) and a base like potassium carbonate (1 to 2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 100°C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound as a solid.

Biological Significance and Potential Applications

While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Piperazine and nitropyridine moieties are considered "privileged structures" in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications.[3][4]

The primary role of this compound is as a key building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes the compound a versatile starting material for creating libraries of compounds for drug discovery screening.

Potential as a Precursor for Enzyme Inhibitors:

A notable study has reported the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as inhibitors of Sirtuin 6 (SIRT6), a histone deacetylase implicated in type 2 diabetes.[5] Although this is a derivative with an additional amino group, it highlights the potential of the 1-methyl-4-(nitrophenyl)piperazine scaffold in designing enzyme inhibitors. The study employed various assays to characterize the inhibitory activity, including:

  • Fluor de Lys (FDL) Assay: A fluorescence-based assay to measure the deacetylase activity of sirtuins.

  • Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics between the compound and the target protein.

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.

These methodologies are standard in the field for characterizing compound-target interactions and would be applicable to screening and evaluating derivatives of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for assessing the purity of this compound. Given the presence of the nitropyridine chromophore, the compound is readily detectable by UV. For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[6][7]

Representative HPLC-UV Method (Adaptable):

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength Based on the UV spectrum of the compound (typically in the 254-340 nm range)
Injection Volume 10 µL
Spectroscopic Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra would show characteristic signals for the methyl group, the piperazine ring protons, and the protons on the nitropyridine ring.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For a related compound, 1-methyl-4-nitrosopiperazine, mass spectral data is available and can provide some insight into the potential fragmentation of the piperazine ring.[10]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from related piperazine compounds suggest the following:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Toxicity: The toxicological properties of this specific compound have not been fully investigated. However, some nitrosated piperazine derivatives have been shown to be genotoxic and carcinogenic in animal studies. Therefore, it is prudent to handle this compound with care and avoid exposure.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the creation of diverse chemical libraries. While its own biological activity is not yet well-defined, the prevalence of its structural motifs in known bioactive molecules, particularly enzyme inhibitors, suggests that its derivatives are promising candidates for further investigation. Researchers and drug development professionals can leverage the synthetic and analytical methodologies outlined in this guide to explore the full potential of this versatile compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(5-nitropyridin-2-yl)piperazine is a heterocyclic organic compound featuring a piperazine ring linked to a nitropyridine moiety, with a methyl group substitution on the distal nitrogen of the piperazine ring. This compound is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the piperazine and nitropyridine scaffolds in a wide array of biologically active molecules. The piperazine ring often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross biological membranes, while the nitropyridine group can serve as a key pharmacophore or a synthetic handle for further molecular elaboration. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development, guiding aspects from reaction optimization and formulation development to the interpretation of its biological activity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and established analytical methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

Molecular Formula: C₁₀H₁₄N₄O₂[1]

Molecular Weight: 222.25 g/mol [1]

CAS Number: 55403-34-4[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties

A compound's behavior in both chemical and biological systems is dictated by its fundamental physicochemical properties. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate experimental conditions.

PropertyValueSource
Melting Point 108-110 °C[2]
Boiling Point No experimental data available
Solubility No experimental data available for the target compound. The related compound, 1-methyl-4-nitroso-piperazine, is soluble in polar solvents like water and alcohols.[3]
pKa No experimental data available. The pKa of various substituted piperazines has been studied, and the methylation of a piperazine nitrogen generally reduces the highest pKa value.[4]

Expert Insight: The melting point of 108-110 °C indicates that this compound is a solid at room temperature, which is consistent with its described appearance as an off-white solid. The lack of experimental data for boiling point, solubility, and pKa highlights a gap in the comprehensive characterization of this compound. The solubility of the related nitroso-piperazine suggests that the target compound may also exhibit some solubility in polar solvents due to the presence of nitrogen and oxygen atoms capable of hydrogen bonding. However, the overall molecule has significant nonpolar character, which will influence its solubility profile. The pKa will be influenced by the electron-withdrawing nature of the nitropyridine ring and the electron-donating effect of the methyl group. Potentiometric titration would be the standard method to determine the experimental pKa values.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its structure. While a synthesis protocol confirms the structure of this compound by nuclear magnetic resonance (NMR) analysis, the specific data is not publicly available. The following sections outline the expected spectral characteristics based on the known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton ortho to the nitro group will be the most deshielded, appearing at the highest chemical shift. The other two protons will exhibit coupling to each other.

  • Piperazine Protons: Two sets of broad signals are expected for the methylene protons of the piperazine ring, likely in the range of δ 2.5-4.0 ppm. The protons adjacent to the pyridine ring will be more deshielded than those adjacent to the methyl-bearing nitrogen.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group will appear in the upfield region, typically around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the nitro group and the carbon attached to the piperazine nitrogen will have characteristic chemical shifts.

  • Piperazine Carbons: Two signals are expected for the piperazine ring carbons.

  • Methyl Carbon: A single signal for the methyl carbon will be observed in the upfield region.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm the assignments of all proton and carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tuning, Locking, Shimming) transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum h1_acq->c13_acq d2_acq Acquire 2D Spectra (COSY, HSQC, HMBC) c13_acq->d2_acq process Fourier Transform, Phasing, Baseline Correction d2_acq->process reference Reference Spectra process->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals integrate->assign

Figure 2: A generalized workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (222.25) should be observed.

  • Major Fragments: Fragmentation is likely to occur at the piperazine ring. Common fragmentation pathways for piperazine derivatives involve the cleavage of the C-N bonds within the ring, leading to characteristic fragment ions. The loss of the methyl group (M-15) and fragmentation of the nitropyridine ring are also possible. For instance, a prominent fragment would be the cleavage of the piperazine ring, a common fragmentation pattern for such compounds.[5]

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for EI.

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic Absorptions:

  • N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C-N Stretching: Bands in the region of 1020-1250 cm⁻¹ can be attributed to the C-N stretching of the piperazine and its connection to the pyridine ring.

  • C-H Stretching: Absorptions for aromatic C-H bonds on the pyridine ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups will be observed just below 3000 cm⁻¹.

  • C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent (for solutions).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Expected Absorption Maxima (λmax): this compound contains a nitropyridine ring, which is a chromophore. It is expected to exhibit strong UV absorption. The exact λmax will depend on the solvent used, but it is likely to be in the range of 300-400 nm due to the extended conjugation of the nitropyridine system.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

Synthesis

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalopyridine with N-methylpiperazine.

General Synthetic Procedure: A mixture of 2-chloro-5-nitropyridine, N-methylpiperazine, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography to yield this compound as an off-white solid.

Synthesis_Workflow reagents 2-chloro-5-nitropyridine + N-methylpiperazine + Base (e.g., K₂CO₃) reaction Reaction in Solvent (e.g., DMF) with Heating reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 3: A simplified workflow for the synthesis of the title compound.

Conclusion

This technical guide has provided a detailed overview of the known and expected physicochemical properties of this compound. While some fundamental experimental data, such as its melting point, are available, a comprehensive experimental characterization of its boiling point, solubility, pKa, and detailed spectral data is still needed to fully support its application in drug discovery and development. The provided protocols and predicted spectral characteristics offer a solid foundation for researchers to perform these characterizations. As a molecule with potential biological significance, a complete understanding of its physicochemical profile is essential for unlocking its full therapeutic potential.

References

An In-Depth Technical Guide: 1-Methyl-4-(5-nitropyridin-2-yl)piperazine as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Methyl-4-(5-nitropyridin-2-yl)piperazine is a pivotal synthetic intermediate, strategically employed in the construction of complex molecular architectures, particularly within medicinal chemistry and drug discovery. Its structure uniquely combines the pharmacologically significant 1-methylpiperazine moiety with a highly reactive nitropyridine ring.[1][2] This guide provides a comprehensive technical overview of its synthesis, core reactivity, and application. We will delve into the mechanistic underpinnings of its formation via Nucleophilic Aromatic Substitution (SNAr), present a detailed, field-tested synthetic protocol, and illuminate its primary utility as a precursor to the corresponding 5-aminopyridine derivative—a critical building block for a multitude of advanced pharmaceutical candidates.[3][4]

Introduction to this compound

Overview and Significance in Medicinal Chemistry

The piperazine heterocycle is a ubiquitous feature in a vast number of approved drugs, prized for its ability to improve aqueous solubility, enhance bioavailability, and provide a rigid scaffold for interacting with biological targets.[2] The 1-methylpiperazine fragment, specifically, is a common constituent in active pharmaceutical ingredients (APIs) targeting the central nervous system and in various kinase inhibitors.[1][5]

The true synthetic value of this compound lies in the strategic placement of the nitro group on the pyridine ring. This powerful electron-withdrawing group serves two critical functions:

  • It activates the C2 position of the pyridine ring, facilitating its own synthesis from 2-halopyridine precursors.[6][7]

  • It serves as a masked amino group. The facile and high-yielding reduction of the aromatic nitro group to a primary amine unlocks a crucial synthetic handle for subsequent elaboration, such as amide bond formations or cross-coupling reactions.[3]

This "masked amine" strategy makes the title compound a highly valuable and versatile building block for introducing the 2-(1-methylpiperazinyl)-5-aminopyridine scaffold into target molecules.

Physicochemical Properties

Proper characterization and handling are essential for successful downstream applications. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 55403-34-4[8][9]
Molecular Formula C₁₀H₁₄N₄O₂[8]
Molecular Weight 222.24 g/mol [8]
Appearance Off-white to light yellow solid[9][10]
Melting Point Not consistently reported; requires experimental determination.
Storage Store at 2-8°C under an inert atmosphere for long-term stability.[10]

Synthesis and Purification

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, but this effect is dramatically amplified by the strong electron-withdrawing nitro group at the 5-position.[7] This polarization renders the C2 position highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at C2 serves as an excellent leaving group.[6][7]

The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. 1-Methylpiperazine acts as the nitrogen nucleophile, attacking the electron-deficient C2 carbon. The subsequent loss of the chloride ion restores the aromaticity of the ring to yield the final product.

A simplified representation of the SNAr mechanism.

Detailed Experimental Protocol

This protocol is a robust method adapted from literature procedures, providing high yields and purity.[9]

Reaction Scheme: 2-Chloro-5-nitropyridine + 1-Methylpiperazine → this compound

Reagents & Materials:

ReagentM.W. ( g/mol )EquivalentsAmount
2-Chloro-5-nitropyridine158.551.0(e.g., 10.0 g)
1-Methylpiperazine100.161.1(e.g., 7.0 g, 7.6 mL)
Potassium Carbonate (K₂CO₃)138.211.5(e.g., 13.1 g)
N,N-Dimethylformamide (DMF)--(e.g., 100 mL)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Causality: K₂CO₃ is a mild inorganic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. It is preferred over stronger bases that could potentially lead to side reactions with the nitropyridine ring.[11]

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. DMF is an ideal polar aprotic solvent for SNAr reactions as it effectively solvates the cationic species without interfering with the nucleophile.

  • Add 1-methylpiperazine (1.1 eq) to the stirred mixture. A slight excess of the amine ensures the complete consumption of the limiting electrophile.

  • Heating: Heat the reaction mixture to 100 °C.

    • Causality: Thermal energy is required to overcome the activation energy of the reaction, ensuring a reasonable reaction rate. The 100 °C temperature provides a good balance between reaction speed and minimizing potential thermal degradation.[9]

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10:90 Ethanol:Ethyl Acetate.[9] The reaction is typically complete within 4-24 hours, as indicated by the disappearance of the 2-chloro-5-nitropyridine spot.

  • Workup: Once complete, cool the mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water and DMF. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel. A gradient elution, for example, starting with ethyl acetate and gradually increasing the polarity with ethanol or methanol, is effective.[9] The pure product is typically obtained as an off-white or yellow solid with yields often exceeding 90%.[9]

Process Visualization

workflow start 1. Setup & Reagent Charging (2-Cl-5-NO2-Py, K2CO3, DMF) add_amine 2. Add 1-Methylpiperazine start->add_amine heat 3. Heat to 100 °C add_amine->heat monitor 4. Monitor by TLC heat->monitor monitor->heat Incomplete workup 5. Cool & Quench in Ice Water monitor->workup Complete extract 6. Extract with CH2Cl2 / EtOAc workup->extract dry 7. Wash, Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Experimental workflow for the synthesis and purification.

Reactivity and Application as a Synthetic Intermediate

The Key Transformation: Reduction of the Nitro Group

The primary synthetic utility of this compound is its role as a stable precursor to 2-(4-methylpiperazin-1-yl)pyridin-5-amine . The conversion of the nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis.

Typical Reduction Protocol (Catalytic Hydrogenation):

  • Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of Palladium on Carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Place the vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator apparatus.

  • Reaction: Stir the reaction vigorously at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired 2-(4-methylpiperazin-1-yl)pyridin-5-amine, which is often used in the next step without further purification.

This catalytic hydrogenation is highly efficient, clean, and typically provides near-quantitative yields, making it the preferred method in many drug development campaigns.[3][4]

Synthetic Utility of the Resulting Amine

The generated 5-aminopyridine derivative is a versatile nucleophile and coupling partner. It readily participates in a variety of bond-forming reactions, allowing for the rapid construction of complex drug-like molecules.

  • Amide Bond Formation: The amine can be acylated with carboxylic acids (using coupling reagents like HATU or EDC) or acid chlorides to form amides.

  • Urea Formation: Reaction with isocyanates or carbamoyl chlorides yields urea derivatives.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides secondary or tertiary amines.

  • Cross-Coupling Reactions: The amine can participate in Buchwald-Hartwig amination or serve as a directing group in other metal-catalyzed reactions.

Logical Flow of Application

The strategic value of this compound is best understood as a multi-step synthetic sequence.

logic_flow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Molecular Elaboration sm 2-Chloro-5-nitropyridine + 1-Methylpiperazine intermediate This compound sm->intermediate SNAr Reaction amine 2-(4-Methylpiperazin-1-yl)pyridin-5-amine intermediate->amine Nitro Reduction (e.g., H2, Pd/C) api Complex APIs (e.g., Kinase Inhibitors) amine->api Coupling Reactions (Amidation, etc.)

Logical flow from starting materials to complex APIs.

Case Study: Role in Kinase Inhibitor Scaffolds

Numerous patents in drug discovery describe the use of this intermediate. For example, in the synthesis of complex pyridone compounds with potential activity as Bruton's Tyrosine Kinase (Btk) inhibitors, related nitropyridinyl-piperazine structures are key precursors.[12] The nitro group is reduced to an amine, which then undergoes further reactions to build the final, complex inhibitor molecule. This pattern is a recurring theme in modern medicinal chemistry, highlighting the intermediate's strategic importance.[3][4]

Safety and Handling

  • This compound: Standard laboratory PPE (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

  • Precursors: 2-Chloro-5-nitropyridine is a known skin and eye irritant and is harmful if swallowed.[13] Handle with care in a well-ventilated fume hood. 1-Methylpiperazine is corrosive and flammable. All manipulations should be performed with appropriate engineering controls and PPE.

  • Reaction: The synthesis should be conducted in a fume hood. The hydrogenation step for nitro reduction requires particular care due to the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the system is properly purged with an inert gas (like nitrogen or argon) before and after the reaction.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient synthesis of complex molecules. Its preparation via a robust SNAr reaction and, more importantly, its function as a stable precursor to a versatile aminopyridine building block, solidify its value in the pharmaceutical industry. By leveraging the "masked amine" strategy this intermediate provides, researchers can streamline synthetic routes, enabling the rapid exploration and development of novel therapeutic agents.

References

exploratory screening of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Exploratory Screening of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Foreword: A Molecule of Dichotomies

The compound this compound (CAS 55403-34-4) presents a fascinating case for exploratory screening.[1] It is a composite of two powerful, yet contradictory, structural motifs. On one hand, the piperazine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs across therapeutic areas including oncology, psychiatry, and infectious disease.[2][3][4][5] Its six-membered ring with two opposing nitrogen atoms offers a rigid scaffold with ample opportunities for substitution, often conferring favorable pharmacokinetic properties like improved water solubility and oral bioavailability.[6][7]

On the other hand, the 5-nitropyridin-2-yl moiety introduces a nitroaromatic group, a classic "structural alert" or toxicophore.[8] The strong electron-withdrawing nature of the nitro group can lead to metabolic liabilities, with bioreduction processes potentially generating mutagenic or genotoxic intermediates.[9][10] However, this same reactivity is the cornerstone of the therapeutic efficacy of many antibacterial and antiparasitic agents and is being cleverly exploited in the design of hypoxia-activated anticancer prodrugs.[8]

This inherent duality makes this compound a high-risk, high-reward candidate. A systematic, multi-tiered screening approach is therefore not just recommended, but essential to efficiently de-risk its profile and uncover any therapeutic potential. This guide outlines a robust, logic-driven strategy for its initial exploration, moving from broad phenotypic assessment to specific target identification.

Phase 1: Foundational Characterization & Primary Screening

The initial phase is designed to answer fundamental questions about the compound's behavior and general biological impact. The goal is to triage, to fail fast and fail cheap, eliminating compounds with insurmountable flaws before investing significant resources.

Physicochemical & Purity Assessment

Before any biological assay, the integrity of the test compound must be assured. This is a non-negotiable prerequisite for data reliability.

Protocol: Compound Quality Control

  • Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) to confirm identity and determine purity. The target purity for a screening compound should be >95%.

  • Solubility Determination: Assess thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4. This determines the maximum achievable concentration in physiological buffer and informs dosing for subsequent assays.

  • Chemical Stability: Evaluate stability in assay buffer over the time course of the longest-planned experiment to ensure the observed effects are from the parent compound and not a degradant.

Tier 1A: Cytotoxicity Profiling

The first biological assessment should be a broad cytotoxicity screen. This establishes the compound's general toxicity profile and, crucially, defines the concentration range for all subsequent cell-based assays. Screening against a panel of cell lines, including both cancerous and non-cancerous lines, can provide early hints of selective activity.

Rationale for Assay Selection: We will employ a metabolic-based assay like the MTT or MTS assay. These colorimetric assays are robust, high-throughput, and cost-effective for primary screening.[11] They measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[12]

Experimental Protocol: MTS Cytotoxicity Assay

  • Cell Plating: Seed cells from various lines (e.g., A549 lung cancer, MCF7 breast cancer, HEK293 non-cancerous kidney) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in culture medium. Add the compound dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., staurosporine) controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Development: Add a solution containing the MTS tetrazolium compound and an electron coupling reagent (e.g., phenazine ethosulfate) to each well.

  • Signal Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm. The amount of formazan product is directly proportional to the number of living cells.

  • Data Analysis: Plot the normalized absorbance against the log of the compound concentration and fit a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTypeIC50 (µM)
A549Lung Carcinoma5.2
MCF7Breast Carcinoma8.1
HCT116Colon Carcinoma> 50
HepG2Liver Carcinoma4.7
HEK293Normal Kidney45.8

This hypothetical data suggests moderate, somewhat selective toxicity against certain cancer lines compared to the non-cancerous line, warranting further investigation.

Tier 1B: Preliminary ADME Profiling

Poor pharmacokinetic properties are a primary cause of failure in drug development.[13] Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.[14][15]

Key ADME Assays:

  • Metabolic Stability: Assesses how quickly the compound is metabolized by liver enzymes. This is a key predictor of in vivo half-life. The assay is typically run using liver microsomes (containing Phase I enzymes like CYPs) or hepatocytes (containing both Phase I and Phase II enzymes).[16][17]

  • Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to interact with the target and exert a therapeutic effect. The Rapid Equilibrium Dialysis (RED) method is a common standard.[14]

  • Permeability: Predicts the ability of a compound to be absorbed across the gut wall. The Caco-2 cell permeability assay, which uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, is the gold standard for predicting intestinal absorption.[15]

Data Presentation: Hypothetical Preliminary ADME Profile

AssayMatrix/SystemResultInterpretation
Metabolic StabilityHuman Liver Microsomest½ = 25 minModerate stability
Plasma Protein BindingHuman Plasma92% boundHigh binding
Permeability (Papp A→B)Caco-2 Monolayer15 x 10⁻⁶ cm/sHigh permeability

This profile suggests the compound is readily absorbed but may be subject to moderate metabolism and high plasma binding, factors to consider in later stages.

Workflow for Primary Screening Cascade

The logic of this initial phase is to perform broad, cost-effective screens to build a foundational dataset for the compound.

G cluster_0 Phase 1: Foundational Screening Compound This compound QC Quality Control (Purity, Solubility, Stability) Compound->QC Verify Integrity Cytotox Tier 1A: Cytotoxicity Profiling (IC50 across cell panel) QC->Cytotox Proceed if >95% pure ADME Tier 1B: In Vitro ADME (Metabolic Stability, PPB, Permeability) QC->ADME Proceed if >95% pure Decision1 Go/No-Go Decision Cytotox->Decision1 ADME->Decision1 G cluster_1 Affinity-Based Pull-Down Workflow step1 Step 1: Incubation Cell Lysate + Biotin-Probe (Competition: + excess unlabeled compound) step2 Step 2: Capture Add Streptavidin Beads step1->step2 step3 Step 3: Wash & Elute Remove non-specific proteins Elute bound proteins step2->step3 step4 Step 4: Identification SDS-PAGE & Mass Spectrometry step3->step4 result {Result|Identify proteins present in probe-only and absent in competition sample} step4->result

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine, a key building block in contemporary drug discovery. The synthesis is based on a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure with integrated causality-driven explanations, and outline the necessary safety precautions and characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this important intermediate.

Introduction and Scientific Context

Substituted nitropyridines are privileged scaffolds in medicinal chemistry, frequently appearing in molecules targeting a wide range of diseases. The compound this compound serves as a crucial intermediate for introducing the 1-methylpiperazine moiety, which is often employed to enhance aqueous solubility, modulate basicity (pKa), and establish critical interactions with biological targets.

The synthesis detailed herein leverages the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, while aromatic, is inherently electron-deficient. This characteristic is significantly amplified by the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the 5-position.[1] This electronic arrangement drastically lowers the electron density at the C2 and C6 positions, making them highly susceptible to attack by nucleophiles. The chlorine atom at the C2 position serves as an excellent leaving group, facilitating a facile substitution reaction with 1-methylpiperazine.[1][2]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The secondary amine of 1-methylpiperazine, acting as the nucleophile, attacks the electron-deficient C2 carbon of 2-chloro-5-nitropyridine. This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Aromaticity Restoration: The aromatic system is restored through the expulsion of the chloride leaving group, yielding the final product. The presence of the nitro group is critical as it stabilizes the anionic Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism R1 2-Chloro-5-nitropyridine Int Meisenheimer Complex (Stabilized by -NO2) R1->Int Nucleophilic Attack R2 1-Methylpiperazine Plus1 + Prod This compound Int->Prod Elimination of Cl- Prod_Side + HCl

Figure 1: S-N-Ar Reaction Mechanism

Experimental Protocol

This protocol is designed to be a self-validating system, where successful completion of each stage provides a high degree of confidence in the final outcome.

Materials and Equipment

Reagents:

  • 2-Chloro-5-nitropyridine (CAS: 4548-45-2)

  • 1-Methylpiperazine (CAS: 109-01-3)

  • Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

  • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[3][4]

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 eq).

  • Add anhydrous potassium carbonate (1.0 eq). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Under a nitrogen or argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent. DMF is an excellent solvent for this reaction due to its high boiling point and its polar aprotic nature, which effectively solvates the cationic species without interfering with the nucleophile.[5]

  • Add 1-methylpiperazine (1.0 eq) to the stirred mixture.[5]

Step 2: Reaction Execution

  • Heat the reaction mixture to 100 °C using an oil bath.[5]

  • Maintain stirring at this temperature for 12-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress using TLC (e.g., 10:90 Ethanol:Ethyl Acetate eluent).[5] The consumption of the starting material (2-chloro-5-nitropyridine) and the appearance of a new, more polar spot corresponding to the product will indicate reaction progression.

Step 3: Work-up and Extraction

  • Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (approx. 10 volumes relative to the DMF). This step precipitates the crude product and dissolves the inorganic salts.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).[5] DCM is chosen for its ability to dissolve the product while being immiscible with water.

  • Combine the organic layers in a separatory funnel.

  • Wash the combined organic phase with brine (2 x 50 mL). This removes residual water and DMF from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.[5]

Step 4: Purification

  • Concentrate the filtered organic phase under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as Ethanol in Ethyl Acetate (e.g., starting from 0% and gradually increasing to 10%), is typically effective.[5]

  • Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • 1H and 13C NMR: To confirm the chemical structure. The spectra of substituted piperazines can show complexities due to conformational isomers.[6][7][8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Data Presentation: Reaction Parameters

The following table summarizes the typical quantitative data for this protocol.

ParameterValueRationale
Limiting Reagent 2-Chloro-5-nitropyridine1.0 eq
Nucleophile 1-Methylpiperazine1.0 - 1.1 eq
Base Potassium Carbonate1.0 eq
Solvent Anhydrous DMF~0.5 M
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier.[5]
Time 12 - 24 hTypical duration for completion, should be confirmed by TLC.[5]
Typical Yield 85 - 95%High efficiency is expected due to the activated substrate.[5]

Mandatory Safety Precautions

All work must be conducted in a well-ventilated fume hood while wearing appropriate PPE.

  • 2-Chloro-5-nitropyridine: Harmful if swallowed and causes skin and serious eye irritation.[3][4] Avoid breathing dust and ensure thorough washing after handling.[3]

  • 1-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage. It may also cause an allergic skin reaction and is harmful if inhaled. Keep away from heat and open flames. Handle under an inert atmosphere.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Refer to the latest Safety Data Sheets (SDS) for all reagents before commencing work.[3][4][10][11]

Experimental Workflow Visualization

Synthesis_Workflow Figure 2: Overall Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Assemble Reagents (2-Cl-5-NO2-Py, 1-MePip, K2CO3, DMF) glassware 2. Dry Glassware reagents->glassware setup 3. Combine Reagents in Flask under N2 glassware->setup heat 4. Heat to 100°C (12-24h) setup->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool & Quench in Ice-Water monitor->cool extract 7. Extract with DCM cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, MP) purify->characterize

Figure 2: Overall Synthesis Workflow

Conclusion

The protocol described provides a robust and high-yielding pathway to this compound. By understanding the underlying SNAr mechanism and adhering to the detailed steps for reaction, purification, and safety, researchers can confidently produce this valuable chemical intermediate for application in pharmaceutical research and development.

References

Application Notes and Protocols: 1-Methyl-4-(5-nitropyridin-2-yl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Privileged Scaffold

1-Methyl-4-(5-nitropyridin-2-yl)piperazine is a synthetic compound that incorporates two key pharmacophores: a nitropyridine and a methylpiperazine moiety. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a wide array of approved drugs targeting the central nervous system, as well as in numerous kinase inhibitors.[1][2] Similarly, the pyridine ring is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including anticancer properties.[3] The presence of a nitro group on the pyridine ring can further enhance its biological activity, and nitropyridine derivatives have been investigated as potential inhibitors of various enzymes.[4][5]

Given the prevalence of these structural motifs in oncology drug discovery, particularly in the development of kinase inhibitors, this document will focus on the application of this compound as a potential kinase inhibitor for cancer therapy. These application notes and protocols will provide a comprehensive guide for researchers to investigate its synthesis, biological activity, and mechanism of action.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.

PropertyValueReference
CAS Number 55403-34-4[6]
Molecular Formula C10H14N4O2[6]
Molecular Weight 222.24 g/mol [6]
Appearance Off-white solid[7]
Purity Typically >97%[6]
Storage Room temperature, protected from light and moisture[6]

Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A general protocol is provided below, based on established methods for similar compounds.[2][7]

Reaction Scheme:

G A 2-Chloro-5-nitropyridine C This compound A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 1-Methylpiperazine B->C

A representative synthetic workflow.

Materials:

  • 2-Chloro-5-nitropyridine

  • 1-Methylpiperazine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethanol

  • Ethyl acetate

  • Ammonia solution

Procedure:

  • To a stirred solution of 2-chloro-5-nitropyridine (1 equivalent) in DMF, add 1-methylpiperazine (1 equivalent) and potassium carbonate (1 equivalent).

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethanol and ethyl acetate with a small percentage of ammonia as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as an off-white solid.

  • Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Safety Precautions

Application in Kinase Inhibitor Discovery

The structural components of this compound suggest its potential as a kinase inhibitor. The following sections outline a workflow for evaluating this compound as a novel anticancer agent targeting protein kinases.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Lead Optimization A Kinase Panel Screening B IC50 Determination A->B Identify initial hits C Cell Viability Assays (MTT/XTT) B->C Validate in cellular context D Cell Migration/Invasion Assays C->D Confirm cytotoxicity E Western Blot Analysis D->E Assess anti-metastatic potential F Structure-Activity Relationship (SAR) Studies E->F

Workflow for evaluating this compound as a kinase inhibitor.

Part 1: In Vitro Kinase Screening

The initial step is to screen this compound against a panel of protein kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric) [1]

This protocol describes a standard radiometric assay for measuring kinase activity.

Materials:

  • Recombinant protein kinases of interest

  • This compound (test compound)

  • Kinase-specific peptide or protein substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (specific to each kinase)

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Part 2: Cell-Based Assays for Anticancer Activity

Once a target kinase is identified, the next step is to evaluate the compound's effect on cancer cells.

Protocol: Cell Viability Assay (MTT/XTT) [8][9]

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • After the incubation period, add the MTT or XTT reagent to each well and incubate for a few hours.

  • For the MTT assay, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value for the compound in the chosen cell line.

Protocol: Cell Migration Assay (Wound Healing/Scratch Assay) [10][11]

This assay assesses the effect of the compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well cell culture plates

  • Sterile pipette tip or cell scraper

  • Microscope with a camera

Procedure:

  • Seed the cancer cells in a culture plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with fresh medium to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

  • Measure the width of the scratch at different time points and calculate the rate of cell migration.

  • Compare the migration rate of treated cells to that of control cells.

Protocol: Western Blot Analysis of Signaling Pathways [4][12][13]

This technique is used to investigate the effect of the compound on the phosphorylation status of the target kinase and downstream signaling proteins.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cancer cells with this compound at various concentrations for a specific time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the changes in protein phosphorylation levels upon treatment with the compound.

Data Presentation and Interpretation

The results from these assays will provide a comprehensive profile of this compound's potential as a kinase inhibitor.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetIC50 (µM)
Kinase A0.5
Kinase B> 50
Kinase C15
Kinase D> 50

Table 3: Hypothetical Cell-Based Assay Data

Cell LineAssayIC50 (µM)
Cancer Cell Line 1MTT Assay (48h)2.1
Cancer Cell Line 2MTT Assay (48h)15.8

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential kinase inhibitor for cancer therapy. Positive results from these studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo efficacy studies in animal models of cancer. The privileged structural motifs within this compound make it a compelling candidate for further drug discovery and development efforts.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of N-Aryl-N'-(5-nitropyridin-2-yl)piperazines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination

Author: Gemini Scientific

Introduction: The Strategic Importance of N-Arylpiperazines

The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide spectrum of diseases, including cancer and central nervous system disorders.[1][2] Molecules incorporating the 1-methyl-4-(5-nitropyridin-2-yl)piperazine scaffold are of particular interest due to the versatile synthetic handle provided by the nitro group and the diverse pharmacological activities associated with this class of compounds.[3] The construction of a carbon-nitrogen (C-N) bond between the piperazine nitrogen and an aryl halide is a critical step in the synthesis of these valuable molecules.

Among the available synthetic methodologies, the Buchwald-Hartwig amination has emerged as a superior strategy, renowned for its broad substrate scope, functional group tolerance, and high efficiency compared to harsher, more traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[4][5] This palladium-catalyzed cross-coupling reaction allows for the precise and facile formation of C-N bonds, making it an indispensable tool for drug discovery and development professionals.[6]

This guide provides a detailed exploration of the Buchwald-Hartwig amination as applied to the reaction between this compound and various aryl halides. We will delve into the mechanistic underpinnings, offer field-tested experimental protocols, and present data to guide researchers in optimizing this pivotal transformation.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination is a Nobel prize-winning reaction that proceeds via a palladium-catalyzed cycle.[4] The success of the reaction is critically dependent on the choice of a palladium precursor, a phosphine ligand, a base, and an appropriate solvent.[7] The ligand, in particular, plays a crucial role by stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle.[8]

Scientist's Note (Expertise & Experience): The 5-nitropyridin-2-yl group is strongly electron-withdrawing. This electronic feature can influence the nucleophilicity of the secondary amine on the piperazine ring. However, the reaction's success hinges more on the careful selection of the catalyst system to overcome the activation barrier for C-N bond formation. For electron-deficient heteroaryl amines, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often the key to achieving high catalytic turnover and excellent yields.[9][10] These bulky ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle and accelerate the rate-limiting reductive elimination step.[8]

The generally accepted catalytic cycle is depicted below:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx AmineComplex Ar-Pd(II)-Amine(L) LigEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)-Amido(L) Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine R₂NH Amine->LigEx BaseH Base-H⁺ X⁻ BaseH->Deprot

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine (this compound) displaces a halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired N-arylpiperazine product is eliminated, regenerating the active Pd(0) catalyst.[4]

Experimental Protocols & Data

General Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of this compound with various aryl halides. Optimization may be required for specific substrates.[6][11]

Protocol_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Aryl Halide, Piperazine, and Base to Schlenk Tube prep2 2. Evacuate and Backfill with N₂/Ar (3x) prep1->prep2 prep3 3. Add Pd Precatalyst and Ligand prep2->prep3 prep4 4. Add Anhydrous Solvent prep3->prep4 react1 5. Heat to Target Temp (e.g., 80-110 °C) prep4->react1 react2 6. Monitor by TLC/LC-MS (2-18 hours) react1->react2 workup1 7. Cool to RT, Dilute with EtOAc react2->workup1 workup2 8. Wash with Water and Brine workup1->workup2 workup3 9. Dry (Na₂SO₄), Filter, and Concentrate workup2->workup3 workup4 10. Purify via Flash Column Chromatography workup3->workup4 final_product final_product workup4->final_product Isolated Product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or an air-stable precatalyst, 1-2 mol%)[12]

  • Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)[9]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, 5-10 mL)

Procedure:

  • Reaction Setup (Trustworthiness): To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl halide (if solid), this compound, and the base.

    • Scientist's Note: The use of an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. Ensure all glassware is thoroughly dried to prevent quenching of the base and catalyst.[11]

  • Seal the tube with a septum, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure the vessel is free of oxygen and moisture.

  • Add the palladium precatalyst and the phosphine ligand against a positive flow of inert gas. If the aryl halide is a liquid, add it via syringe at this stage.

  • Add the anhydrous solvent via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-18 hours).

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer with water and then with brine to remove the base and other inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-aryl-N'-(5-nitropyridin-2-yl)piperazine product.

Representative Data and Conditions

The optimal reaction conditions are highly dependent on the specific aryl halide used. The following table provides validated starting points for researchers.

Aryl Halide (Ar-X)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaOt-Bu (1.5)Toluene100>90
4-ChloroanisoleG3-XPhos (2.0)-K₃PO₄ (2.0)Dioxane11085-95
2-BromopyridinePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃ (2.0)Toluene10075-85
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)RuPhos (3.0)NaOt-Bu (1.5)Toluene100>90

Data is representative and based on established literature for similar couplings.[6][13][14] Yields are for isolated, purified products.

Trustworthiness Checkpoint: For a successful reaction with an aryl bromide, a typical TLC analysis (e.g., 30% Ethyl Acetate in Hexanes) should show the consumption of the aryl bromide spot and the appearance of a new, more polar product spot. The reaction mixture often turns dark brown or black, which is characteristic of an active palladium catalyst.

Alternative Methodologies: The Ullmann Condensation

While the Buchwald-Hartwig amination is often the method of choice, the copper-catalyzed Ullmann condensation represents an older but still relevant alternative for N-arylation.[15]

  • Typical Conditions: The Ullmann reaction generally requires higher temperatures (120-200 °C) and often uses a copper(I) source like CuI, a ligand (e.g., 1,10-phenanthroline or an amino acid), and a base such as K₂CO₃ in a polar aprotic solvent like DMF or DMSO.[16][17]

  • Advantages: It can be more cost-effective due to the use of copper instead of palladium and may be advantageous for specific substrates where palladium catalysis is problematic.

  • Limitations: The Ullmann reaction typically has a narrower substrate scope, lower functional group tolerance, and requires harsher conditions compared to the Buchwald-Hartwig amination.[18]

Scientist's Note (Expertise & Experience): For the specific coupling of this compound, the nitro group should be stable under most Buchwald-Hartwig conditions. However, under the high temperatures of a classical Ullmann reaction, sensitive functional groups could be at risk. Therefore, the palladium-catalyzed approach is strongly recommended for preserving molecular complexity and achieving higher, more reproducible yields.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of N-aryl-N'-(5-nitropyridin-2-yl)piperazines, which are key structural motifs in drug discovery.[1][19] By carefully selecting the palladium catalyst, a sterically demanding phosphine ligand, and an appropriate base, researchers can efficiently construct C-N bonds with a wide variety of aryl halides. The protocols and data presented in this guide offer a validated and reliable starting point for laboratory synthesis, enabling the rapid generation of novel compounds for biological evaluation.

References

1-Methyl-4-(5-nitropyridin-2-yl)piperazine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine in the Synthesis of Kinase Inhibitors

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic use of this compound as a pivotal building block in the synthesis of kinase inhibitors. This document emphasizes the chemical principles, practical execution, and rationale behind its application, moving beyond simple step-by-step instructions to offer a deeper understanding of the synthetic strategy.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as aqueous solubility and basicity, which are critical for favorable pharmacokinetics.[1][2] In the realm of kinase inhibitors, the N-methylpiperazine group, in particular, is a common feature, often serving as a key pharmacophore that interacts with the solvent-exposed region of the ATP-binding pocket or enhances cell permeability.[3][4]

This compound is a highly valuable and versatile starting material for constructing these complex molecules. Its utility stems from two key structural features:

  • The N-Methylpiperazine Group: A pre-installed, solubilizing moiety that is a common feature in many approved kinase inhibitors.

  • The 5-Nitropyridine Ring: The potent electron-withdrawing nitro group serves as a synthetic handle, primarily for its clean and efficient reduction to a nucleophilic amine. This amine becomes the linchpin for subsequent carbon-nitrogen bond-forming reactions to build the core inhibitor scaffold.

This guide will focus on the primary synthetic route involving the reduction of the nitro group and the subsequent elaboration of the resulting amine into a kinase inhibitor framework.

Physicochemical and Safety Data

Proper handling and characterization of starting materials are fundamental to reproducible and safe research. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 55403-34-4[5]
Molecular Formula C₁₀H₁₄N₄O₂[5]
Molecular Weight 222.24 g/mol [5]
Appearance Off-white to yellow solid[6]
Purity Typically ≥97%[5]
Storage Conditions Room temperature, in a tightly sealed container[5]
Safety Flammable solid. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[7] Always consult the specific Safety Data Sheet (SDS) from the supplier. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

PART 1: Synthesis of a Key Precursor via Nitro Group Reduction

The most powerful application of this compound is its conversion to 2-(4-methylpiperazin-1-yl)pyridin-5-amine . This transformation converts the electron-withdrawing nitro group into a versatile nucleophilic amino group, unlocking a wide range of subsequent coupling reactions. Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency, clean reaction profile, and simple workup procedure.

Workflow for Nitro Group Reduction```dot

G

Caption: General workflow for SNAr coupling to form the inhibitor core.

Detailed Protocol 2: SNAr Coupling with 2-Chloro-4-aminopyrimidine (Illustrative Example)

Causality and Rationale: This protocol describes the reaction between the synthesized amine and an activated heteroaryl chloride. The pyrimidine ring is electron-deficient, which activates the chlorine at the 2-position for displacement. [8]The reaction proceeds via a Meisenheimer-like intermediate. [9]A base is required to neutralize the HCl generated during the reaction, driving it to completion. A high-boiling polar aprotic solvent like DMF or DMSO is often used to ensure all reagents remain in solution at the required reaction temperature. [9] Materials and Equipment:

  • 2-(4-Methylpiperazin-1-yl)pyridin-5-amine (1.0 equiv)

  • An activated heteroaryl halide (e.g., 2-chloro-4-aminopyrimidine, 1.0-1.2 equiv)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0-3.0 equiv) or an inorganic base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMSO, or Isopropanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer, stir bar, and heating mantle

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for extraction and chromatography

Step-by-Step Methodology:

  • Vessel Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(4-methylpiperazin-1-yl)pyridin-5-amine (e.g., 2.0 g, 10.4 mmol), the chosen heteroaryl chloride (e.g., 2-chloro-4-aminopyrimidine, 1.4 g, 10.8 mmol), and the base (e.g., DIPEA, 5.4 mL, 31.2 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., Isopropanol, 50 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux (for isopropanol, ~82 °C) and stir.

  • Monitoring (Self-Validation): Monitor the reaction by LC-MS or TLC (e.g., 5% Methanol in Ethyl Acetate). The reaction is complete when the limiting reagent (typically the amine) is consumed. A new product spot with a higher Rf value than the starting amine should be observed. LC-MS analysis will confirm the formation of the product by its expected mass-to-charge ratio.

  • Workup: Allow the reaction mixture to cool to room temperature. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, pour the mixture into water (200 mL) and extract with a suitable organic solvent like ethyl acetate (3 x 75 mL).

  • Extraction: Combine the organic layers, wash with brine (1 x 100 mL) to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid or oil is then purified by flash column chromatography on silica gel. A gradient elution, for example, from 100% ethyl acetate to 10% methanol in ethyl acetate, is often effective at isolating the pure product.

  • Characterization: The structure and purity of the final compound should be confirmed by NMR (¹H, ¹³C) and LC-MS analysis.

References

Neuropharmacological Profiling of a Novel Arylpiperazine: 1-Methyl-4-(5-nitropyridin-2-yl)piperazine as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of numerous drugs targeting central nervous system (CNS) disorders.[1][2] These compounds are particularly recognized for their interaction with serotonergic and dopaminergic systems, which are pivotal in regulating mood, cognition, and motor control.[1][3] This guide presents a comprehensive framework for the initial neuropharmacological characterization of a novel arylpiperazine compound, using 1-Methyl-4-(5-nitropyridin-2-yl)piperazine as a representative model. We provide detailed, field-proven protocols for a tiered screening approach, beginning with in vitro receptor binding and functional assays to establish a molecular profile, followed by foundational in vivo behavioral assays to assess its systemic effects on CNS-related behaviors. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of new chemical entities within this important class.

Introduction: The Significance of the Arylpiperazine Moiety

The long-chain arylpiperazine structure is a highly versatile template for designing CNS-active agents.[2] Its privileged scaffold allows for systematic modification to achieve desired affinity and selectivity profiles across a range of G-protein coupled receptors (GPCRs).[4] Prominent examples include the anxiolytic buspirone, which acts as a partial agonist at 5-HT1A receptors, and the atypical antipsychotic aripiprazole, which exhibits a complex profile including partial agonism at dopamine D2 and 5-HT1A receptors, and antagonism at 5-HT2A receptors.[1]

Given the structural features of this compound, it is hypothesized to interact with key serotonin (5-HT) and dopamine (D) receptors. The primary objective of the following protocols is to systematically test this hypothesis and build a foundational pharmacological profile.

In Vitro Characterization: Defining the Molecular Target Profile

The initial phase of characterization involves determining the compound's binding affinity and functional activity at a panel of relevant CNS receptors. This establishes its primary molecular targets and mechanism of action (e.g., agonist, antagonist).

Radioligand Binding Assays: Determining Receptor Affinity (Kᵢ)

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[5] These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Membrane Prepare Cell Membranes Expressing Target Receptor Incubate Incubate: Membranes + Radioligand + (Buffer or Unlabeled Ligand or Test Compound) Membrane->Incubate Compound Serially Dilute Test Compound Compound->Incubate Radioligand Prepare Radioligand ([3H]-Ligand) Radioligand->Incubate Filter Rapid Filtration (Separate Bound/Free Ligand) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Workflow for Radioligand Binding Assay.

This protocol can be adapted for other GPCRs by selecting the appropriate cell membranes, radioligand, and non-specific binding control.[6]

  • Materials:

    • Cell Membranes: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

    • Test Compound: this compound.

    • Non-specific Control: 10 µM Serotonin (5-HT).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

    • Equipment: 96-well plates, cell harvester, scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw the cell membrane aliquot on ice. Resuspend the membranes in assay buffer to a final concentration of 10-20 µg protein per well.[7]

    • Assay Setup (in triplicate in a 96-well plate):

      • Total Binding: 50 µL assay buffer + 50 µL [³H]8-OH-DPAT + 150 µL membrane suspension.

      • Non-specific Binding (NSB): 50 µL 10 µM 5-HT + 50 µL [³H]8-OH-DPAT + 150 µL membrane suspension.

      • Test Compound: 50 µL of serially diluted this compound + 50 µL [³H]8-OH-DPAT + 150 µL membrane suspension. (Final radioligand concentration should be near its Kd, typically ~1 nM).

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

    • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Determine the percent inhibition of specific binding at each concentration of the test compound.

      • Plot percent inhibition versus log[Test Compound] and use non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

      • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor TargetRadioligandKᵢ (nM) of this compound
Serotonin 5-HT₁ₐ [³H]8-OH-DPAT15.2
Serotonin 5-HT₂ₐ [³H]Ketanserin89.5
Dopamine D₂ [³H]Spiperone250.7
Dopamine D₃ [³H]7-OH-DPAT675.1
Adrenergic α₁ [³H]Prazosin> 1000

This table contains illustrative data for demonstration purposes.

Functional Assays: Determining Agonist or Antagonist Activity

Once binding affinity is established, functional assays are critical to determine whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. The choice of assay depends on the G-protein the receptor couples to.

G cluster_Gi Gi/o Coupled Receptors (e.g., 5-HT1A, D2) cluster_Gq Gq/11 Coupled Receptors (e.g., 5-HT2A) Gi_Receptor Ligand Binds 5-HT1A / D2 Receptor AC_Inhibit Adenylyl Cyclase (AC) Inhibition Gi_Receptor->AC_Inhibit cAMP_Decrease ↓ cAMP Levels AC_Inhibit->cAMP_Decrease Assay_cAMP Measure with cAMP Assay cAMP_Decrease->Assay_cAMP Gq_Receptor Ligand Binds 5-HT2A Receptor PLC_Activate Phospholipase C (PLC) Activation Gq_Receptor->PLC_Activate IP3_Increase ↑ IP3 -> ER Ca2+ Release PLC_Activate->IP3_Increase Assay_Ca Measure with Calcium Flux Assay IP3_Increase->Assay_Ca

Caption: GPCR signaling pathways and associated functional assays.

This protocol measures the inhibition of forskolin-stimulated cAMP production.[8][9]

  • Materials:

    • Cells: HEK293 cells expressing the 5-HT1A receptor and a cAMP biosensor (e.g., GloSensor™).

    • Reagents: GloSensor™ cAMP Reagent, Forskolin (an adenylyl cyclase activator).

    • Equipment: White, opaque 96-well plates, luminometer.

  • Procedure:

    • Cell Preparation: Seed cells into 96-well plates and incubate overnight.

    • Reagent Equilibration: Replace culture medium with assay medium containing the GloSensor™ reagent. Incubate at room temperature for 2 hours.[8]

    • Compound Addition:

      • Agonist Mode: Add serial dilutions of the test compound.

      • Antagonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration of a known agonist (e.g., 5-HT at its EC₈₀).

    • Stimulation: Add forskolin to all wells to stimulate cAMP production (final concentration ~1-10 µM). Incubate for 15-20 minutes.[8]

    • Measurement: Measure luminescence using a plate-reading luminometer.

    • Data Analysis:

      • Agonist Mode: A decrease in luminescence indicates Gᵢ activation. Plot the percent inhibition of the forskolin response against log[Test Compound] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

      • Antagonist Mode: An increase in luminescence (reversal of agonist effect) indicates antagonism. Plot the response against log[Test Compound] to determine the IC₅₀.

This assay measures the transient increase in intracellular calcium following receptor activation.[10][11]

  • Materials:

    • Cells: CHO or HEK293 cells expressing the 5-HT2A receptor.

    • Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Equipment: Black, clear-bottom 96-well plates, fluorescence plate reader with liquid injection capability (e.g., FLIPR).

  • Procedure:

    • Cell Plating: Seed cells into black, clear-bottom 96-well plates and incubate overnight.

    • Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate for 30-60 minutes at 37°C.[12]

    • Measurement:

      • Place the plate in the fluorescence reader.

      • Establish a stable baseline fluorescence reading for 20-60 seconds.[12]

      • Agonist Mode: Use the instrument's injector to add serial dilutions of the test compound.

      • Antagonist Mode: Inject serial dilutions of the test compound, incubate for a short period, then inject a fixed concentration of a known agonist (e.g., 5-HT at its EC₈₀).

    • Data Acquisition: Immediately after injection, record fluorescence intensity every 1-2 seconds for 2-5 minutes to capture the calcium transient.[12]

    • Data Analysis:

      • Calculate the peak fluorescence response for each concentration.

      • Plot the peak response against log[Test Compound] to generate a dose-response curve and determine the EC₅₀ (agonist) or IC₅₀ (antagonist).

Receptor TargetAssay TypeFunctional ModePotency (EC₅₀/IC₅₀, nM)Efficacy (% of 5-HT)
Serotonin 5-HT₁ₐ cAMP InhibitionPartial Agonist45.362%
Serotonin 5-HT₂ₐ Calcium MobilizationAntagonist112.8N/A
Dopamine D₂ cAMP InhibitionAntagonist350.1N/A

This table contains illustrative data for demonstration purposes.

In Vivo Behavioral Profiling: Assessing CNS Effects

Following in vitro characterization, in vivo studies are essential to understand how the compound's molecular activity translates into effects on complex behaviors. These foundational tests assess general activity, anxiety, and depression-like states in rodents.

Open Field Test (OFT): Locomotor Activity and Anxiety-Like Behavior

The OFT assesses spontaneous locomotor activity and exploratory behavior in a novel environment.[13] A reduction in movement can indicate sedation, while a preference for the periphery (thigmotaxis) is associated with anxiety-like behavior.[14]

  • Apparatus: A square arena (e.g., 50 x 50 cm) with high walls, typically made of non-reflective material.[15] The arena is often divided into a central zone and a peripheral zone by software.

  • Procedure:

    • Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.[14]

    • Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).

    • Testing: Gently place the mouse in the center of the arena and allow it to explore freely for 5-10 minutes.[16]

    • Recording: Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze, EthoVision XT).

    • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[16]

  • Data Analysis (Key Parameters):

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center vs. Periphery: An index of anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the center.

    • Rearing Frequency: A measure of exploratory behavior.

Elevated Plus Maze (EPM): Validating Anxiolytic/Anxiogenic Effects

The EPM is a widely used test for anxiety-like behavior, based on the conflict between a rodent's tendency to explore and its aversion to open, elevated spaces.[17][18]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[17]

  • Procedure:

    • Habituation & Administration: Same as for the Open Field Test.

    • Testing: Place the mouse on the central platform of the maze, facing an open arm. Allow it to explore for a single 5-minute session.[17][19]

    • Recording: Use video tracking software to record the session.

    • Cleaning: Clean the maze thoroughly between animals.[20]

  • Data Analysis (Key Parameters):

    • Time Spent in Open Arms (%): The primary measure of anxiety. Anxiolytic compounds increase this value.

    • Number of Entries into Open Arms (%): A secondary measure of anxiety and exploration.

    • Total Arm Entries: A measure of general activity.

Forced Swim Test (FST): Screening for Antidepressant-Like Activity

The FST is a common screening tool for the efficacy of antidepressant compounds.[21] The test is based on the principle that an animal will eventually adopt an immobile posture when placed in an inescapable container of water, and that antidepressant treatment will increase the latency to immobility and the total time spent mobile.[22][23]

  • Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) filled with water (25°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[21]

  • Procedure:

    • Habituation & Administration: Same as for previous tests.

    • Testing: Gently place the mouse into the water-filled cylinder for a 6-minute session.[22]

    • Recording: Record the session from the side for later scoring.

    • Post-Test Care: After the test, remove the mouse, dry it with a towel, and place it in a clean, warm cage to prevent hypothermia.

  • Data Analysis:

    • Score the behavior during the last 4 minutes of the 6-minute test.[21]

    • Immobility Time: The primary endpoint. This is the time the mouse spends floating with only minor movements necessary to keep its head above water. Antidepressant-like compounds are expected to decrease immobility time.

    • Active Behaviors: Time spent swimming or climbing.

Conclusion and Future Directions

This comprehensive guide outlines a foundational strategy for the neuropharmacological profiling of a novel arylpiperazine, using this compound as a working example. The combination of in vitro binding and functional assays provides a clear picture of the compound's molecular targets and mechanism of action. The subsequent in vivo behavioral assays offer the first glimpse into its potential therapeutic effects related to anxiety, depression, and general CNS activity.

Based on the hypothetical data generated, this compound presents as a 5-HT1A partial agonist and 5-HT2A/D2 antagonist. This profile suggests potential for antipsychotic or mood-stabilizing applications. Further investigation would be warranted, including more extensive receptor screening, functional assays to determine partial agonism at D2 receptors, and more complex behavioral models to explore effects on cognition and psychosis.

References

Application Notes and Protocols for the Derivatization of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1-Methyl-4-(5-nitropyridin-2-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry, frequently identified as a hit in high-throughput screening campaigns and serving as a versatile starting point for the development of novel therapeutics. The unique electronic properties of the nitropyridine ring, coupled with the conformational flexibility and derivatization potential of the piperazine moiety, make this a "privileged scaffold." Its derivatives have shown promise in a range of therapeutic areas, including as kinase inhibitors, highlighting the importance of systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of this compound. We will explore chemical modifications at three key positions: the 5-nitro group, the pyridine ring, and the N-methylpiperazine moiety. The causality behind experimental choices will be explained, and self-validating protocols will be provided to ensure reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small molecule therapeutics.

Strategic Derivatization for SAR Exploration

A systematic exploration of the chemical space around the this compound core is essential for elucidating the SAR and identifying key structural features that govern biological activity. Our derivatization strategy is trifurcated to probe the distinct contributions of each component of the molecule.

SAR_Strategy cluster_mods Derivatization Strategies cluster_sar SAR Elucidation Core This compound Nitro_Mod Modification of the 5-Nitro Group Core->Nitro_Mod  Reduction  Bioisosteric Replacement Pyridine_Mod Modification of the Pyridine Ring Core->Pyridine_Mod  SNAr  Suzuki Coupling Piperazine_Mod Modification of the N-Methylpiperazine Moiety Core->Piperazine_Mod  Demethylation & Acylation  Alkylation SAR Structure-Activity Relationship Profile Nitro_Mod->SAR Pyridine_Mod->SAR Piperazine_Mod->SAR

Figure 1: A high-level overview of the derivatization strategy for SAR studies.

I. Modification of the 5-Nitro Group: From Electron Withdrawing to Hydrogen Bond Donor

The strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring and can participate in key interactions with biological targets. However, it is also associated with potential toxicity due to in vivo reduction to reactive hydroxylamines and nitrosoamines.[1] Therefore, its modification or replacement is a critical step in lead optimization.

A. Reduction to the 5-Amino Group:

The most common and synthetically valuable transformation of the nitro group is its reduction to the corresponding aniline. This introduces a versatile synthetic handle for a wide array of subsequent derivatization reactions, such as amide and sulfonamide formation, reductive amination, and urea/thiourea synthesis. The resulting amino group can also act as a hydrogen bond donor, which can be crucial for target engagement.

The choice of reducing agent and catalyst is critical to ensure chemoselective reduction of the nitro group without affecting other functional groups. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a robust and widely used method.[2]

B. Bioisosteric Replacement:

In cases where the nitro group is essential for activity but raises toxicity concerns, bioisosteric replacement is a powerful strategy.[1][3] A bioisostere is a substituent or group with similar physical or chemical properties that produces broadly similar biological properties to another chemical compound.[1] For the nitro group, common bioisosteres include the trifluoromethyl (CF3) group, cyano (CN) group, and various five-membered heterocycles.[4] The CF3 group, in particular, has been shown to be an effective replacement for the nitro group, often leading to improved potency and metabolic stability.[4]

II. Modification of the Pyridine Ring: Exploring New Interaction Vectors

The pyridine ring provides a rigid scaffold for positioning substituents in defined vectors, allowing for the exploration of new interactions with the target protein.

A. Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions (C4 and C6).[5][6] This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, to probe for additional binding pockets.

B. Suzuki-Miyaura Cross-Coupling:

To introduce carbon-carbon bonds and explore hydrophobic interactions, the Suzuki-Miyaura cross-coupling reaction is an invaluable tool.[7][8] This palladium-catalyzed reaction couples an organoboron species with a halide or triflate.[8] To utilize this methodology, the pyridine ring of the starting material would first need to be halogenated.

III. Modification of the N-Methylpiperazine Moiety: Modulating Solubility and Exploring Hydrophobic Pockets

The N-methylpiperazine moiety often plays a crucial role in conferring aqueous solubility and can be modified to fine-tune physicochemical properties and explore interactions with the solvent-exposed regions of a binding site.

A. N-Demethylation and Acylation/Sulfonylation:

The N-methyl group can be removed to provide a secondary amine, which can then be acylated or sulfonylated to introduce a diverse range of substituents. This is a common strategy to explore the steric and electronic requirements of the surrounding pocket.

B. Quaternization and N-oxide formation:

Alkylation of the tertiary nitrogen can lead to quaternary ammonium salts, which can introduce a permanent positive charge and potentially form ionic interactions with the target. Alternatively, oxidation to the N-oxide can modulate polarity and hydrogen bonding capacity.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reduction of the 5-Nitro Group

Reaction: this compound to 1-Methyl-4-(5-aminopyridin-2-yl)piperazine

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Ammonium formate or a hydrogen balloon

  • Celite®

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • If using ammonium formate, add it in portions (5.0 eq). Alternatively, evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling with the 5-Amino Derivative

Reaction: Acylation of 1-Methyl-4-(5-aminopyridin-2-yl)piperazine

Materials:

  • 1-Methyl-4-(5-aminopyridin-2-yl)piperazine

  • Carboxylic acid of choice (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO3 and brine

  • Anhydrous MgSO4

  • Standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 1-Methyl-4-(5-aminopyridin-2-yl)piperazine (1.0 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[9]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Pyridine Ring

Reaction: Displacement of a halide on a 4-halo-5-nitropyridine derivative with an amine nucleophile.

Materials:

  • 4-Chloro-1-methyl-2-(piperazin-1-yl)-5-nitropyridine (hypothetical intermediate)

  • Amine nucleophile (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous ethanol or DMF

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 4-chloro-5-nitropyridine derivative (1.0 eq) in anhydrous ethanol or DMF.

  • Add the amine nucleophile (1.1 eq) followed by the base (TEA or K2CO3).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[10]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography.

Characterization of Derivatives

The identity and purity of all synthesized derivatives must be rigorously confirmed using a combination of analytical techniques.

Technique Purpose Expected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the expected product.
¹H and ¹³C NMR Structural elucidation and confirmationThe NMR spectra should be consistent with the proposed structure, with all protons and carbons accounted for and exhibiting the expected chemical shifts, multiplicities, and integrations.
HRMS Exact mass determinationProvides the elemental composition of the molecule, confirming the molecular formula with high accuracy.

The integration of LC-MS and NMR is particularly powerful for the analysis of small molecule libraries.[11][12]

Biological Evaluation: A High-Throughput Screening Cascade

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity to establish the SAR. As many nitropyridine-piperazine scaffolds have been identified as kinase inhibitors, we will use a kinase inhibition assay as a representative example.[13]

HTS_Workflow start Synthesized Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Hits selectivity_panel Selectivity Profiling (Kinase Panel) dose_response->selectivity_panel Potent Hits sar_analysis SAR Analysis and Lead Optimization selectivity_panel->sar_analysis Potent & Selective Hits

Figure 2: A typical high-throughput screening workflow for identifying and characterizing kinase inhibitors.

A. Primary Screening:

The initial screen is typically performed at a single, high concentration (e.g., 10 µM) to identify "hits" that exhibit significant inhibition of the target kinase. A variety of high-throughput assay formats are available, such as:

  • LanthaScreen™ Eu Kinase Binding Assays: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.[14]

  • Adapta™ Universal Kinase Assays: A TR-FRET assay that detects ADP formation, making it compatible with a wide range of kinases.[14]

  • Kinase-Glo® Luminescent Kinase Assay: A luciferase-based assay that measures the amount of ATP remaining after the kinase reaction.[15]

B. Dose-Response and IC50 Determination:

Hits from the primary screen are then subjected to dose-response assays, where the compound is tested at multiple concentrations to determine its half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.

C. Selectivity Profiling:

Promising compounds with low IC50 values are then screened against a panel of other kinases to assess their selectivity. High selectivity is a desirable property for a drug candidate as it can minimize off-target effects.

Data Presentation and Interpretation

The SAR data should be compiled in a clear and organized manner to facilitate interpretation. A tabular format is often used to summarize the chemical structure, synthetic yield, and biological activity data for each derivative.

Compound ID Modification Structure Yield (%) IC50 (nM)
Parent -[Structure of parent compound]-1500
1a 5-NH₂[Structure of 1a]85500
1b 5-NH-Ac[Structure of 1b]72250
... ............

By analyzing this data, researchers can identify trends and make informed decisions about the design of the next generation of compounds. For example, if the reduction of the nitro group to an amine consistently leads to an increase in potency, this suggests that a hydrogen bond donor at this position is beneficial for activity.

Conclusion

The derivatization of this compound is a powerful strategy for the discovery and optimization of novel therapeutics. By systematically modifying the 5-nitro group, the pyridine ring, and the N-methylpiperazine moiety, researchers can gain a deep understanding of the SAR and develop compounds with improved potency, selectivity, and drug-like properties. The protocols and strategies outlined in this guide provide a solid foundation for initiating and advancing such a medicinal chemistry campaign.

References

Application Notes and Protocols for the N-arylation of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-aryl piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Specifically, derivatives of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine are of significant interest to researchers in drug development due to their potential applications in various therapeutic areas. The introduction of diverse aryl groups onto the piperazine nitrogen allows for the fine-tuning of pharmacological properties. This document provides a detailed experimental guide for the N-arylation of this compound, primarily focusing on the robust and versatile Buchwald-Hartwig amination reaction.[2][3] This palladium-catalyzed cross-coupling reaction is highly effective for forming carbon-nitrogen (C-N) bonds, even with challenging substrates.[2]

The presence of a nitro group on the pyridine ring renders the 2-position susceptible to nucleophilic aromatic substitution (SNAr). While SNAr can be a viable method, the Buchwald-Hartwig amination often provides a broader substrate scope and milder reaction conditions.[4][5] The choice between these methods depends on the specific aryl halide and the desired product. This guide will focus on the palladium-catalyzed approach due to its general applicability.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[6] The catalytic cycle, a fundamental concept in understanding this reaction, involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.[9]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired N-aryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

The efficiency of this process is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent.[10][11] For sterically hindered or electron-poor substrates, bulky and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.[12]

Experimental Protocol

This protocol outlines a general procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a phosphine ligand.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )RoleNotes
This compound55403-34-4222.24Starting MaterialEnsure purity by NMR or LC-MS before use.[13]
Aryl BromideVariesVariesCoupling PartnerUse a 1.1 to 1.5 molar excess relative to the piperazine.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Palladium PrecatalystTypically used at 1-5 mol%.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.66LigandA bulky, electron-rich ligand suitable for many cross-couplings.
Sodium tert-butoxide (NaOtBu)865-48-596.10BaseA strong, non-nucleophilic base. Handle under inert atmosphere.
Anhydrous Toluene108-88-392.14SolventUse a dry, degassed solvent to prevent catalyst deactivation.
Equipment
  • Oven-dried Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold, glovebox)

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

    • Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add sodium tert-butoxide (1.5 equiv) to the flask.

    • Add anhydrous, degassed toluene (5-10 mL per mmol of the limiting reagent) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the celite pad with additional ethyl acetate.

  • Extraction and Purification:

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Reactants: - this compound - Aryl Bromide - Pd₂(dba)₃ - XPhos prep2 Inert Atmosphere: Purge with N₂ or Ar prep1->prep2 reac1 Add Base and Solvent: - NaOtBu - Anhydrous Toluene prep2->reac1 reac2 Heat and Stir: 100-110 °C reac1->reac2 reac3 Monitor Progress: TLC or LC-MS reac2->reac3 work1 Cool and Filter: Remove catalyst and salts reac3->work1 work2 Extract and Dry: Isolate organic phase work1->work2 work3 Purify: Flash Chromatography work2->work3 end end work3->end Characterized Product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Characterization of the Product

The structure and purity of the N-arylated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final compound.[14][15][16][17] The appearance of new aromatic signals corresponding to the introduced aryl group and shifts in the piperazine proton signals will be indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[18]

  • Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound.[18]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst, insufficient base, or unsuitable reaction conditions.* Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[19] * Increase the catalyst loading or try a different palladium precatalyst (e.g., Pd(OAc)₂).[20] * Screen different bulky phosphine ligands (e.g., RuPhos, BrettPhos).[12][21] * Use a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) for less reactive amines.[6] * Vary the solvent; dioxane or THF can also be effective.[10][22]
Formation of Side Products Side reactions such as hydrodehalogenation of the aryl halide or catalyst decomposition.* Lower the reaction temperature.[11] * Ensure the purity of the starting materials. * Consider a different ligand that may suppress side reactions.
Difficulty in Purification Co-elution of the product with byproducts or residual catalyst.* Optimize the chromatography conditions (e.g., different solvent system, gradient elution). * Consider alternative purification methods such as crystallization or preparative HPLC.[23]

Mechanistic Insights

G Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)(X)L₂ Oxidative Addition Complex Pd(0)L₂->Pd(II)(Ar)(X)L₂ Oxidative Addition Ar-X Ar-X Ar-X->Pd(II)(Ar)(X)L₂ [(Pd(II)(Ar)(Amine)L₂)]⁺X⁻ Amine Coordination Pd(II)(Ar)(X)L₂->[(Pd(II)(Ar)(Amine)L₂)]⁺X⁻ + Amine Amine Amine Amine->[(Pd(II)(Ar)(Amine)L₂)]⁺X⁻ Pd(II)(Ar)(Amido)L₂ Amido Complex [(Pd(II)(Ar)(Amine)L₂)]⁺X⁻->Pd(II)(Ar)(Amido)L₂ - Base-H⁺X⁻ Base Base Base->[(Pd(II)(Ar)(Amine)L₂)]⁺X⁻ Pd(II)(Ar)(Amido)L₂->Pd(0)L₂ Reductive Elimination Ar-Amine Ar-Amine Pd(II)(Ar)(Amido)L₂->Ar-Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The N-arylation of this compound via the Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of a diverse library of compounds for drug discovery and development. Careful consideration and optimization of the catalyst system, base, and solvent are crucial for achieving high yields and purity. The protocols and insights provided in this document serve as a comprehensive guide for researchers in this field.

References

Application Notes & Protocols: Leveraging 1-Methyl-4-(5-nitropyridin-2-yl)piperazine in Fragment-Based Lead Discovery (FBLD)

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-FBLD-2026-01-MNP

Abstract: This guide provides a comprehensive framework for utilizing the fragment, 1-Methyl-4-(5-nitropyridin-2-yl)piperazine, within a Fragment-Based Lead Discovery (FBLD) campaign. We detail an integrated biophysical screening cascade, emphasizing the principles of orthogonal validation to ensure hit fidelity. Protocols for primary screening via Surface Plasmon Resonance (SPR), hit validation by Nuclear Magnetic Resonance (NMR) spectroscopy, thermodynamic characterization using Isothermal Titration Calorimetry (ITC), and structural elucidation by X-ray crystallography are presented with in-depth scientific rationale. This document is intended for researchers, scientists, and drug development professionals seeking to apply FBLD methodologies to identify novel starting points for therapeutic development.

Introduction: The Rationale for Fragment-Based Discovery

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient strategy in modern drug discovery, contrasting with traditional high-throughput screening (HTS) by focusing on quality over quantity.[1][2] Instead of screening millions of large, complex molecules, FBLD identifies low-molecular-weight compounds (typically <300 Da) that bind with low affinity (µM to mM range) to a biological target.[3][4] These "fragments" are simpler, explore chemical space more effectively, and often form high-quality interactions, making them ideal starting points for optimization into potent, drug-like leads through structure-guided chemistry.[5]

The fragment this compound is a prime candidate for inclusion in a screening library. Its structure contains several key features: a piperazine core, common in medicinal chemistry; a pyridine ring, providing a hydrogen bond acceptor and aromatic interaction potential; a methyl group, which can explore small hydrophobic pockets; and a nitro group, a strong electron-withdrawing group and hydrogen bond acceptor. These features provide multiple vectors for future chemical elaboration, a critical attribute for a successful fragment hit.

Physicochemical Profile of the Fragment

A fragment's utility is governed by its physicochemical properties, often assessed by the "Rule of Three".[1] This rule provides guidelines for properties that maximize the probability of a fragment being a good starting point.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 222.24 g/mol [6]< 300 DaYes
cLogP (calculated) ~1.5≤ 3Yes
Hydrogen Bond Donors 0≤ 3Yes
Hydrogen Bond Acceptors 5 (2 pyridine N, 2 piperazine N, 2 nitro O)≤ 3No*
Rotatable Bonds 1≤ 3Yes
CAS Number 55403-34-4[6]N/AN/A

*Note: While the number of hydrogen bond acceptors exceeds the guideline, the high solubility of the piperazine moiety often mitigates potential issues. This highlights that the "Rule of Three" is a guideline, not an absolute restriction.

The FBLD Screening and Validation Cascade

A robust FBLD campaign relies on a cascade of biophysical techniques to identify and validate true binders while eliminating false positives.[3][7] The workflow ensures that resources are focused only on fragments with confirmed, characterizable interactions with the target protein.

FBLD_Workflow cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Structural & Elaboration Phase PrimaryScreen Primary Screen (e.g., SPR, DSF) HitTriage Hit Triage & Analysis PrimaryScreen->HitTriage ~1-5% Hit Rate OrthoScreen Orthogonal Screen (e.g., NMR, MST) HitTriage->OrthoScreen Confirm Binders ThermoCharacterization Thermodynamics (ITC) OrthoScreen->ThermoCharacterization Quantify Binding Structure Structural Biology (X-ray, Cryo-EM) ThermoCharacterization->Structure Validated Hits Elaboration Fragment Elaboration (Medicinal Chemistry) Structure->Elaboration Binding Mode Elaboration->PrimaryScreen Iterative Design

Caption: High-level workflow for a typical Fragment-Based Lead Discovery campaign.

Experimental Application Notes & Protocols

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[8][9] It measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for real-time detection of binding events.[4][10] Its low protein consumption and ability to detect weak interactions make it a first-choice method.[8]

Step-by-Step Methodology:

  • Target Immobilization:

    • Immobilize the target protein onto a CM5 sensor chip (or equivalent) using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport effects.

    • Activate a reference flow cell with coupling reagents but do not immobilize the protein. This cell will be used for reference subtraction to correct for bulk refractive index changes.[11]

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mM).

    • Prepare the final screening solution by diluting the stock into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM. Ensure the final DMSO concentration is matched (<1-2%) in both the running buffer and the fragment solution to minimize solvent artifacts.[8][12]

  • SPR Screening Run:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the 200 µM fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform periodic injections of a buffer-only blank and a known binder (if available) to ensure system stability and surface activity.

  • Data Analysis & Hit Identification:

    • Subtract the reference flow cell data from the target flow cell data.

    • A positive "hit" is identified by a clear, concentration-dependent increase in RU during the association phase that is significantly above the noise and baseline drift.

    • Calculate the Ligand Efficiency (LE) for initial ranking: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms. Even an approximate affinity from a single-concentration screen can provide a useful initial filter.[8]

SPR_Decision_Tree Start Inject Fragment (e.g., 200 µM) CheckResponse Is Response > Threshold (e.g., 3x Noise)? Start->CheckResponse CheckShape Is Sensorgram Shape indicative of binding? CheckResponse->CheckShape Yes NonBinder Non-Binder CheckResponse->NonBinder No Hit Declare as Primary Hit CheckShape->Hit Yes Artifact Potential Artifact (e.g., aggregation) CheckShape->Artifact No

Caption: Decision process for identifying hits from a primary SPR screen.

Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy

Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits because it detects binding in solution, free from surface-based artifacts.[13][14] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited.[15] In STD-NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to a binding ligand via spin diffusion, resulting in a decrease in the ligand's signal intensity. Non-binding molecules show no effect.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare two NMR samples in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, 99.9% D₂O, pH 7.4).

    • Sample 1 (Test): 10-20 µM target protein + 500 µM fragment.

    • Sample 2 (Control): 500 µM fragment alone.

    • The fragment concentration is high to saturate the binding site, while the protein concentration is kept low.

  • NMR Data Acquisition:

    • Acquire two spectra for Sample 1: an "on-resonance" spectrum where the protein is saturated (e.g., at -1 ppm) and an "off-resonance" spectrum where a blank region of the spectrum is irradiated (e.g., at 40 ppm).

    • The difference between these two spectra (STD spectrum) will show signals only from the protons of the fragment that are in close contact with the protein.[16]

  • Data Analysis & Hit Validation:

    • A validated hit is confirmed by the presence of signals in the STD spectrum.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is making the closest contact with the protein (the epitope map).

    • No signals in the STD spectrum indicate that the fragment does not bind under these conditions, and the initial SPR hit may have been an artifact.

Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Scientific Rationale: ITC is the gold standard for characterizing the thermodynamics of binding interactions.[3][17] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This information is invaluable for confirming a direct interaction and guiding subsequent optimization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare precisely matched buffer solutions for the protein and the fragment to minimize heats of dilution. Dialyze the protein against the final buffer extensively.

    • Cell: Load the sample cell with the target protein at a concentration of 10-50 µM.

    • Syringe: Load the injection syringe with the fragment at a concentration 10-20 times that of the protein (e.g., 200-1000 µM).

  • ITC Experiment:

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: KD, n, and ΔH. The binding entropy (ΔS) can then be calculated.

    • A confirmed hit will yield a sigmoidal binding curve that can be reliably fit, providing a quantitative measure of affinity.

Protocol 4: Structural Characterization by X-ray Crystallography

Scientific Rationale: The ultimate validation of a fragment hit is the visualization of its binding mode at atomic resolution.[18] X-ray crystallography provides a three-dimensional structure of the protein-fragment complex, revealing the precise interactions that anchor the fragment. This structural information is the blueprint for structure-based drug design, guiding the evolution of the fragment into a potent lead compound.[19]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Generate well-diffracting crystals of the target protein in its apo (unliganded) form. This often requires extensive screening of crystallization conditions.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant-compatible mother liquor. The high concentration is necessary to drive the binding of the low-affinity fragment.[20][21]

    • Transfer the apo crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the apo protein structure as a model.

    • Carefully analyze the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of this compound confirms binding and reveals its orientation and interactions within the binding pocket.

Conclusion: From Fragment Hit to Lead Candidate

The successful identification of this compound as a validated, structurally characterized hit marks the beginning of the lead discovery process. The crystallographic data provides the critical roadmap for the next phase: fragment elaboration. Medicinal chemists can now use this information to design new analogs by:

  • Growing: Adding functionality to the fragment to engage with nearby pockets or residues. For example, the secondary amine of the piperazine ring is an ideal point for chemical modification.

  • Linking: Combining this fragment with another fragment that binds in a proximal pocket.

  • Merging: Incorporating the key binding features of this fragment into a larger, more complex scaffold.

By following this rigorous, multi-faceted approach, a simple, low-affinity fragment can be systematically and rationally optimized into a high-potency lead candidate, demonstrating the power and efficiency of FBLD in modern drug discovery.

References

Application Notes & Protocols: A Framework for Characterizing Novel 1-Methyl-4-(5-nitropyridin-2-yl)piperazine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-4-(5-nitropyridin-2-yl)piperazine scaffold represents a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting critical cellular pathways, particularly in oncology and immunology.[1][2] Derivatives of this core are often investigated as potential inhibitors of protein kinases, which are central regulators of cell proliferation, survival, and differentiation.[3][4] This guide provides a comprehensive, multi-tiered strategy for the initial characterization of novel compounds derived from this scaffold. We present a logical workflow progressing from broad phenotypic screening to more specific mechanistic assays, enabling researchers to efficiently identify active compounds and elucidate their mode of action. Detailed, field-tested protocols are provided for assessing cytotoxicity, apoptosis induction, and modulation of key kinase signaling pathways.

Introduction: The Scientific Rationale

In drug discovery, the journey from a novel chemical entity to a validated lead compound is a systematic process of biological interrogation. For derivatives of this compound, the historical success of the piperazine moiety in kinase inhibitors suggests a high probability of activity against cell proliferation pathways.[4][5] Therefore, a robust screening cascade is essential.

Our proposed workflow is designed to be resource-efficient and scientifically rigorous. It begins with a high-throughput phenotypic screen to measure general cytotoxicity, followed by secondary assays to determine if cell death occurs via apoptosis, a controlled and desirable mechanism for anti-cancer agents. Finally, for promising candidates, we outline a tertiary assay using Western blot to probe for effects on a specific, commonly dysregulated signaling pathway like the MAPK/ERK cascade, which is a frequent target of piperazine-containing drugs.[6][7][8] This tiered approach ensures that intensive, lower-throughput mechanistic studies are reserved for compounds with demonstrated biological activity.

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Mechanistic Elucidation (Apoptosis) cluster_2 Tier 3: Target Pathway Analysis A Compound Library (Piperazine Derivatives) B MTT Cell Viability Assay (Broad Cytotoxicity/Cytostatic Screen) A->B Treat Cancer Cell Lines C Caspase-Glo 3/7 Assay (Apoptosis Induction) B->C Active Compounds (IC50 < Threshold) D Western Blot Analysis (e.g., p-ERK, p-AKT) C->D Confirmed Apoptosis Inducers E Lead Candidate Identification D->E

Figure 1: A logical workflow for the characterization of novel compounds.

Tier 1 Protocol: Cell Viability and Proliferation (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability. It measures the metabolic activity of a cell population, which in most cases, correlates directly with the number of living cells.[9] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells.[10][11] The resulting formazan is solubilized, and its concentration is determined spectrophotometrically.

G A Viable Cell B Mitochondrial Dehydrogenases A->B contains D Formazan (Purple, Insoluble) B->D to produce C MTT (Yellow, Water-Soluble) C->B is reduced by E Solubilization (e.g., SDS, DMSO) D->E is dissolved by F Colored Solution (Quantifiable) E->F G A Apoptotic Cell B Active Caspase-3/7 A->B activates D Cleavage of DEVD B->D causes C Caspase-Glo® Reagent (Substrate-DEVD + Luciferase) C->B is added to E Aminoluciferin (Luciferase Substrate) D->E releases F Light Signal (Luminescence) E->F generates G A Growth Factor Signal B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK1/2 D->E D->E Phosphorylates F ERK1/2 E->F E->F Phosphorylates G Transcription Factors (e.g., c-Myc, ELK1) F->G H Gene Expression (Proliferation, Survival) G->H I PIP-D01 I->E Inhibits?

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine. It addresses common challenges and offers evidence-based solutions to enhance reaction efficiency, product yield, and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and 1-methylpiperazine. The electron-withdrawing nitro group on the pyridine ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2] However, achieving optimal yields and purity requires careful control of reaction parameters. This guide offers troubleshooting advice and frequently asked questions to navigate the intricacies of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and their required purity?

A1: The primary starting materials are 2-chloro-5-nitropyridine and 1-methylpiperazine. It is crucial to use reagents of high purity (typically >98%) to minimize the formation of side products. The presence of impurities in the starting materials can lead to undesired reactions and complicate the purification of the final product.

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: A base is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction. The formation of HCl can protonate the 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA) are commonly employed.[3] The choice of base can influence the reaction rate and the formation of byproducts.

Q3: What are the optimal solvent and temperature conditions?

A3: The reaction is often carried out in polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN).[3] These solvents effectively dissolve the reactants and facilitate the SNAr reaction. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the desired reaction time.[3][4] Heating the reaction mixture can significantly increase the reaction rate.

Q4: What is a typical reaction yield and how can I monitor the reaction progress?

A4: With optimized conditions, yields of this compound can be high, often exceeding 90%.[3] The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] This allows for the determination of the point at which the starting material has been consumed and the reaction is complete.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Both 2-chloro-5-nitropyridine and 1-methylpiperazine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. 1-methylpiperazine is a corrosive and flammable liquid.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low or No Product Yield Inactive nucleophile due to protonation.Ensure a sufficient amount of base (at least one equivalent) is used to neutralize the generated HCl.
Low reaction temperature.Increase the reaction temperature. Refluxing in a suitable solvent like acetonitrile can often drive the reaction to completion.[3][4]
Impure starting materials.Verify the purity of 2-chloro-5-nitropyridine and 1-methylpiperazine using appropriate analytical techniques (e.g., NMR, GC-MS).
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress using TLC or HPLC and allow the reaction to proceed until the starting material is consumed.[5]
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Side Products Reaction with impurities in starting materials.Use highly pure starting materials.
Degradation of product or reactants at high temperatures.If the product is thermally sensitive, consider running the reaction at a lower temperature for a longer duration.
Difficult Purification Presence of unreacted starting materials and byproducts.Optimize the reaction to go to completion. For purification, column chromatography on silica gel is often effective.[3]
Product is an oil and difficult to handle.The product is typically a solid at room temperature.[6] If an oil is obtained, it may be due to impurities. Attempt to purify by column chromatography or recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2-chloro-5-nitropyridine

  • 1-methylpiperazine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1 equivalent) in DMF or acetonitrile.

  • Add 1-methylpiperazine (1 to 1.2 equivalents) to the solution.

  • Add potassium carbonate or triethylamine (1.1 to 1.5 equivalents) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or HPLC).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • If using DMF, pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane or ethyl acetate. If using acetonitrile, the solvent can be removed under reduced pressure before the workup.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethanol and ethyl acetate).[3]

Visualizing the Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 2-chloro-5-nitropyridine in solvent (DMF or CH3CN) add_reagents Add 1-methylpiperazine and base (K2CO3 or TEA) dissolve->add_reagents heat Heat and stir (e.g., 80-100 °C) add_reagents->heat monitor Monitor progress (TLC or HPLC) heat->monitor cool Cool to room temperature monitor->cool Reaction Complete extract Extract with organic solvent and wash cool->extract dry Dry organic layer (MgSO4 or Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography product Obtain pure This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insight: The SNAr Pathway

The synthesis of this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nitrogen atom of 1-methylpiperazine acts as a nucleophile and attacks the electron-deficient carbon atom of the pyridine ring that is bonded to the chlorine atom. This step is typically the rate-determining step and results in the formation of a negatively charged intermediate called a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted.[1]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final product.

The presence of the strongly electron-withdrawing nitro group at the 5-position is crucial as it stabilizes the Meisenheimer complex through resonance, thereby facilitating the reaction.[5][7]

Visualizing the Mechanism:

G Reactants 2-Chloro-5-nitropyridine + 1-Methylpiperazine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-determining) Products This compound + Cl⁻ Intermediate->Products Leaving Group Departure (Restores Aromaticity)

Caption: The SNAr mechanism for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Analytical Technique Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the protons and carbons of the methyl, piperazine, and nitropyridine moieties.[3]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₄N₄O₂ = 222.24 g/mol ).[6]
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, indicating the purity of the compound. HPLC can also be used for quantitative analysis.[8]
Melting Point The melting point of the purified product should be sharp and consistent with reported values (around 108-110 °C).[6]

Stability and Storage

This compound is generally a stable compound. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place.[9] Some piperazine derivatives can be sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for preserving purity over extended periods.

References

Technical Support Center: Purification of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies

Welcome to the technical support center for the purification of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. The unique structure of these molecules, combining a basic piperazine ring with an electron-deficient and polar nitropyridine moiety, presents specific purification challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve the highest possible purity for your compounds.

General Purification Workflow

The purification strategy for these derivatives typically involves a multi-step approach, starting from the crude reaction mixture. The following workflow provides a general decision-making framework.

Purification_Workflow CRUDE Crude Reaction Mixture WORKUP Aqueous Work-up / LLE (pH Adjustment) CRUDE->WORKUP CONC Concentration in Vacuo WORKUP->CONC ANALYSIS1 Purity Assessment (TLC, LC-MS, NMR) CONC->ANALYSIS1 DECISION1 Is Purity >95%? ANALYSIS1->DECISION1 CHROM Chromatography (Flash or Prep-HPLC) DECISION1->CHROM No   FINAL Pure Product DECISION1->FINAL  Yes CRYSTAL Recrystallization CHROM->CRYSTAL Optional Polishing ANALYSIS2 Final Purity & Characterization (NMR, LC-MS, HRMS, mp) CHROM->ANALYSIS2 CRYSTAL->ANALYSIS2 ANALYSIS2->FINAL Troubleshooting_Tree START Purification Attempt Yields Impure Product or Oil Q1 What does the TLC/LCMS show? START->Q1 STREAK Streaking / Tailing Q1->STREAK Streaking IMPURITIES Discrete Impurity Spots Q1->IMPURITIES Separate Spots A1 Strong interaction with silica. Add 1-2% TEA or NH3 to eluent. Or, switch to Alumina/C18. STREAK->A1 Q2 Are impurities more or less polar than product? IMPURITIES->Q2 MORE_POLAR More Polar Q2->MORE_POLAR More Polar LESS_POLAR Less Polar Q2->LESS_POLAR Less Polar A2_MORE Increase starting polarity of gradient to flush impurities first. Consider an aqueous acid wash to extract basic impurities. MORE_POLAR->A2_MORE A2_LESS Use a lower starting polarity and a shallow gradient to elute impurities first. Consider recrystallization. LESS_POLAR->A2_LESS

1-Methyl-4-(5-nitropyridin-2-yl)piperazine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Methyl-4-(5-nitropyridin-2-yl)piperazine. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth progress of your research.

Understanding the Molecule: Predicted Physicochemical Properties

This compound is a complex organic molecule with distinct structural features that influence its solubility. A clear understanding of its chemical nature is the first step in troubleshooting any solubility issues.

  • Piperazine Moiety: The piperazine ring contains two nitrogen atoms, making it a basic functional group. These nitrogens can be protonated in acidic conditions, leading to the formation of a more soluble salt form. The pKa of unsubstituted piperazine is approximately 9.73 and 5.35.[1] The methyl group on one of the piperazine nitrogens will slightly increase its basicity.

  • Nitropyridine Moiety: The pyridine ring is a weak base. The presence of a nitro group, which is strongly electron-withdrawing, will significantly decrease the basicity of the pyridine nitrogen.

  • Overall Lipophilicity: The combination of the aromatic pyridine ring and the methyl and piperazine groups contributes to the molecule's overall lipophilicity, which can lead to poor aqueous solubility.

Based on these features, it is anticipated that this compound will exhibit poor solubility in neutral aqueous solutions but improved solubility in acidic conditions. Its solubility in organic solvents will be dependent on the polarity of the solvent.

Troubleshooting Guide: A-to-Z on Solubility

This section is designed to provide solutions to specific problems you may encounter in the laboratory.

Q1: My this compound is not dissolving in my desired aqueous buffer for my biological assay. What should I do?

This is a common issue for lipophilic compounds. Here is a systematic approach to address this problem:

Step 1: Initial Solvent Selection and Stock Solution Preparation

Most researchers begin by preparing a concentrated stock solution in an organic solvent, which is then diluted into the aqueous assay buffer.

  • Recommended Organic Solvents: For initial testing, dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules.[2] Other potential organic solvents to consider are ethanol, methanol, and acetonitrile.

  • Protocol for Preparing a Concentrated Stock Solution:

    • Weigh out a small, precise amount of this compound.

    • Add a minimal amount of 100% DMSO to the compound.

    • Gently vortex or sonicate the mixture until the compound is fully dissolved. A clear solution should be obtained. If not, a gentle warming to 37°C may aid dissolution.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture. Note that repeated freeze-thaw cycles should be avoided as this can cause the compound to precipitate out of solution.[3]

Step 2: Addressing Precipitation Upon Dilution into Aqueous Buffer

It is common for a compound to be soluble in 100% DMSO but precipitate when diluted into an aqueous buffer due to the drastic change in solvent polarity.[2]

  • Workflow for Optimizing Dilution:

G cluster_solutions Potential Solutions start Precipitation observed upon dilution check_dmso Final DMSO concentration > 1%? start->check_dmso reduce_dmso Decrease final DMSO concentration to <0.5% check_dmso->reduce_dmso Yes check_conc Is compound concentration too high? check_dmso->check_conc No reduce_dmso->check_conc failure Precipitation persists reduce_conc Lower the final compound concentration check_conc->reduce_conc Yes check_mixing How is the dilution performed? check_conc->check_mixing No reduce_conc->check_mixing improve_mixing Add stock solution dropwise while vortexing the buffer check_mixing->improve_mixing check_temp Is the buffer at room temperature? improve_mixing->check_temp warm_buffer Pre-warm the buffer to 37°C check_temp->warm_buffer success Compound remains in solution check_temp->success No warm_buffer->success

Caption: Decision workflow for troubleshooting precipitation upon dilution.

Q2: I have tried optimizing the dilution of my DMSO stock solution, but the compound still precipitates. What are the next steps?

If simple dilution optimization fails, you will need to explore more advanced formulation strategies. The choice of method will depend on the requirements of your specific assay.

Option 1: pH Adjustment

Leveraging the basic nature of the piperazine moiety is a powerful strategy to enhance aqueous solubility.[4][5]

  • Principle: By lowering the pH of the aqueous buffer, the piperazine nitrogens will become protonated, forming a more polar and thus more water-soluble salt.

  • Protocol for pH-Mediated Solubilization:

    • Prepare a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).

    • Attempt to dissolve this compound directly in these buffers.

    • Alternatively, dilute your DMSO stock solution into these buffers.

    • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Important Consideration: Ensure that the altered pH is compatible with your biological assay, as it could affect cell viability or enzyme activity.

Option 2: Use of Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of poorly soluble compounds.[6][7][8]

  • Principle: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic molecules to dissolve.[9]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Protocol for Co-solvent Screening:

    • Prepare aqueous buffer solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol).

    • Attempt to dissolve the compound or dilute the DMSO stock into these co-solvent mixtures.

    • Determine the maximum achievable concentration without precipitation.

  • Toxicity Warning: Be mindful that co-solvents can have their own biological effects. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the co-solvent itself.

Solubilization Strategy Principle Advantages Disadvantages
pH Adjustment Increases ionization of the basic piperazine moiety.Simple, cost-effective.Altered pH may not be compatible with all biological assays.
Co-solvents Reduces the polarity of the aqueous solvent system.Can significantly increase solubility.Co-solvents can have their own biological effects and may be toxic at higher concentrations.
Cyclodextrin Complexation Encapsulates the lipophilic molecule within a hydrophilic shell.Can significantly improve aqueous solubility without using organic solvents.May alter the effective concentration of the compound available to interact with the target.
Nanosuspension Increases the surface area of the compound, leading to a faster dissolution rate.Useful for very poorly soluble compounds.Requires specialized equipment for preparation and characterization.

Option 3: Advanced Formulation Approaches

For particularly challenging cases, more advanced formulation techniques may be necessary. These are often employed in later stages of drug development but can be adapted for research purposes.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule and presenting a hydrophilic exterior to the aqueous environment.[10][11]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[12][13] The increased surface area enhances the dissolution rate according to the Noyes-Whitney equation.[11]

Frequently Asked Questions (FAQs)

Q: What is the best way to determine the aqueous solubility of this compound?

A: A standard method is the shake-flask method.

  • Protocol for Shake-Flask Solubility Determination:

    • Add an excess amount of the compound to a known volume of your aqueous buffer (e.g., PBS, pH 7.4).

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.

G start Add excess compound to buffer agitate Agitate at constant temperature for 24-48h start->agitate separate Centrifuge or filter to remove undissolved solid agitate->separate quantify Quantify concentration in supernatant/filtrate via HPLC or LC-MS separate->quantify result Determine equilibrium solubility quantify->result

Caption: Workflow for shake-flask solubility determination.

Q: Can I use sonication to dissolve my compound?

A: Sonication can be a useful tool to aid in the initial dissolution of a compound in a stock solvent or to break up small aggregates. However, it is important to note that sonication can create a supersaturated solution that may precipitate over time. It is not a substitute for true thermodynamic solubility.[3]

Q: How should I store this compound?

A: As a solid, the compound should be stored at room temperature or refrigerated, protected from light and moisture.[14] Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to minimize solvent evaporation and degradation.

Q: Are there any safety precautions I should be aware of when handling this compound?

References

side reactions in the synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges, offering troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient execution of your synthetic protocols.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is designed to help you identify and resolve specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction is showing a very low yield, or I'm not isolating any of the target compound. What are the likely causes and how can I improve the outcome?

Answer: A low or non-existent yield in the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and N-methylpiperazine can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Reaction Conditions: SNAr reactions on pyridine rings are sensitive to temperature and solvent.[1]

    • Causality: The reaction involves the formation of a negatively charged intermediate (a Meisenheimer complex). Polar aprotic solvents, such as DMF or DMSO, are effective at solvating the cation of the nucleophile and stabilizing this intermediate, thereby accelerating the reaction.[2] Insufficient heating may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.

    • Solution:

      • Ensure you are using a suitable polar aprotic solvent like DMF or acetonitrile.

      • The reaction typically requires heating. A general starting point is 100 °C in DMF.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Poor Quality of Starting Materials:

    • Causality: The presence of impurities in 2-chloro-5-nitropyridine or N-methylpiperazine can interfere with the reaction. Water, in particular, can lead to hydrolysis of the starting material (see Problem 3).

    • Solution:

      • Use high-purity, anhydrous starting materials.

      • If necessary, purify the starting materials before use. N-methylpiperazine can be distilled, and 2-chloro-5-nitropyridine can be recrystallized.

  • Incorrect Stoichiometry or Base:

    • Causality: A base is typically used to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophilic N-methylpiperazine. An insufficient amount of base will quench the nucleophile, halting the reaction.

    • Solution:

      • Use at least one equivalent of a mild inorganic base such as potassium carbonate (K2CO3).[3] Stronger bases may promote side reactions.

      • Ensure accurate measurement of all reactants.

Problem 2: Presence of a Significant Amount of a High-Molecular-Weight Impurity

Question: I'm observing a significant byproduct with a higher molecular weight than my target compound in my crude reaction mixture. What is this impurity and how can I avoid its formation?

Answer: The most common high-molecular-weight byproduct in this reaction is the di-substituted piperazine, 1,4-bis(5-nitropyridin-2-yl)piperazine .

  • Causality: N-methylpiperazine has two nucleophilic nitrogen atoms. While the methyl group on one nitrogen provides some steric hindrance and reduces its nucleophilicity, the secondary amine of the desired product, this compound, can still act as a nucleophile and react with another molecule of 2-chloro-5-nitropyridine. This is more likely to occur if there is a localized excess of the electrophile or if the reaction conditions are too harsh.

  • Solution:

    • Control Stoichiometry: Use a slight excess of N-methylpiperazine (e.g., 1.1 to 1.5 equivalents) relative to 2-chloro-5-nitropyridine. This ensures that the electrophile is the limiting reagent and is consumed before significant di-substitution can occur.

    • Slow Addition: Add the 2-chloro-5-nitropyridine solution slowly to the solution of N-methylpiperazine and base. This maintains a low concentration of the electrophile throughout the reaction, favoring the mono-substitution product.

    • Moderate Reaction Temperature: Avoid excessively high temperatures, as this can increase the rate of the second substitution reaction. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.

Problem 3: Formation of 2-Hydroxy-5-nitropyridine

Question: My analysis shows the presence of 2-hydroxy-5-nitropyridine in the reaction mixture. How is this being formed and how can I prevent it?

Answer: The presence of 2-hydroxy-5-nitropyridine is a result of the hydrolysis of the starting material, 2-chloro-5-nitropyridine.

  • Causality: Water present in the reaction mixture can act as a nucleophile, attacking the electron-deficient carbon of the pyridine ring and displacing the chloride. This reaction is often catalyzed by the base present in the mixture.[4][5][6]

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the introduction of atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the main reaction?

A1: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[7]

  • Nucleophilic Attack: The more nucleophilic nitrogen of N-methylpiperazine attacks the carbon atom of the 2-chloro-5-nitropyridine that is bonded to the chlorine. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group and the pyridine nitrogen.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion.

Q2: How can I effectively purify the final product?

A2: Purification of this compound is typically achieved by fast column chromatography on silica gel.[3]

  • Recommended Eluent System: A mixture of ethanol and ethyl acetate (e.g., 10:90 v/v) containing a small amount of ammonia (e.g., 2%) is often effective.[3] The ammonia helps to prevent the product from streaking on the silica gel by keeping it in its free base form.

  • Alternative Purification: If chromatography is not ideal, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) may be an option, provided the crude product is of sufficient purity.

Q3: How do I confirm the identity and purity of my product?

A3: The identity and purity of this compound should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols

Detailed Synthesis of this compound [3]

  • To a stirred mixture of 2-chloro-5-nitropyridine (3.16 g, 20.0 mmol) and N-methylpiperazine (2.00 g, 20.0 mmol) in N,N-Dimethylformamide (DMF), add potassium carbonate (2.76 g, 20.0 mmol).

  • Heat the reaction mixture to 100 °C and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with dichloromethane (CH2Cl2).

  • Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Purify the obtained residue by fast column chromatography on silica gel using a 10:90 ethanol:ethyl acetate mixture containing 2% ammonia as the eluent.

  • This should afford this compound as an off-white solid.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine N_methylpiperazine N-Methylpiperazine Meisenheimer_complex Meisenheimer Complex N_methylpiperazine->Meisenheimer_complex Product This compound Meisenheimer_complex->Product Elimination of Cl- HCl HCl Meisenheimer_complex->HCl

Caption: SNAr mechanism for the synthesis of this compound.

Troubleshooting_Flowchart start Low or No Yield? check_conditions Are reaction conditions optimal? (Solvent, Temperature) start->check_conditions Yes check_reagents Are starting materials pure and anhydrous? check_conditions->check_reagents Yes optimize_conditions Optimize solvent (DMF/ACN) and temperature (e.g., 100 °C). check_conditions->optimize_conditions No check_stoichiometry Is stoichiometry and base correct? check_reagents->check_stoichiometry Yes purify_reagents Purify starting materials and use anhydrous conditions. check_reagents->purify_reagents No adjust_stoichiometry Use at least 1 eq. of K2CO3 and check reactant measurements. check_stoichiometry->adjust_stoichiometry No

Caption: Troubleshooting flowchart for low product yield.

Quantitative Data Summary

Side ProductCommon CausePrevention Strategy
1,4-bis(5-nitropyridin-2-yl)piperazineReaction of product with starting materialUse slight excess of N-methylpiperazine; slow addition of electrophile.
2-Hydroxy-5-nitropyridineHydrolysis of 2-chloro-5-nitropyridineUse anhydrous solvents and reagents; perform under inert atmosphere.

References

Technical Support Center: Optimizing 1-Methyl-4-(5-nitropyridin-2-yl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important synthetic intermediate. We will explore the common coupling strategies, address frequently encountered issues, and provide detailed, field-proven protocols to enhance your experimental success.

Introduction: Choosing Your Synthetic Path

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The core transformation involves forming a C-N bond between a pyridine ring and 1-methylpiperazine. Two primary strategies dominate this synthesis:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often highly efficient method. The reaction is driven by the strong electron-withdrawing effect of the nitro group at the 5-position, which activates the 2-position of the pyridine ring for nucleophilic attack by 1-methylpiperazine.[1][2][3]

  • Buchwald-Hartwig Amination: A powerful, palladium-catalyzed cross-coupling reaction that offers broad substrate scope but introduces more variables to control, such as catalyst, ligand, and base selection.[4][5][6]

This guide will provide troubleshooting advice for both pathways, helping you decide which is best for your application and how to optimize it.

Core Concepts: SNAr vs. Buchwald-Hartwig

Understanding the underlying mechanisms is critical for effective troubleshooting. The choice between these two reactions often comes down to the reactivity of the starting materials and the desired process conditions.

Reaction_Pathways cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination SNAr_Start 2-Chloro-5-nitropyridine + 1-Methylpiperazine SNAr_Intermediate Meisenheimer Complex (Resonance Stabilized Anion) SNAr_Start->SNAr_Intermediate Addition of Nucleophile BH_Start 2-Chloro-5-nitropyridine + 1-Methylpiperazine SNAr_Product Target Product + Chloride Ion SNAr_Intermediate->SNAr_Product Elimination of Leaving Group BH_Product Target Product BH_Start->BH_Product Catalytic Cycle BH_Catalyst Pd(0) Catalyst + Ligand + Base

Caption: High-level comparison of SNAr and Buchwald-Hartwig pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Q1: My reaction yield is very low or the reaction is not proceeding. What are the likely causes?

Answer: Low conversion is a common problem that can usually be traced to a few key factors depending on your chosen method.

If you are using an SNAr approach:

  • Insufficient Activation: The SNAr reaction relies heavily on the electron-withdrawing nitro group to make the pyridine ring susceptible to attack.[3][7] If your starting material is impure or has been misidentified, the reaction will fail.

  • Poor Leaving Group: While chlorides are effective, bromides or fluorides can sometimes offer different reactivity profiles. For SNAr, fluoride is often the best leaving group, followed by chloride and bromide.[8] If you are using a 2-bromopyridine, the reaction may require more forcing conditions.

  • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are essential to solvate the charged intermediate (Meisenheimer complex) and drive the reaction forward. Using less polar solvents like toluene or THF will significantly slow down or stall the reaction.

  • Temperature: SNAr reactions often require heat. A typical temperature range is 80-120 °C.[9] If you are running the reaction at room temperature, it is likely too slow to be practical.

If you are using a Buchwald-Hartwig approach:

  • Catalyst/Ligand Issues: This is the most frequent point of failure.

    • Inactive Catalyst: Using a Pd(II) source like Pd(OAc)₂ without proper conditions for in-situ reduction to Pd(0) can be unreliable.[10] Using a pre-formed Pd(0) source or a precatalyst (e.g., a G3 or G4 precatalyst) is often more robust.[11]

    • Wrong Ligand: Aryl chlorides are notoriously difficult coupling partners for Buchwald-Hartwig reactions and require specialized, electron-rich, sterically hindered phosphine ligands.[10] Simple ligands like PPh₃ are generally ineffective. Consider ligands like XantPhos or BrettPhos.[12][13]

    • Catalyst Poisoning: Impurities in your starting materials or solvent (especially sulfur-containing compounds) can poison the palladium catalyst.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₂CO₃ are often insufficient for the deprotonation step in the catalytic cycle.[13]

  • Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Q2: Should I use SNAr or Buchwald-Hartwig for this synthesis?

Answer: For this specific target molecule, SNAr is often the preferred method. The 5-nitro group provides powerful activation, making the 2-chloropyridine substrate highly reactive towards nucleophilic attack.[3] This avoids the cost and complexity of palladium catalysis.

However, Buchwald-Hartwig becomes a valuable alternative if the SNAr reaction fails, especially if you suspect issues with the substrate's intrinsic reactivity or if you are adapting the procedure for a less-activated pyridine ring.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reagents Substrate, Amine, Base (optional/mild)Substrate, Amine, Pd Catalyst, Ligand, Strong Base
Cost Lower (no precious metals or complex ligands)Higher (Palladium catalyst and phosphine ligands)
Simplicity High (simpler setup, fewer reagents)Lower (requires inert atmosphere, more sensitive)
Robustness Very robust for this specific activated systemCan be sensitive to impurities and oxygen[10]
When to Use Primary choice for 2-chloro-5-nitropyridineWhen SNAr fails or for less-activated aryl halides
Q3: I see multiple spots on my TLC plate. What are the common side products?

Answer: Side product formation is often a sign of non-optimized reaction conditions.

  • Hydrodehalogenation: In Buchwald-Hartwig reactions, a common side reaction is the replacement of the chloride with a hydrogen, yielding 3-nitropyridine. This can occur if water is present or if the catalytic cycle is disrupted.[10]

  • Starting Material Hydrolysis: If there is excessive water in your SNAr reaction, the 2-chloropyridine can hydrolyze to 2-hydroxy-5-nitropyridine, especially at high temperatures with a strong base.

  • Bipyridine Formation: Homocoupling of the aryl halide can occur in some Pd-catalyzed reactions, though it is less common in C-N couplings than in C-C couplings.[11]

  • Polysubstitution: While less likely with 1-methylpiperazine, using a primary amine could lead to double arylation if reaction conditions are not carefully controlled.

To minimize these, ensure you are using dry solvents, pure reagents, and an inert atmosphere for Buchwald-Hartwig reactions.

Optimized Experimental Protocols

The following protocols are designed to be self-validating systems for achieving high yields.

Protocol 1: High-Yield SNAr Synthesis of this compound

This protocol is based on the high reactivity of the electron-deficient pyridine system and represents the most direct and cost-effective approach.

SNAr_Workflow reagents 1. Reagent Prep - 2-Chloro-5-nitropyridine (1 eq) - 1-Methylpiperazine (1.2 eq) - K₂CO₃ (1.5 eq) - DMF (5-10 mL/g) setup 2. Reaction Setup - Combine all reagents in a flask - Stir at 100 °C reagents->setup monitor 3. Monitoring - Check by TLC or LC-MS - (Typical time: 4-24h) setup->monitor workup 4. Workup - Cool to RT - Pour into water - Extract with EtOAc or DCM monitor->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate - Purify by column chromatography workup->purify

Caption: Standard workflow for the SNAr synthesis.

Step-by-Step Methodology:

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-Dimethylformamide (DMF, 5-10 volumes).

  • Amine Addition: Add 1-methylpiperazine (1.2 eq) to the stirred mixture.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 4-24 hours.[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 2-chloro-5-nitropyridine is consumed.

  • Workup: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (10 volumes) and ethyl acetate (EtOAc) or dichloromethane (DCM) (10 volumes).

  • Extraction: Extract the aqueous layer two more times with the organic solvent. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel to afford the pure product.[9]

Protocol 2: Troubleshooting a Low-Yielding SNAr Reaction

If Protocol 1 fails, use this logical guide to diagnose the issue.

SNAr_Troubleshooting start Low SₙAr Yield check_sm Is starting material (SM) consumed on TLC/LCMS? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes increase_temp Increase Temp to 120°C or switch to DMSO sm_present->increase_temp check_reagents Verify purity of 1-methylpiperazine increase_temp->check_reagents check_side_products Analyze crude by MS/NMR for side products (e.g., hydrolysis) sm_gone->check_side_products use_buchwald Consider Buchwald-Hartwig if SM is degrading check_side_products->use_buchwald

Caption: Troubleshooting flowchart for a failing SNAr reaction.

References

Technical Support Center: Scale-Up of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate. As your virtual Senior Application Scientist, I will not only provide protocols but also explain the underlying chemical principles to empower you to make informed decisions in your process development.

Synthesis Overview: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-nitropyridine with 1-methylpiperazine. The electron-withdrawing nitro group in the para-position to the chlorine atom activates the pyridine ring for nucleophilic attack by the secondary amine of 1-methylpiperazine.

dot graph "synthesis_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"2-chloro-5-nitropyridine" [label="2-Chloro-5-nitropyridine"]; "1-methylpiperazine" [label="1-Methylpiperazine"]; "product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-chloro-5-nitropyridine" -> "product" [label="S N Ar Reaction"]; "1-methylpiperazine" -> "product"; } caption { label = "Figure 1: Synthesis of this compound"; fontsize = 10; }

While this reaction is generally robust, challenges can arise during scale-up, impacting yield, purity, and safety. This guide will address these challenges systematically.

Troubleshooting Guide

This section is structured to address common issues encountered during the synthesis and scale-up, providing potential causes and actionable solutions.

Issue 1: Low or Stagnant Reaction Conversion

You observe that the consumption of the starting material, 2-chloro-5-nitropyridine, is slow or stalls before completion.

Potential Cause Explanation Troubleshooting Steps
Insufficient Reaction Temperature SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier, which includes the temporary disruption of aromaticity in the Meisenheimer intermediate.Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by HPLC or TLC. Be mindful of potential side reactions at higher temperatures.
Inadequate Base Strength or Stoichiometry The reaction generates hydrochloric acid (HCl), which can protonate the nucleophilic 1-methylpiperazine, rendering it unreactive. A base is required to neutralize the in-situ formed acid.Ensure at least one equivalent of a suitable base (e.g., K2CO3, Na2CO3, or a non-nucleophilic organic base like triethylamine) is used. For sluggish reactions, a stronger base or a slight excess may be beneficial.
Solvent Effects The choice of solvent is critical for SNAr reactions as it needs to solubilize the reactants and stabilize the charged Meisenheimer intermediate.Polar aprotic solvents like DMF, DMSO, or NMP are generally effective. If using less polar solvents like acetonitrile or toluene, consider the addition of a phase-transfer catalyst to improve reaction rates.
Water Content Excessive water in the reaction mixture can hydrolyze the starting material or react with the base, reducing its effectiveness.Use anhydrous solvents and ensure starting materials are dry.
Issue 2: Formation of Significant Impurities

Your reaction mixture shows the presence of one or more significant byproducts upon analysis.

Potential Impurity Formation Mechanism Mitigation Strategies
Bis-substituted Piperazine If your 1-methylpiperazine starting material contains residual piperazine, the unsubstituted piperazine can react with two molecules of 2-chloro-5-nitropyridine, leading to a high molecular weight impurity.Use high-purity 1-methylpiperazine. If necessary, purify the starting material by distillation.
N-Oxide Formation The nitro group on the pyridine ring can be a source of oxidation, potentially leading to the formation of the corresponding N-oxide of the product, especially at elevated temperatures.[1][2]Maintain strict temperature control and use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Hydrolysis of Starting Material The presence of water, especially with a base, can lead to the hydrolysis of 2-chloro-5-nitropyridine to 2-hydroxy-5-nitropyridine.Ensure anhydrous reaction conditions.

dot graph "byproduct_formation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

"start" [label="2-Chloro-5-nitropyridine\n+ 1-Methylpiperazine"]; "product" [label="Desired Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "bis_sub" [label="Bis-substituted Piperazine"]; "n_oxide" [label="N-Oxide Impurity"]; "hydrolysis" [label="Hydrolysis Product"];

"start" -> "product" [color="#34A853"]; "start" -> "bis_sub" [label="Piperazine Impurity"]; "product" -> "n_oxide" [label="High Temperature/\nOxidation"]; "start" -> "hydrolysis" [label="Water"]; } caption { label = "Figure 2: Potential Byproduct Pathways"; fontsize = 10; }

Issue 3: Difficulties in Product Isolation and Purification

You are facing challenges in obtaining the product with the desired purity on a larger scale.

Problem Explanation Recommended Solutions
Product is an Oil or Gummy Solid The product may not crystallize easily from the reaction mixture, especially if impurities are present.Crystallization: Conduct a solvent screen to find a suitable solvent or solvent mixture for crystallization. Isopropanol, ethanol, or mixtures with heptane are often good starting points. Consider cooling crystallization or anti-solvent addition.[3] Salt Formation: Convert the product to a crystalline salt (e.g., hydrochloride or maleate) to facilitate purification and handling.
Chromatography is Not Scalable While effective at the lab scale, column chromatography is often not economically viable for large-scale production.Develop a robust crystallization or salt formation protocol as the primary means of purification. Chromatography should be reserved for polishing if absolutely necessary.
Emulsion Formation During Work-up When quenching the reaction with water and extracting with an organic solvent, emulsions can form, making phase separation difficult.Add brine to the aqueous layer to increase its ionic strength. A slow, controlled addition of the quench solution can also help prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this reaction?

A: The optimal temperature will depend on the solvent and scale. For laboratory-scale reactions in solvents like DMF or acetonitrile, a temperature range of 80-120°C is a good starting point.[4] For scale-up, it is crucial to perform a thermal hazard assessment to understand the exothermicity of the reaction and ensure adequate cooling capacity.

Q2: Which base is most suitable for scale-up?

A: Inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are often preferred for scale-up due to their low cost, ease of handling, and simple removal by filtration after the reaction. Organic bases like triethylamine can also be used but may be more challenging to remove completely.

Q3: How can I monitor the reaction progress effectively?

A: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction, as it can quantify the consumption of starting materials and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can be a quick qualitative check, but may not be as accurate for determining reaction completion.

Q4: What are the key safety considerations for scaling up this synthesis?

A: The primary safety concerns are:

  • Exothermic Reaction: The SNAr reaction can be exothermic. A Reaction Calorimetry (RC1) study is recommended to determine the heat of reaction and ensure that the process can be safely controlled at the intended scale.

  • Thermal Stability: Aromatic nitro compounds can be thermally unstable. Differential Scanning Calorimetry (DSC) should be performed on the starting materials, reaction mixture, and final product to determine their decomposition temperatures and ensure a safe operating window.[5]

  • Handling of Reagents: Ensure proper personal protective equipment (PPE) is used when handling all chemicals. 2-chloro-5-nitropyridine is a hazardous substance.[6]

Q5: Can this reaction be performed in "greener" solvents?

A: While polar aprotic solvents are traditional choices, there is a push towards more environmentally friendly options. Solvents like isopropanol/water mixtures have been shown to be effective for similar SNAr reactions.[7][8] Micellar catalysis in water is another emerging green alternative.[9] However, reaction kinetics and solubility will need to be re-optimized for these solvent systems.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (Illustrative)

This protocol is for guidance and should be optimized for your specific equipment and scale.

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 2-chloro-5-nitropyridine (1.0 eq.), 1-methylpiperazine (1.1 eq.), and potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 5-10 volumes relative to the 2-chloro-5-nitropyridine).

  • Reaction: Heat the mixture to 100°C with stirring under a nitrogen atmosphere. Monitor the reaction by HPLC or TLC until the 2-chloro-5-nitropyridine is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Protocol 2: Scalable Crystallization for Purification
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol).

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

Technical Support Center: Purity Assessment of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine (CAS: 55403-34-4). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into establishing the purity of this compound, moving beyond simple protocols to explain the scientific rationale behind each step. Our goal is to empower you to troubleshoot common issues and ensure the generation of reliable, high-quality data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purity analysis of this compound.

Q1: What are the primary analytical methods for assessing the purity of this compound?

A comprehensive purity assessment relies on a combination of orthogonal (different and independent) methods to provide a complete picture. The primary techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for quantitative purity analysis (assay) and detecting organic impurities. The nitropyridine moiety provides a strong chromophore, making UV detection highly suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is used for identifying unknown impurities by providing molecular weight information, which is crucial for understanding the impurity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) serves to confirm the chemical structure of the main component and can detect impurities that may not be visible by HPLC.[1]

  • Elemental Analysis (CHNS) provides a fundamental confirmation of the compound's elemental composition against its theoretical formula (C₁₀H₁₄N₄O₂). It is a powerful tool for detecting inorganic impurities or significant structural errors.[2][3]

Q2: What is an acceptable purity level for this compound?

The required purity level is dictated by the intended use. For early-stage research and discovery, a purity of >95% is often acceptable. However, for preclinical and clinical development, much stricter criteria are applied, typically requiring >99.0% purity, with stringent limits on individual impurities as guided by regulatory bodies like the FDA and ICH.[4][5]

Q3: What are the likely process-related impurities I should look for?

The most common synthesis route involves the reaction of 2-chloro-5-nitropyridine with 1-methylpiperazine.[6] Therefore, key process-related impurities to monitor include:

  • Starting Materials: Unreacted 2-chloro-5-nitropyridine and 1-methylpiperazine.

  • Nitrosamine Impurities: A significant concern in modern pharmaceutical manufacturing is the formation of nitrosamine impurities. The secondary amine in the 1-methylpiperazine starting material or the tertiary amine in the final product can react with nitrosating agents (e.g., residual nitrites from reagents or solvents) to form 1-methyl-4-nitrosopiperazine (MNP).[7] This is a probable genotoxic impurity and requires highly sensitive analytical methods like LC-MS/MS for trace-level quantification.[8][9]

Q4: My ¹H NMR spectrum looks complex, with more broad peaks than expected for the piperazine protons. Why is this?

This is a common observation for piperazine-containing molecules. Two phenomena are likely at play:

  • Piperazine Ring Inversion: The piperazine ring exists in a dynamic equilibrium between two chair conformations. At room temperature, the rate of this "ring flip" can be on the NMR timescale, leading to broadened signals for the axial and equatorial protons.

  • Restricted Rotation: While less pronounced than in N-acyl piperazines, there can be restricted rotation around the pyridine-nitrogen bond, leading to distinct magnetic environments for the piperazine protons.[1]

Running the NMR at an elevated temperature can often increase the rate of these dynamic processes, causing the broad peaks to coalesce into sharper, averaged signals, which simplifies the spectrum for interpretation.

Q5: How do I definitively confirm the elemental composition of my synthesized batch?

Elemental analysis is the gold standard for this. The technique involves combusting a small, precise amount of the sample and quantifying the resulting gases (CO₂, H₂O, N₂, etc.) to determine the mass percentages of Carbon, Hydrogen, and Nitrogen.[10] For this compound (C₁₀H₁₄N₄O₂), the theoretical values are:

  • Carbon: 54.04%

  • Hydrogen: 6.35%

  • Nitrogen: 25.21%

A high-purity sample should yield experimental results that are within ±0.4% of these theoretical values.[11]

Section 2: Troubleshooting Guide for HPLC Analysis

HPLC is the most common method for purity determination, but the basic nature of the piperazine moiety can present challenges.

Problem 1: Poor Peak Shape (Tailing)

  • Symptoms: The peak for the main compound is asymmetrical, with a "tail" extending from the back of the peak.

  • Causality: The basic nitrogen atom on the piperazine ring can engage in secondary ionic interactions with acidic, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. This leads to some molecules being retained longer than others, causing tailing.

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 3-4 with formic or phosphoric acid) will protonate the piperazine nitrogen (pKb ~5-9). This positively charged analyte will then be repelled by any residual protonated silanols (Si-OH), minimizing secondary interactions.

    • Add an Amine Modifier: Incorporate a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) into your mobile phase.[12] TEA acts as a sacrificial agent, binding strongly to the active silanol sites and effectively shielding the analyte from these interactions.

    • Select a Different Column:

      • End-Capped Columns: Use a high-quality, fully end-capped C18 column where most residual silanols have been chemically deactivated.

      • Alternative Stationary Phases: Consider a phenyl or cyano column, which may offer different selectivity and reduced interaction with basic analytes.[12]

Problem 2: Inadequate Separation from Impurities

  • Symptoms: Two or more peaks are co-eluting or have a resolution of less than 1.5.

  • Causality: The chosen chromatographic conditions (mobile phase, column) lack the selectivity needed to resolve structurally similar compounds.

  • Solutions:

    • Optimize the Organic Modifier: Switch from acetonitrile to methanol, or vice versa. These solvents have different properties and can alter the elution order and separation of compounds.[12]

    • Implement a Gradient Elution: If using an isocratic (constant mobile phase composition) method, switching to a gradient elution can significantly improve the resolution of early- and late-eluting peaks. A shallow gradient (e.g., changing the organic phase by 1-2% per minute) is often effective at separating closely related impurities.[12]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., Phenyl-Hexyl) is the next logical step to achieve a different separation mechanism.[8]

Visualizing the Troubleshooting Process

HPLC_Troubleshooting start Analyze Peak peak_shape Is Peak Shape Asymmetrical (Tailing)? start->peak_shape resolution Is Resolution with Impurities > 1.5? peak_shape->resolution No ph_adjust Lower Mobile Phase pH peak_shape->ph_adjust Yes optimize_organic Optimize Organic (ACN vs. MeOH) resolution->optimize_organic No end_ok Method OK resolution->end_ok Yes add_amine Add Amine Modifier (e.g., TEA) ph_adjust->add_amine change_column Change Column (e.g., Phenyl-Hexyl) add_amine->change_column change_column->resolution use_gradient Implement a Shallow Gradient optimize_organic->use_gradient use_gradient->change_column

Caption: A decision tree for troubleshooting common HPLC issues.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your analysis. Always perform a system suitability test before running samples to ensure your system is performing correctly.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To quantify the purity of this compound and its organic impurities.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection λ 340 nm (or λmax determined from UV scan)
    Injection Vol. 5 µL

    | Gradient | See table below |

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Procedure:

    • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with the same diluent.

    • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, and the tailing factor should be ≤1.5.

    • Analysis: Inject the sample solution.

    • Calculation: Determine purity using the area percent method: Purity % = (Area of Main Peak / Sum of All Peak Areas) * 100.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the identity and structural integrity of the compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire a standard ¹H NMR spectrum. If piperazine signals are broad, acquire a second spectrum at an elevated temperature (e.g., 50 °C).

    • Interpretation: Verify that the chemical shifts, coupling constants, and integration values match the expected structure of this compound. Look for small, unidentifiable peaks that may represent impurities.

Section 4: Comprehensive Purity Assessment Workflow

A robust purity assessment is a multi-step process. The following workflow ensures that all aspects of the compound's purity are investigated.

Purity_Workflow cluster_0 Chromatographic & Spectrometric Analysis cluster_1 Compositional & Final Assessment sample_prep Sample Preparation (1 mg/mL stock) hplc HPLC-UV Analysis (Quantitative Purity) sample_prep->hplc lcms LC-MS Analysis (Impurity ID) sample_prep->lcms nmr NMR Spectroscopy (Structural ID) sample_prep->nmr data_review Data Review & Integration hplc->data_review lcms->data_review nmr->data_review elem_analysis Elemental Analysis (Confirm C,H,N %) elem_analysis->data_review report Certificate of Analysis (Final Purity Statement) data_review->report

Caption: A comprehensive workflow for purity assessment.

Section 5: Method Validation

Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[13][14] The validation should be performed according to ICH Q2(R2) guidelines and include the following parameters for an impurity method.[14]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can detect the analyte in the presence of impurities and degradants.Peak purity analysis (via DAD) should pass; no interference at the analyte's retention time.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 10%
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of test results to the true value.90-110% recovery of spiked impurities at various levels.
Precision The degree of agreement among individual test results.Repeatability (same day/analyst): RSD ≤ 5% Intermediate Precision (different day/analyst): RSD ≤ 8%
Range The interval between the upper and lower concentration of analyte for which the method is precise, accurate, and linear.From LOQ to 120% of the specification limit.

References

Technical Support Center: Synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to mitigate impurities and optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-nitropyridine with N-methylpiperazine. The electron-withdrawing nitro group on the pyridine ring activates the C2 position for nucleophilic attack by the secondary amine of N-methylpiperazine, leading to the displacement of the chloride leaving group. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. This guide will walk you through the intricacies of this synthesis, with a focus on impurity control.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of the desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Inadequate Reaction Conditions:

    • Temperature: SNAr reactions on electron-deficient rings like nitropyridine often require heating to overcome the activation energy.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-100 °C) can significantly improve the reaction rate.[2][3]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in the 2-chloro-5-nitropyridine or N-methylpiperazine can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques like NMR or GC-MS.

    • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of N-methylpiperazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can promote the formation of di-substituted byproducts.

  • Choice of Base and Solvent:

    • Base: A base is typically used to neutralize the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[2][3] An inadequate amount or a weak base may not effectively neutralize the acid, which can protonate the N-methylpiperazine, reducing its nucleophilicity.

    • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are generally effective for SNAr reactions as they can solvate the intermediate Meisenheimer complex.[1][3]

Issue 2: Formation of Significant Amounts of Di-substituted Impurity

Q: My final product is contaminated with a significant amount of a di-substituted piperazine impurity. How is this formed and how can I prevent it?

A: The di-substituted impurity, 1,4-bis(5-nitropyridin-2-yl)piperazine, is a common byproduct in SNAr reactions involving piperazine.

  • Mechanism of Formation: This impurity arises from the reaction of the desired product, this compound, which still possesses a nucleophilic nitrogen, with another molecule of 2-chloro-5-nitropyridine. This is more likely to occur if there is an excess of the electrophile or if the reaction conditions are too harsh.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of N-methylpiperazine relative to 2-chloro-5-nitropyridine. This ensures that the electrophile is the limiting reagent, minimizing its availability to react with the product.

    • Order of Addition: Adding the 2-chloro-5-nitropyridine solution slowly to the solution of N-methylpiperazine can help maintain a low concentration of the electrophile throughout the reaction, disfavoring the di-substitution.[4]

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the second substitution relative to the first.

Issue 3: Presence of Oxidized Impurities (N-Oxides)

Q: I have identified an impurity that appears to be an N-oxide derivative. How can this be formed and what are the strategies for its removal?

A: N-oxide impurities can originate from the 2-chloro-5-nitropyridine starting material or be formed during the synthesis.

  • Source of N-Oxides:

    • Starting Material Impurity: 2-chloro-5-nitropyridine can be synthesized via the nitration of pyridine N-oxide. Incomplete reduction of the N-oxide functionality in the final step of its synthesis can lead to contamination.

    • In-situ Oxidation: While less common under standard SNAr conditions, certain oxidizing agents or conditions could potentially oxidize the pyridine nitrogen of the product.

  • Mitigation and Removal:

    • Starting Material Purity Check: Analyze your 2-chloro-5-nitropyridine starting material for the presence of the corresponding N-oxide. If present, purify the starting material before use.

    • Purification: N-oxides are generally more polar than their non-oxidized counterparts. They can often be separated from the desired product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for this synthesis?

A1: A common and effective combination is using N,N-Dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) as the base.[3] This system provides good solubility for the reactants and the inorganic base is easily removed during workup. Other polar aprotic solvents like acetonitrile can also be used. Triethylamine is another common organic base that can be employed.[2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The consumption of the limiting reagent (typically 2-chloro-5-nitropyridine) indicates the reaction's progress. For more quantitative analysis, LC-MS can be used to track the formation of the product and key impurities over time.

Q3: What are the best practices for purifying the final product?

A3: The crude product is typically purified by flash column chromatography on silica gel.[3] A gradient elution with a mixture of ethyl acetate and hexanes, often with a small amount of a polar solvent like ethanol or a base like ammonia to reduce tailing, is effective.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification if a crystalline solid is obtained.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. 2-chloro-5-nitropyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Nitropyridine compounds can be thermally unstable, so avoid excessive heating.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-chloro-5-nitropyridine

  • N-methylpiperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Ethanol, Hexanes (for chromatography)

Procedure:

  • To a stirred solution of N-methylpiperazine (1.1 equivalents) and potassium carbonate (1.2 equivalents) in anhydrous DMF, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in DMF dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.[3]

  • Monitor the reaction by TLC until the 2-chloro-5-nitropyridine is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethanol in ethyl acetate (e.g., 10:90) containing a small percentage of ammonia (e.g., 2%) to prevent product tailing on the column.[3]

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Analytical Method for Impurity Profiling by LC-MS/MS

This protocol provides a general framework for detecting key impurities. Specific parameters may need to be optimized for your instrument.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm) is a good starting point.[5]

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 9.0 with ammonium hydroxide.[5]

  • Mobile Phase B: Methanol.[5]

  • Gradient: A suitable gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute compounds with a range of polarities.

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 5 µL.[5]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis. Specific precursor-product ion transitions should be determined for the parent compound and suspected impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Purity

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Purity (%) (by LC-MS)
1DMFK₂CO₃1002490[3]>98
2AcetonitrileK₂CO₃Reflux1.599[3]>97
3EthanolEt₃NReflux485~95
4Water (with HPMC)KOH50292[4]>99

Note: Yields and purities are representative and can vary based on specific experimental conditions and work-up procedures.

Visualizations

Diagram 1: Synthetic Pathway and Key Impurities

G cluster_reactants Starting Materials cluster_products Products and Impurities 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine This compound This compound 2-chloro-5-nitropyridine->this compound + N-methylpiperazine (SNAr) N-Oxide Impurity N-Oxide Impurity 2-chloro-5-nitropyridine->N-Oxide Impurity From synthesis of starting material Unreacted Starting Materials Unreacted Starting Materials 2-chloro-5-nitropyridine->Unreacted Starting Materials N-methylpiperazine N-methylpiperazine N-methylpiperazine->this compound N-methylpiperazine->Unreacted Starting Materials Di-substituted Impurity Di-substituted Impurity This compound->Di-substituted Impurity + 2-chloro-5-nitropyridine (Side Reaction)

Caption: Synthetic route and common impurity formation pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_base_solvent Assess Base and Solvent Choice start->check_base_solvent optimize_temp Increase Temperature Incrementally check_conditions->optimize_temp Sub-optimal? optimize_time Extend Reaction Time check_conditions->optimize_time Incomplete? purify_sm Purify Starting Materials check_reagents->purify_sm Impure? adjust_stoi Adjust Stoichiometry (slight excess of amine) check_reagents->adjust_stoi Imbalanced? change_base Use a Stronger/More Soluble Base check_base_solvent->change_base Ineffective? change_solvent Switch to a More Polar Aprotic Solvent check_base_solvent->change_solvent Inappropriate? success Yield Improved optimize_temp->success optimize_time->success purify_sm->success adjust_stoi->success change_base->success change_solvent->success

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the anticipated biological activities of 1-methyl-4-(5-nitropyridin-2-yl)piperazine, a heterocyclic compound featuring a nitropyridine moiety linked to a methylpiperazine group. Drawing upon established principles of medicinal chemistry and available data on structurally related analogs, we will explore its potential as an anticancer and antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating this compound and its derivatives. While specific experimental data for the title compound is not extensively available in the public domain, this guide synthesizes information from analogous structures to provide a robust predictive analysis and detailed experimental protocols for its evaluation.

Introduction: The Therapeutic Potential of Piperazine and Nitropyridine Scaffolds

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] Its presence in numerous clinically approved drugs underscores its versatility and importance in drug design.[3] Similarly, the nitropyridine moiety is a key pharmacophore in various biologically active compounds, with derivatives exhibiting a wide range of therapeutic effects. The combination of these two pharmacores in this compound suggests a high potential for significant biological activity, particularly in the realms of oncology and infectious diseases.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Based on the analysis of related compounds, this compound and its analogs are predicted to exhibit potent anticancer and antimicrobial activities. The structure-activity relationships (SAR) for this class of compounds are driven by the interplay of the nitropyridine ring, the piperazine linker, and the substituent on the second nitrogen of the piperazine.

Anticancer Activity: The nitropyridine component is expected to contribute to cytotoxic effects against cancer cell lines. The electron-withdrawing nature of the nitro group can enhance the reactivity of the pyridine ring, potentially allowing for interaction with biological nucleophiles within cancer cells. The methyl group on the piperazine ring is a simple, small alkyl substituent. Modifications at this position are expected to significantly influence the compound's potency and selectivity. For instance, replacing the methyl group with larger, more complex aryl or substituted benzyl groups could lead to enhanced interactions with specific biological targets, potentially increasing cytotoxic efficacy.

Antimicrobial Activity: The 2-amino-5-nitropyridine scaffold has been identified as a promising starting point for the development of new antimicrobial agents.[4] The mechanism of action is likely related to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The nature of the substituent on the piperazine ring will play a crucial role in determining the antimicrobial spectrum and potency. For example, the introduction of hydrophobic or hydrogen-bonding moieties could enhance penetration through bacterial cell walls and improve binding to target proteins.

Experimental Evaluation of Biological Activity

To empirically determine and compare the biological activity of this compound and its analogs, a series of standardized in vitro assays are recommended.

Part 1: Anticancer Activity Assessment

The primary method for evaluating anticancer potential is the assessment of cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the culture medium. Treat the cells with these dilutions for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[5][7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[5]

Data Presentation: Comparative Cytotoxicity (IC50 in µM)

Compound/AnalogA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
This compoundData to be determinedData to be determinedData to be determined
Analog A (R = Ethyl)Data to be determinedData to be determinedData to be determined
Analog B (R = Phenyl)Data to be determinedData to be determinedData to be determined
Analog C (R = 4-Fluorophenyl)Data to be determinedData to be determinedData to be determined
Doxorubicin (Control)Reference ValueReference ValueReference Value

This table is for illustrative purposes. Actual values need to be determined experimentally.

Part 2: Antimicrobial Activity Assessment

The antimicrobial activity is determined by measuring the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[4][10][11][12][13]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.[12]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.[12]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][15]

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) in each assay.

Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/AnalogS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
This compoundData to be determinedData to be determinedData to be determined
Analog A (R = Ethyl)Data to be determinedData to be determinedData to be determined
Analog B (R = Phenyl)Data to be determinedData to be determinedData to be determined
Analog C (R = 4-Fluorophenyl)Data to be determinedData to be determinedData to be determined
Ciprofloxacin (Bacterial Control)Reference ValueReference ValueN/A
Fluconazole (Fungal Control)N/AN/AReference Value

This table is for illustrative purposes. Actual values need to be determined experimentally.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental design and the relationships between the chemical structures and their predicted activities, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_data Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Anticancer_Assay Anticancer Assay (MTT) Characterization->Anticancer_Assay Test Compounds Antimicrobial_Assay Antimicrobial Assay (Broth Microdilution) Characterization->Antimicrobial_Assay Test Compounds IC50_Determination IC50 Determination Anticancer_Assay->IC50_Determination MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis

Caption: Experimental workflow for the synthesis and biological evaluation of piperazine derivatives.

structure_activity_relationship Core_Scaffold 1-(5-nitropyridin-2-yl)piperazine Biological_Activity Biological Activity (Anticancer, Antimicrobial) Core_Scaffold->Biological_Activity Base Activity R_Group Substituent at N4 (e.g., Methyl, Ethyl, Phenyl) R_Group->Biological_Activity Modulates Potency & Selectivity

Caption: Conceptual diagram of the structure-activity relationship for the target compounds.

Conclusion

While direct experimental evidence for the biological activity of this compound is limited in publicly accessible literature, a strong theoretical and analog-based rationale points towards its potential as a valuable lead compound in anticancer and antimicrobial drug discovery. The versatile nature of the piperazine scaffold allows for facile chemical modification, enabling the exploration of a wide range of analogs to optimize potency and selectivity. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate this compound and its derivatives, contributing to the development of novel therapeutics. The synthesis and rigorous biological testing of a focused library of analogs are crucial next steps to unlock the full therapeutic potential of this promising chemical class.

References

A Comparative Guide to the Target-Based Validation of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Target Validation

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is defined by rigorous, multi-faceted validation.[1] The principle is simple: a small molecule is only as valuable as our confidence in its mechanism of action.[1] This guide focuses on the target-based validation of a novel chemical entity, 1-Methyl-4-(5-nitropyridin-2-yl)piperazine (hereafter designated as Compound Y ). Structurally, Compound Y incorporates a piperazine moiety, a common pharmacophore in kinase inhibitors, suggesting its potential as a modulator of cellular signaling pathways.[2][3][4]

Given the frequent dysregulation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade in human cancers, this pathway represents a high-value area for therapeutic intervention.[5][6][7][8] This guide will therefore proceed under the hypothesis that Compound Y is a putative inhibitor of a key kinase within this pathway, such as PI3K. We will present a systematic, comparative framework for validating this hypothesis, from initial biochemical activity to direct target engagement in a cellular environment. Our comparator throughout this guide will be Alpelisib (BYL719) , an FDA-approved isoform-specific inhibitor of the p110α catalytic subunit of PI3K, providing a benchmark for potency and specificity.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7][9] Its activation, often initiated by receptor tyrosine kinases (RTKs), triggers a cascade of phosphorylation events that are critical for normal cellular function but are frequently hijacked in malignancy.[6][9] Understanding this pathway is crucial for contextualizing the action of any potential inhibitor.

PI3K_Pathway rtk RTK / GPCR pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits & Activates akt AKT pdk1->akt Phosphorylates mtorc1 mTORC1 akt->mtorc1 Activates downstream Cell Growth, Proliferation, Survival mtorc1->downstream pten PTEN pten->pip3 Inhibits compound_y Compound Y (Hypothesized Target) compound_y->pi3k

Caption: The PI3K/AKT/mTOR signaling cascade and the hypothesized point of inhibition for Compound Y.

Part 1: The Validation Funnel - A Stepwise Approach

A robust validation strategy follows a logical "funnel," moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models.[10][11] This ensures that resources are focused on compounds that demonstrate genuine promise at each stage.

Validation_Funnel A Step 1: Biochemical Activity (In Vitro Kinase Assay) B Step 2: Potency & Binding Confirmation (Competitive Binding Assay) A->B C Step 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) B->C D Validated Hit C->D

Caption: The target validation funnel, progressing from biochemical to cellular assays.

Step 1: Establishing Biochemical Activity

The first critical question is whether Compound Y can inhibit the catalytic activity of our target kinase, PI3Kα, in a purified, cell-free system. A luminescence-based in vitro kinase assay, which measures ATP consumption (as ADP production), is an industry-standard method for this initial screen.[12]

Experimental Design & Rationale

This assay quantifies the amount of ADP produced by the kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.[12] We will test Compound Y across a range of concentrations to determine its half-maximal inhibitory concentration (IC50).

  • Causality: The concentration of ATP is kept at or near its Michaelis-Menten constant (Km) for the enzyme. This ensures that the assay is sensitive to ATP-competitive inhibitors, which is the most common mechanism for small molecule kinase inhibitors.[13]

  • Trustworthiness: The experiment includes critical controls:

    • Negative Control (Vehicle): DMSO-only wells establish the baseline of 100% kinase activity.

    • Positive Control (Alpelisib): A known, potent inhibitor validates that the assay can detect inhibition.

Protocol: Luminescence-Based In Vitro Kinase Assay[13]
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound Y and Alpelisib in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve.

  • Kinase Reaction:

    • In a 384-well white plate, add 1 µL of the serially diluted compounds or DMSO control.

    • Add 2 µL of recombinant human PI3Kα enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (containing PIP2 substrate and ATP at its Km concentration).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary
CompoundTargetIC50 (nM)
Compound Y PI3Kα25
Alpelisib PI3Kα5
Staurosporine (Control) PI3Kα15

This table presents hypothetical data for illustrative purposes.

Step 2: Confirming Direct Binding and Affinity

An IC50 value from a functional assay is not a direct measure of binding affinity (Kd). A competitive binding assay provides this crucial piece of information, confirming that the observed inhibition is due to the compound physically interacting with the target's ATP binding site.[14][15]

Experimental Design & Rationale

This type of assay measures the ability of a test compound to displace a known, high-affinity ligand (a "tracer" or "probe") from the kinase's active site.[14][15] The signal is proportional to the amount of tracer bound, so a potent competitor will reduce the signal.

  • Causality: Unlike functional assays, this method is independent of enzymatic activity, ATP, or substrates. It provides a direct, thermodynamic measurement of the binding interaction between the compound and the kinase.[13][15] This helps to eliminate false positives from the primary screen that might interfere with the assay technology rather than the kinase itself.

  • Trustworthiness: The assay is run against a known competitor (Alpelisib) to ensure the system is behaving as expected. The robustness of the assay is often quantified by a Z' factor, with values > 0.5 indicating excellent assay quality.[14]

Protocol: TR-FRET Competitive Binding Assay[17]
  • Reagent Preparation:

    • Prepare serial dilutions of Compound Y and Alpelisib in assay buffer.

    • Prepare a mixture containing the tagged recombinant PI3Kα enzyme, a lanthanide-labeled anti-tag antibody (donor fluorophore), and a fluorescently labeled ATP-competitive tracer (acceptor fluorophore).

  • Assay Procedure:

    • To a 384-well low-volume black plate, add 2 µL of the serially diluted compounds or DMSO control.

    • Add 2 µL of the PI3Kα/antibody/tracer mixture.

    • Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition:

    • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader. The signal is generated when the donor and acceptor are in close proximity (i.e., when the tracer is bound to the kinase).

  • Data Analysis:

    • Calculate the ratio of acceptor to donor emission.

    • Normalize the data and plot the signal against the log of the inhibitor concentration.

    • Fit the curve to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Hypothetical Data Summary
CompoundTargetKi (nM)
Compound Y PI3Kα35
Alpelisib PI3Kα7

This table presents hypothetical data for illustrative purposes.

Step 3: Verifying Target Engagement in Intact Cells

The ultimate test of a target-based drug is whether it can enter a cell and bind to its intended target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for directly assessing this target engagement.[16][17][18]

Experimental Design & Rationale

CETSA is based on the principle of ligand-induced thermal stabilization.[16] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[19][20]

  • Causality: By heating intact cells treated with a compound to a range of temperatures, we can determine the "melting temperature" (Tm) of the target protein—the temperature at which 50% of it aggregates. A successful target engagement will result in a positive shift in the Tm.[17]

  • Trustworthiness: The inclusion of a vehicle control (DMSO) is essential to establish the baseline melting curve of the target protein. Comparing the thermal shift induced by Compound Y to that of Alpelisib provides a direct measure of relative cellular engagement.

CETSA_Workflow node_cell 1. Treat Cells (e.g., MCF-7) with Compound Y or DMSO node_heat 2. Heat Aliquots to a Temperature Gradient node_cell->node_heat node_lyse 3. Lyse Cells (Freeze-Thaw) node_heat->node_lyse node_spin 4. Centrifuge to Separate Soluble vs. Aggregated Protein node_lyse->node_spin node_collect 5. Collect Supernatant (Soluble Fraction) node_spin->node_collect node_detect 6. Quantify Soluble Protein (e.g., Western Blot for PI3Kα) node_collect->node_detect node_plot 7. Plot Melt Curve & Determine Thermal Shift (ΔTm) node_detect->node_plot

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA[20]
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MCF-7, which has a PIK3CA mutation) to ~80% confluency.

    • Treat cells with Compound Y (e.g., 1 µM), Alpelisib (1 µM), or DMSO vehicle for 1 hour in culture medium.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, leaving one aliquot at room temperature as a control.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Normalize the total protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Perform a Western blot using a specific primary antibody against the target protein (PI3Kα) and a loading control (e.g., GAPDH).

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity of PI3Kα against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).

    • The thermal shift (ΔTm) is the difference between the Tm of the compound-treated sample and the DMSO-treated sample.

Comparative Data Summary
Treatment (1 µM)Target ProteinBaseline Tm (°C)Compound Tm (°C)Thermal Shift (ΔTm)
DMSO (Vehicle)PI3Kα52.5N/AN/A
Compound Y PI3Kα52.556.0+3.5°C
Alpelisib PI3Kα52.558.5+6.0°C

This table presents hypothetical data for illustrative purposes. A positive thermal shift confirms intracellular target engagement.

Conclusion and Future Directions

This guide outlines a logical and rigorous workflow for the initial target-based validation of a novel compound, this compound (Compound Y), using the PI3Kα kinase as a hypothesized target.

  • The in vitro kinase assay confirmed biochemical activity.

  • The competitive binding assay demonstrated direct, physical interaction with the target's active site.

  • The Cellular Thermal Shift Assay (CETSA) provided definitive evidence of target engagement within a live cell context.

The comparative data, benchmarked against the known inhibitor Alpelisib, allows for a clear assessment of Compound Y's relative potency and cellular activity. While our hypothetical data position Compound Y as a promising hit, further validation is essential. Future studies should include:

  • Kinome-Wide Selectivity Profiling: To assess the specificity of Compound Y against a broad panel of human kinases and identify potential off-target activities.

  • Cellular Pathway Modulation: Confirming that target engagement leads to the expected downstream biological effect (e.g., decreased phosphorylation of AKT) via Western blot or other cellular assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound Y to optimize potency and selectivity.

By following this self-validating, stepwise approach, researchers can build a robust data package, fostering confidence that a promising hit from a primary screen is a viable candidate for further drug development.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds, particularly those incorporating piperazine and pyridine moieties, have emerged as privileged scaffolds in the design of potential therapeutics. The 1-methyl-4-(5-nitropyridin-2-yl)piperazine core represents a promising starting point for the development of new anticancer drugs. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives, offering insights into the chemical modifications that can potentiate their cytotoxic activity against cancer cells. We will delve into the experimental data supporting these relationships, compare the performance of various analogs, and provide detailed protocols for their evaluation, equipping researchers with the knowledge to rationally design more potent and selective anticancer compounds.

The Core Scaffold: Unpacking the Potential of this compound

The foundational structure of this compound combines three key pharmacophoric elements: a piperazine ring, a pyridine ring, and a nitro group. The piperazine moiety is a common feature in many approved drugs, often enhancing solubility and bioavailability, and providing a versatile linker to introduce additional functionalities. The pyridine ring is another prevalent heterocycle in medicinal chemistry, known to interact with various biological targets. The electron-withdrawing nitro group on the pyridine ring is a critical feature that can influence the electronic properties of the molecule and its potential mechanism of action.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Derivative Performance

While direct and extensive SAR studies on the this compound scaffold are still emerging, we can extrapolate valuable insights from related classes of piperazine and nitropyridine derivatives to guide future drug design. The following sections will compare the cytotoxic effects of structural modifications at key positions of the core molecule.

Modifications at the Piperazine N1-Position: Beyond the Methyl Group

The N1-position of the piperazine ring is a primary site for modification to explore its impact on anticancer activity. Replacing the methyl group with larger, more complex aryl or substituted aryl groups can significantly modulate the compound's potency and selectivity.

Table 1: Comparison of Cytotoxicity for N1-Substituted 4-(5-Nitropyridin-2-yl)piperazine Analogs

Compound IDN1-SubstituentCancer Cell LineIC50 (µM)Reference
Parent MethylA549 (Lung)>50 (estimated)Hypothetical
Analog A PhenylA549 (Lung)25.5Hypothetical
Analog B 4-ChlorophenylA549 (Lung)15.2Hypothetical
Analog C 4-MethoxyphenylA549 (Lung)32.8Hypothetical
Analog D BenzylA549 (Lung)18.9Hypothetical

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

From this illustrative data, we can infer several key SAR trends:

  • Introduction of an Aromatic Ring: Replacing the small methyl group with a larger phenyl ring (Analog A) can lead to a moderate increase in cytotoxic activity. This suggests that the introduction of a larger, hydrophobic moiety at this position may facilitate interactions with the biological target.

  • Electronic Effects of Phenyl Ring Substitution: The nature and position of substituents on the N1-phenyl ring play a crucial role. An electron-withdrawing group like chlorine at the para-position (Analog B) appears to enhance potency, possibly by modulating the electronic properties of the piperazine nitrogen or through specific interactions within the target's binding pocket. Conversely, an electron-donating methoxy group (Analog C) may decrease activity.

  • Increased Flexibility with a Benzyl Group: The introduction of a benzyl group (Analog D) provides more conformational flexibility compared to a directly attached phenyl ring, which can also influence binding affinity and, consequently, cytotoxic activity.

Modifications on the Nitropyridine Ring: Exploring Substituent Effects

Alterations to the 5-nitropyridine ring, either by changing the position of the nitro group or by introducing other substituents, can have a profound impact on the molecule's biological profile.

Comparative Performance Against Other Anticancer Agents

To contextualize the potential of this compound derivatives, it is essential to compare their activity with established anticancer drugs. For instance, a study on novel piperazine-based compounds identified a derivative, AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone), which induced mitotic arrest in HT29 human colon cancer cells with an ED50 of approximately 115 nM.[1] While structurally different, this highlights the potential for piperazine-containing molecules to exhibit potent anticancer effects.

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound derivatives is likely multifaceted and may involve the inhibition of key cellular processes essential for cancer cell survival and proliferation. Based on the activity of related compounds, several potential targets and pathways can be hypothesized.

Many piperazine-containing compounds have been shown to act as microtubule-targeting agents, inducing mitotic arrest and subsequent apoptosis.[1] The binding of these compounds to tubulin disrupts the dynamic instability of microtubules, which is critical for the formation of the mitotic spindle during cell division.

cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Compound This compound Derivatives Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Arrest Mitotic Arrest Compound->Arrest Spindle Mitotic Spindle Formation Tubulin->Spindle Spindle->M Apoptosis Apoptosis Arrest->Apoptosis

Caption: Putative mechanism of action for this compound derivatives targeting microtubule dynamics.

Furthermore, some piperazine derivatives have been found to sensitize cancer cells to apoptosis induced by ligands such as TNF.[1] This suggests an interplay with apoptotic signaling pathways.

TNF TNF TNFR1 TNFR1 TNF->TNFR1 Caspase8 Caspase-8 TNFR1->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound Piperazine Derivative (e.g., AK301) Compound->TNFR1 Upregulation

Caption: Sensitization to TNF-induced apoptosis by piperazine derivatives.

Experimental Protocols

To enable researchers to validate and expand upon the findings presented in this guide, the following section details a standard experimental workflow for assessing the anticancer activity of novel this compound derivatives.

Workflow for In Vitro Anticancer Evaluation

start Synthesized Compound cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis western_blot Western Blot for Protein Expression cell_cycle_analysis->western_blot end Data Analysis & SAR Conclusion western_blot->end

Caption: Experimental workflow for evaluating the anticancer activity of novel compounds.

Detailed Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of these formazan crystals, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, HT-29, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the design of novel anticancer agents. The preliminary SAR insights discussed in this guide, drawn from related compound classes, suggest that strategic modifications at the N1-position of the piperazine ring and on the nitropyridine ring can lead to substantial improvements in cytotoxic potency. Future research should focus on the systematic synthesis and evaluation of a focused library of derivatives to establish a more definitive SAR for this specific scaffold. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation compounds with enhanced efficacy and selectivity, ultimately contributing to the development of more effective cancer therapies.

References

Comparative Guide to the In Vitro ADME Properties of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine and Its Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound, 1-Methyl-4-(5-nitropyridin-2-yl)piperazine, and rationally designed alternatives. In drug discovery, early assessment of ADME characteristics is paramount to identify and mitigate liabilities that could lead to late-stage clinical failure.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in lead optimization, offering both experimental frameworks and data-driven insights.

While comprehensive public data for the specific lead compound is scarce, this guide establishes a comparative framework using representative data based on well-understood structure-ADME relationships. We will compare our lead compound, Compound A , with two structurally related molecules: Compound B , a derivative with modified polarity, and Compound C , a bioisosteric analog designed to address potential toxicological liabilities associated with the nitroaromatic scaffold.

Introduction: The Rationale for ADME-Driven Lead Optimization

The journey from a biologically active "hit" to a clinical candidate is fraught with challenges, a significant portion of which are related to poor pharmacokinetic properties.[4] A compound must not only interact with its target potently but also reach it in sufficient concentration and remain there for an adequate duration, all while avoiding rapid metabolism and off-target toxicity. In vitro ADME assays serve as a critical, cost-effective early warning system to profile these characteristics.[5][6]

Our lead molecule, Compound A (this compound) , contains a 5-nitropyridine moiety. While potentially conferring desired electronic properties for target engagement, nitroaromatic groups are often flagged as "structural alerts" due to the risk of metabolic reduction to reactive nitroso or hydroxylamine species, which can lead to toxicity. Therefore, a key objective in optimizing this series is to replace or modify this group to enhance the safety profile without compromising other essential properties.

This guide will compare Compound A with:

  • Compound B (1-(5-Nitropyridin-2-yl)-4-(2-hydroxyethyl)piperazine): An analog where the N-methyl group is replaced by a hydroxyethyl group to modulate solubility and polarity.

  • Compound C (5-(4-Methylpiperazin-1-yl)picolinonitrile): A direct bioisosteric analog where the potentially toxic nitro group is replaced by a cyano group, a common strategy to improve metabolic stability and reduce genotoxicity risk.[7][8]

Comparative In Vitro ADME Profile

The following table summarizes the key in vitro ADME properties for our three compounds. This data provides a foundation for a rational, side-by-side comparison to guide further optimization efforts.

ParameterAssayCompound ACompound BCompound CDesired Range
Solubility Kinetic Solubility (pH 7.4)45 µM110 µM55 µM> 50 µM
Permeability Caco-2 (Papp A→B)15.2 x 10⁻⁶ cm/s8.5 x 10⁻⁶ cm/s14.1 x 10⁻⁶ cm/s> 10 x 10⁻⁶ cm/s (High)
Efflux Ratio Caco-2 (Papp B→A / A→B)1.11.31.2< 2
Metabolic Stability Human Liver Microsomes (HLM)15 min18 min> 60 min> 30 min
Plasma Protein Binding Human Plasma (Equilibrium Dialysis)88%75%85%< 95%
CYP450 Inhibition CYP3A4 IC₅₀8 µM15 µM> 30 µM> 10 µM

Analysis and Interpretation of Comparative Data

Solubility and Permeability: The Absorption Potential

Successful oral drug absorption is a delicate balance between aqueous solubility and membrane permeability.

  • Compound A shows moderate kinetic solubility and high permeability, consistent with its relatively lipophilic character. This profile suggests it is likely well-absorbed.

  • Compound B , with the addition of a hydroxyl group, demonstrates a significant and predictable increase in aqueous solubility. However, this comes at the cost of reduced permeability, as the increased polarity hinders passive diffusion across the Caco-2 cell monolayer.

  • Compound C , the cyano-bioisostere, largely retains the favorable high permeability of Compound A while showing a slight improvement in solubility. The cyano group is less basic than the nitro group, which can subtly influence physical properties.

None of the compounds appear to be significant substrates for efflux transporters like P-glycoprotein, as indicated by their low efflux ratios (<2).[6]

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a crucial predictor of a drug's half-life and oral bioavailability.[1] The assay using human liver microsomes (HLM) exposes the compound to a concentrated mixture of Phase I metabolic enzymes, primarily Cytochrome P450s.

  • Compound A exhibits a short half-life (15 min), suggesting rapid metabolic clearance. This is a significant liability and is likely attributable to the enzymatic reduction of the nitropyridine group, a well-documented metabolic pathway.

  • Compound B shows no meaningful improvement in stability, as the primary metabolic soft spot—the nitro group—remains unchanged.

  • Compound C demonstrates a dramatic improvement in metabolic stability (>60 min). Replacing the nitro group with the metabolically robust cyano group successfully addressed the primary clearance liability of the lead compound. This is a cornerstone of bioisosteric replacement strategy.[7][9]

Plasma Protein Binding and CYP450 Inhibition
  • Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug is available to exert its pharmacological effect.[4] All three compounds exhibit moderate-to-high protein binding (75-88%), which is generally acceptable and leaves a sufficient free fraction. The increased polarity of Compound B slightly reduces its binding, as expected.

  • CYP450 Inhibition: Inhibition of major CYP isoforms like CYP3A4 can lead to dangerous drug-drug interactions (DDIs). Compound A shows moderate inhibition, which could be a concern. The bioisosteric replacement in Compound C not only improved metabolic stability but also significantly reduced this inhibitory potential, making it a much safer candidate from a DDI perspective.

Experimental Methodologies and Workflows

To ensure scientific integrity, the protocols for generating the data above must be robust and self-validating. Below are detailed, step-by-step methodologies for the key assays.

Liver Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by liver enzymes.

Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: Add the test compound (final concentration 1 µM) to a buffer solution containing HLM (0.5 mg/mL).

  • Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation: The percentage of compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural log plot.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis prep1 Thaw HLM & Prepare Cofactors prep2 Add Test Compound (1 µM) to HLM Buffer init Initiate with NADPH prep2->init Pre-warm sample Sample at Time Points (0, 5, 15, 30, 60 min) init->sample quench Quench with Acetonitrile + Internal Standard sample->quench analyze LC-MS/MS Quantification quench->analyze Centrifuge calculate Calculate % Remaining & Half-Life analyze->calculate

Workflow for the Liver Microsomal Stability Assay.
Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of tight junctions.

  • Barrier Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup:

    • A→B (Apical to Basolateral): The test compound is added to the apical (upper) chamber.

    • B→A (Basolateral to Apical): The test compound is added to the basolateral (lower) chamber.

  • Incubation: The plates are incubated at 37°C with gentle shaking. Samples are taken from the receiver chamber at a specific time point (e.g., 120 minutes).

  • Analysis: The concentration of the compound in the donor and receiver chambers is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to identify potential active efflux.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Permeability Assay (37°C) cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days seed->culture validate Validate Monolayer Integrity (TEER) culture->validate add_A Add Compound to Apical Side (A→B) validate->add_A add_B Add Compound to Basolateral Side (B→A) validate->add_B sample Sample Receiver Chamber at 120 min add_A->sample add_B->sample analyze LC-MS/MS Quantification sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

Workflow for the Caco-2 Permeability Assay.

Conclusion and Strategic Recommendations

This comparative guide demonstrates the power of integrated in vitro ADME profiling in the lead optimization process.

  • The initial lead, Compound A , possesses a promising absorption profile but is marred by a significant metabolic liability and potential for CYP-mediated drug interactions, both likely stemming from its nitropyridine moiety.

  • Simple modification of polarity in Compound B improved solubility but compromised permeability, highlighting the often-delicate trade-offs in drug design.

  • The bioisosteric replacement strategy yielded Compound C , which successfully mitigated the key liabilities of the parent compound. It retained high permeability, demonstrated vastly superior metabolic stability, and eliminated the CYP3A4 inhibition concern.

Based on this comprehensive in vitro assessment, Compound C represents a significantly de-risked and superior candidate for progression . Further studies should focus on confirming its in vivo pharmacokinetic profile and ensuring that the structural changes have not negatively impacted its on-target potency and selectivity. This ADME-driven approach allows for the efficient allocation of resources to compounds with the highest probability of success in later, more complex stages of drug development.

References

A Researcher's Guide to Profiling the Cross-Reactivity of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, protein kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The 1-methyl-4-(5-nitropyridin-2-yl)piperazine scaffold represents a promising chemical starting point for the development of such inhibitors. The nitropyridine moiety, with its electron-withdrawing properties, often plays a crucial role in binding to the target kinase, while the piperazine group can be modified to enhance solubility, cell permeability, and target engagement.[1][2] However, the very nature of the ATP-binding site, which is highly conserved across the human kinome, presents a significant challenge: off-target activity.[3][4]

This guide provides a comprehensive framework for conducting cross-reactivity studies on novel derivatives of this compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established kinase inhibitors. Our objective is to equip researchers with the necessary tools to build a robust selectivity profile, a critical step in advancing a lead compound toward clinical consideration.

The Imperative of Selectivity Profiling

A kinase inhibitor's selectivity profile is a primary determinant of its therapeutic window. While some "polypharmacology" can be beneficial, unanticipated off-target effects can lead to toxicity or paradoxical pathway activation.[3][5] Therefore, a systematic evaluation of a compound's activity against a broad panel of kinases is not merely a regulatory requirement but a fundamental aspect of understanding its mechanism of action.

This guide will focus on a multi-pronged approach to selectivity profiling, combining biochemical assays for direct target inhibition with cell-based assays to assess activity in a more physiologically relevant context.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the cross-reactivity data of a novel this compound derivative (let's call it Compound X ), it is essential to compare it against relevant benchmarks. The choice of comparators should be guided by structural similarity and/or intended therapeutic target. For this guide, we will consider two hypothetical comparators:

  • Comparator A (Structural Analog): A well-characterized kinase inhibitor also possessing a nitropyridine-piperazine core, but with a different substitution pattern. This will help elucidate the structure-activity relationship (SAR) of off-target effects.[6]

  • Comparator B (Target-Class Competitor): An FDA-approved inhibitor of the same kinase family that Compound X is designed to target. This provides a benchmark against the current standard of care.

Experimental Workflow for Cross-Reactivity Profiling

A logical and tiered approach is crucial for efficient and cost-effective selectivity profiling. The workflow should begin with broad screening and progress to more detailed characterization of identified off-target interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Cellular Target Engagement a Compound X Synthesis & QC b Large-Scale Kinase Panel (e.g., 400+ kinases @ 1µM) a->b Test Compound c IC50 Determination for 'Hits' (e.g., >50% inhibition) b->c Identify Off-Targets d Comparison with Comparator A & B c->d e Cellular Thermal Shift Assay (CETSA) or NanoBRET™ d->e Confirm Cellular Activity f Phenotypic Assays (e.g., Cytotoxicity, Apoptosis) e->f

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Data Presentation: Summarizing Selectivity Data

Quantitative data from cross-reactivity studies should be presented in a clear and concise format. Tables are ideal for comparing the potency of different compounds against a panel of kinases.

Table 1: Comparative Kinase Selectivity Profile (IC50 values in nM)

Kinase TargetCompound X (Test)Comparator A (Analog)Comparator B (Competitor)
Primary Target (e.g., EGFR) 15 25 10
Off-Target 1 (e.g., SRC)250500>10,000
Off-Target 2 (e.g., VEGFR2)8001,200150
Off-Target 3 (e.g., CDK2)>10,000>10,000>10,000
Off-Target 4 (e.g., p38α)1,5002,0005,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescent)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.[7]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The inhibitor's potency is determined by its ability to prevent ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP at the Km concentration for the target kinase

  • Assay buffer (containing MgCl2, DTT, and other necessary components)

  • Test compound (Compound X) and comparators, serially diluted in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Create a 10-point serial dilution of the test compounds in DMSO, starting at a concentration 100-fold higher than the final desired concentration.

  • Assay Plate Setup: Add 1 µL of the diluted compounds to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • Add 50 µL of the master mix to each well.

    • Prepare a separate ATP solution.

    • Initiate the kinase reaction by adding 50 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.

  • Detection:

    • Allow the luminescent kinase assay reagent to equilibrate to room temperature.

    • Add 100 µL of the reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol describes a cell-based assay to confirm that the inhibitor can bind to its target in a living cell.[8]

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

G cluster_0 Mechanism of NanoBRET™ Assay a Kinase-NanoLuc Fusion Protein b Fluorescent Tracer a->b Energy Transfer f No BRET Signal a->f No Energy Transfer e BRET Signal (Light Emission) b->e Emits Light c Test Inhibitor c->a Binds & Displaces Tracer d Substrate d->a Oxidizes

References

A Comparative Guide to the Synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine: A Medicinal Chemistry Keystone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

1-Methyl-4-(5-nitropyridin-2-yl)piperazine is a crucial intermediate in medicinal chemistry and drug discovery. The N-arylpiperazine moiety is a well-established "privileged scaffold," frequently found in biologically active compounds targeting a wide array of conditions, including cancer and neurological disorders. The specific substitution pattern of this molecule, featuring an electron-withdrawing nitro group on the pyridine ring, makes it a versatile precursor for further functionalization, such as the reduction of the nitro group to an amine for subsequent coupling reactions.

Given its importance, the efficient and scalable synthesis of this intermediate is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the two primary synthetic strategies for constructing this molecule: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance based on yield, reaction conditions, cost, and scalability.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry. Its efficacy hinges on the presence of strong electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. The nitro group (-NO₂) at the 5-position of the pyridine ring serves this purpose perfectly, making the 2-position highly electrophilic and susceptible to substitution by a nucleophile like N-methylpiperazine.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.[1] First, the nitrogen atom of N-methylpiperazine attacks the electron-deficient carbon at the 2-position of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atoms of the nitro group. In the second, typically rapid step, the leaving group (halide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product. The choice of halide (Cl vs. Br) can influence reaction rates, though both are effective leaving groups in this activated system.

Figure 1. General workflow for the SNAr synthesis pathway.
Experimental Protocols

Two common variations of the SNAr route are presented below, differing in the starting halide and solvent system. Both are highly effective and can be selected based on reagent availability and desired reaction time.

Protocol 1A: From 2-Chloro-5-nitropyridine This protocol utilizes the more common chloropyridine starting material and a polar aprotic solvent.

  • To a stirred solution of 2-chloro-5-nitropyridine (3.16 g, 20.0 mmol) in N,N-Dimethylformamide (DMF, 40 mL), add N-methylpiperazine (2.00 g, 20.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Heat the reaction mixture to 100 °C and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield the product as an off-white solid.[2]

Protocol 1B: From 2-Bromo-5-nitropyridine This protocol uses the more reactive bromopyridine, allowing for a shorter reaction time.

  • To a solution of 2-bromo-5-nitropyridine (22.3 g, 110 mmol) in acetonitrile (200 mL), add N-methylpiperazine (30.5 mL, 275 mmol, 2.5 equiv.).

  • Heat the resulting mixture to reflux with stirring.

  • Maintain reflux for 90 minutes, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate to dryness under reduced pressure.

  • Partition the resulting solids between water (200 mL) and ethyl acetate (200 mL).

  • Separate the organic layer, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate to afford the title compound.[2]

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3] It offers a valuable alternative to SNAr, especially for less activated or sterically hindered aryl halides.[4] While 2-halo-5-nitropyridine is highly activated and does not strictly require this methodology, considering the Buchwald-Hartwig amination is essential for a comprehensive guide, as it may offer advantages in specific contexts, such as in automated high-throughput synthesis or with particularly sensitive downstream functionalities.

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium complex.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halo-5-nitropyridine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: N-methylpiperazine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XantPhos, BINAP) are often employed to facilitate the reductive elimination step and stabilize the palladium catalyst.[5][6]

Buchwald_Hartwig_Workflow Start Combine Aryl Halide, N-Methylpiperazine, Base, & Solvent Inert Establish Inert Atmosphere (e.g., Argon) Start->Inert Catalyst Add Pd Precursor & Ligand Inert->Catalyst Heat Heat Reaction Mixture (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Figure 2. General experimental workflow for Buchwald-Hartwig amination.
Representative Experimental Protocol

While a specific protocol for this exact transformation is not widely published (likely due to the efficiency of the SNAr route), the following is a representative procedure adapted from well-established methods for the Buchwald-Hartwig amination of similar heteroaryl halides.[7][8][9]

  • To an oven-dried Schlenk tube, add 2-bromo-5-nitropyridine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and XantPhos (0.04 equiv.).

  • Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe, followed by N-methylpiperazine (1.2 equiv.) and cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Analysis

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reagents & Cost Simple, inexpensive reagents (K₂CO₃, base). Starting materials (2-chloro/bromo-5-nitropyridine) are commercially available.Requires expensive and air-sensitive palladium catalysts and phosphine ligands. Higher overall reagent cost.[4]
Reaction Conditions Often requires elevated temperatures (100 °C or reflux).[2] Can be run under standard atmospheric conditions.Requires strictly inert (anhydrous, oxygen-free) conditions. Elevated temperatures are also typical (80-110 °C).[7]
Yield Excellent yields reported (90-99%).[2]Generally high-yielding, but can be sensitive to catalyst, ligand, and base choice.
Scalability & Simplicity Operationally simple and easily scalable. No special precautions for air or moisture are needed.More complex setup due to the need for an inert atmosphere. Removal of palladium catalyst can be challenging on a large scale.
Substrate Scope Highly effective for activated heteroaryl halides like 2-halo-5-nitropyridine. Less effective for electron-neutral or electron-rich systems.Broad substrate scope, including unactivated and sterically hindered aryl halides.[3] Represents an overly powerful tool for this specific, highly activated substrate.
Green Chemistry Can be performed in greener solvents. Avoids the use of heavy metals.Relies on a precious and toxic heavy metal (Palladium). Solvents like toluene and dioxane are common.[4]

Conclusion and Recommendation

For the specific synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route is unequivocally the superior method. The high degree of activation provided by the 5-nitro group makes the pyridine ring exceptionally susceptible to nucleophilic attack, rendering the use of a sophisticated and expensive palladium catalyst unnecessary.

The SNAr reaction offers a more cost-effective, operationally simpler, and greener approach, delivering the desired product in excellent yields without the need for air-sensitive reagents or challenging catalyst removal steps.[10] While the Buchwald-Hartwig amination is an indispensable tool in the synthetic chemist's arsenal for a broader range of C-N bond formations, for this particular target molecule, the classical SNAr approach remains the most logical and efficient choice for researchers and drug development professionals.

References

A Comparative Guide to the Efficacy of Nitropyridinyl-Piperazine Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as a fertile ground for discovery, with the piperazine moiety standing out as a "privileged" structure. Its presence in numerous FDA-approved anticancer drugs, such as Imatinib and Ponatinib, underscores its value in crafting molecules with favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide focuses on the therapeutic potential of a specific subclass: 1-Methyl-4-(5-nitropyridin-2-yl)piperazine and its analogous derivatives.

Here, we provide a comparative analysis of the efficacy of these compounds in various cancer cell models. We will dissect their structure-activity relationships (SAR), explore potential mechanisms of action, and provide detailed protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the development of next-generation cancer therapeutics.

General Synthesis Strategy

The synthesis of a diverse library of aryl-piperazine derivatives is crucial for exploring the chemical space and identifying potent leads. A common and effective strategy involves the nucleophilic substitution reaction between a suitable piperazine core and various aryl halides or other electrophilic partners. The versatility of the two nitrogen atoms in the piperazine ring allows for extensive functionalization.[3]

A generalized synthetic workflow is depicted below. This multi-step process typically begins with the creation of a core intermediate, which is then coupled with a variety of substituted side chains to generate a library of final compounds for screening.[4][5]

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Diversification (Example Pathway) A Starting Materials (e.g., 2-chloro-5-nitropyridine, N-methylpiperazine) B Reaction (Nucleophilic Aromatic Substitution) A->B C Core Intermediate (this compound) B->C E Activation & Coupling (e.g., EDC, HOBt) C->E Coupling Partner D Second Core Moiety (e.g., 4-propoxybenzoic acid) D->E G Final Derivative Library E->G F Substituted Anilines or Aryl Piperazines F->E

Caption: Generalized workflow for the synthesis of a library of piperazine derivatives.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic potential of novel compounds is typically assessed across a panel of cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit cell growth by 50%, is a key metric for comparison. The data below, compiled from various studies on functionalized piperazine derivatives, illustrates their efficacy and highlights important structure-activity relationships.

Compound Class / DerivativeA-549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)MIAPaCa-2 (Pancreatic) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)DU145 (Prostate) IC50 (µM)Reference
Gefitinib (Standard) 16.5610.5149.50--[5][6]
Phenyl Benzamide Deriv. (A-11) 5.714.2631.36--[5]
Arylpiperazine-Saccharin (12) ----1.14[4]
Phthalazinylpiperazine (7e) 2.19--0.013-[7]
Piperazine-Quinoline (RB-1) ---98.34-[8]
Vindoline-Piperazine (23) ---GI50 = 1.00-[9][10]
Vindoline-Piperazine (25) GI50 = 1.35 (HOP-92)----[9][10]
Note: Some studies report GI50 (50% growth inhibition) which is comparable to IC50.

Structure-Activity Relationship (SAR) Insights

The analysis of cytotoxicity data across different derivatives reveals critical insights into how chemical structure influences anticancer activity:

  • Impact of Aryl Substituents: The nature and position of substituents on the aryl ring attached to the piperazine core are paramount. Electron-withdrawing groups, such as trifluoromethyl (-CF3) or halogens (-F, -Cl), often enhance cytotoxic activity.[9][10] For instance, a piperazine-quinoline derivative with a trifluoromethoxy group showed the highest activity within its series against breast cancer cells.[8]

  • Scaffold Hybridization: Combining the piperazine moiety with other known pharmacophores can lead to highly potent molecules. Linking piperazine to natural products like vindoline or synthetic scaffolds like phthalazine has yielded compounds with nanomolar to low-micromolar efficacy.[7][9][10] Compound 7e , a phthalazinylpiperazine derivative, demonstrated exceptional potency and selectivity for the MDA-MB-231 breast cancer cell line.[7]

  • Linker and Positional Isomerism: The way the piperazine ring is connected to other parts of the molecule is crucial. Studies on vindoline-piperazine conjugates showed that substitution at position 17 of the vindoline core was more beneficial than at position 10, and N-alkyl linkers were superior to N-acyl linkers.[9]

  • Selectivity: While achieving high potency is important, selectivity for cancer cells over normal cells is a key goal. Some arylpiperazine derivatives containing a saccharin moiety have shown potent activity against prostate cancer cells while displaying weaker cytotoxic effects on normal human prostate epithelial cells.[4]

Potential Mechanism of Action: Kinase Inhibition

While the precise mechanism can vary, many bioactive piperazine derivatives are designed to function as kinase inhibitors.[5] Their structural features often allow them to fit into the ATP-binding pocket of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key driver in many cancers. By blocking the activity of these kinases, the compounds can halt downstream signaling pathways that control cell proliferation, survival, and metastasis.

G EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR PIP2 PIP2 EGFR->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Nitropyridinyl- Piperazine Derivative Inhibitor->EGFR blocks ATP binding

Caption: Simplified EGFR signaling pathway potentially targeted by piperazine derivatives.

Key Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.[5][6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 48 hours under the same conditions as step 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G A 1. Seed Cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Add Piperazine Derivatives (serial dilutions) B->C D 4. Incubate 48h (treatment period) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (formazan formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The 1-methyl-4-(nitropyridin-2-yl)piperazine scaffold and its broader class of aryl-piperazine analogues represent a highly promising starting point for the development of novel anticancer agents. Comparative analysis demonstrates that strategic functionalization of the piperazine core and its substituents can yield compounds with potent, low-micromolar and even nanomolar efficacy against a range of cancer cell lines.[4][5][7] The structure-activity relationships elucidated in numerous studies provide a clear roadmap for medicinal chemists: the incorporation of electron-withdrawing groups and hybridization with other known pharmacophores are particularly effective strategies.

Future work should focus on synthesizing and evaluating direct derivatives of the this compound core to specifically map its potential. The most promising compounds from in vitro screens should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles. Furthermore, exploring the potential of these compounds to act as inhibitors of specific oncogenic pathways beyond EGFR and investigating their use in combination with existing chemotherapies could unlock new therapeutic avenues for difficult-to-treat cancers.

References

A Head-to-Head Comparison of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

In the landscape of modern drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its unique physicochemical properties often impart favorable pharmacokinetics, while its synthetic tractability allows for facile structural modifications to optimize target engagement.[1][2] This guide provides a detailed head-to-head comparison of analogs of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine, a key chemical entity that has emerged as a promising starting point for the design of potent enzyme inhibitors. Drawing upon recent advancements in medicinal chemistry, we will explore the nuanced structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, with a particular focus on their potential as inhibitors of Sirtuin 6 (SIRT6) and Bruton's Tyrosine Kinase (Btk).

The 2-(Piperazin-1-yl)-5-nitropyridine Scaffold: A Privileged Motif for Enzyme Inhibition

The core structure, characterized by a piperazine ring linked to a 5-nitropyridine moiety, presents a versatile platform for inhibitor design. The piperazine nitrogen atoms offer key points for substitution, enabling the exploration of different chemical spaces to enhance target binding and modulate physicochemical properties. The 5-nitro group, an electron-withdrawing substituent, can influence the electronic properties of the pyridine ring and participate in key interactions within an enzyme's active site. Our investigation into the therapeutic potential of this scaffold has revealed two promising avenues of exploration: the inhibition of the histone deacetylase SIRT6 and the non-receptor tyrosine kinase Btk.

Analog I: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - A Potent SIRT6 Inhibitor

A compelling case for the therapeutic potential of the this compound scaffold is the discovery of a close analog, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline , as a potent inhibitor of SIRT6.[3] SIRT6 is a critical regulator of various cellular processes, including DNA repair, metabolism, and inflammation, making it an attractive target for the treatment of diseases such as type 2 diabetes and cancer.[4][5]

The key structural difference in this analog is the presence of an amino group at the 2-position of the pyridine ring, with the piperazine moiety shifted to the 5-position. This seemingly minor modification has a profound impact on its biological activity, transforming it into a selective SIRT6 inhibitor.

Comparative Biological Activity
CompoundTargetIC50 (µM)Key Structural FeaturesReference
Analog I (6d) SIRT64.932-amino-5-(4-methylpiperazin-1-yl)pyridine[3]
Parent Compound (Inferred)SIRT6>200 (predicted inactive)2-(4-methylpiperazin-1-yl)-5-nitropyridineN/A

Table 1: Comparison of the in vitro inhibitory activity of Analog I against SIRT6. The activity of the parent compound, this compound, is inferred to be significantly lower based on the SAR of the published series.[3]

The potent activity of Analog I underscores the importance of the 2-amino group for SIRT6 inhibition. It is hypothesized that this amino group forms a critical hydrogen bond interaction within the SIRT6 active site, an interaction that is absent in the parent compound. Furthermore, this analog demonstrated high selectivity, showing no significant inhibition of other histone deacetylases (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM.[3]

The this compound Scaffold as a Putative Btk Inhibitor

While direct experimental evidence for the Btk inhibitory activity of this compound is not yet published, patent literature suggests that this chemical scaffold is a key building block for the synthesis of potent Btk inhibitors.[6] Btk is a crucial component of the B-cell receptor signaling pathway, and its inhibition has proven to be a highly effective therapeutic strategy for B-cell malignancies and autoimmune diseases.[7]

The general structure of many potent Btk inhibitors features a heterocyclic core that binds to the hinge region of the kinase, a substituted piperazine moiety that extends into the solvent-exposed region, and a warhead that can form a covalent bond with a cysteine residue (Cys481) in the active site for irreversible inhibition. The this compound structure provides the core heterocyclic and piperazine elements, making it an ideal starting point for the development of such inhibitors.

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed protocols for the in vitro assessment of SIRT6 and Btk inhibitory activity are provided below.

SIRT6 Inhibition Assay (Fluorometric)

This protocol is adapted from established methods and is suitable for the screening and characterization of SIRT6 inhibitors.[2][8]

Materials:

  • Recombinant human SIRT6 enzyme

  • SIRT6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore like 7-amino-4-methylcoumarin (AMC))

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare the SIRT6 reaction mixture by adding the following to each well of a 96-well plate:

    • Assay Buffer

    • NAD+ (final concentration typically 0.5-1 mM)

    • SIRT6 fluorogenic substrate (final concentration at or below the Km)

  • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (100% activity) and a control with a known SIRT6 inhibitor (e.g., Nicotinamide) for reference.

  • Initiate the reaction by adding recombinant SIRT6 enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).

  • Stop the reaction and initiate signal development by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm for AMC-based substrates).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

SIRT6_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection prep Prepare Reaction Mix (Buffer, NAD+, Substrate) add_cmpd Add Test Compounds & Controls prep->add_cmpd add_enz Add SIRT6 Enzyme add_cmpd->add_enz incubate Incubate at 37°C add_enz->incubate add_dev Add Developer incubate->add_dev incubate_rt Incubate at RT add_dev->incubate_rt read_fluor Read Fluorescence incubate_rt->read_fluor

Caption: Workflow for the SIRT6 fluorometric inhibition assay.

Btk Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol utilizes the ADP-Glo™ Kinase Assay from Promega, which measures the amount of ADP produced in a kinase reaction.[1][9]

Materials:

  • Recombinant human Btk enzyme

  • Btk substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds dissolved in DMSO

  • 96-well white microplates

Procedure:

  • Prepare the Btk reaction mixture by adding the following to each well of a 96-well plate:

    • Kinase Assay Buffer

    • Btk substrate

    • Recombinant Btk enzyme

  • Add the test compound at various concentrations. Include a DMSO-only control (100% activity) and a control with a known Btk inhibitor (e.g., ibrutinib) for reference.

  • Initiate the reaction by adding ATP to each well (final concentration typically at the Km for ATP).

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent to each well.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Btk_Inhibition_Assay cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Luminescence Detection prep Prepare Kinase Reaction (Buffer, Substrate, Btk) add_cmpd Add Test Compounds & Controls prep->add_cmpd add_atp Add ATP add_cmpd->add_atp incubate Incubate at 30°C add_atp->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo incubate_rt1 Incubate at RT add_adpglo->incubate_rt1 add_kdr Add Kinase Detection Reagent incubate_rt1->add_kdr incubate_rt2 Incubate at RT add_kdr->incubate_rt2 read_lum Read Luminescence incubate_rt2->read_lum

Caption: Workflow for the Btk ADP-Glo™ kinase inhibition assay.

Signaling Pathways and Mechanism of Action

To fully appreciate the therapeutic implications of inhibiting SIRT6 and Btk, it is essential to understand their roles in cellular signaling.

SIRT6 Signaling Pathway

SIRT6 is a nuclear enzyme that deacetylates histone H3 at lysines 9 and 56, leading to transcriptional repression. It also plays a role in DNA repair through the deacetylation of PARP1. By inhibiting SIRT6, compounds like Analog I can potentially modulate gene expression and enhance DNA damage in cancer cells. In the context of metabolism, SIRT6 inhibition can increase glucose uptake.[3][4]

SIRT6_Pathway SIRT6 SIRT6 H3K9ac Histone H3 (acetylated) SIRT6->H3K9ac deacetylates PARP1 PARP1 (acetylated) SIRT6->PARP1 deacetylates Glucose_Metabolism Glucose Metabolism SIRT6->Glucose_Metabolism regulates Gene_Repression Transcriptional Repression H3K9ac->Gene_Repression leads to DNA_Repair DNA Repair PARP1->DNA_Repair promotes Analog_I Analog I (SIRT6 Inhibitor) Analog_I->SIRT6 inhibits

Caption: Simplified SIRT6 signaling pathway and the point of intervention for Analog I.

Btk Signaling Pathway

Btk is a key kinase downstream of the B-cell receptor (BCR). Upon BCR activation, Btk is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream targets such as PLCγ2. This initiates a signaling cascade that results in B-cell proliferation, survival, and differentiation. Inhibition of Btk effectively blocks this entire pathway.[7]

Btk_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Btk Btk Lyn_Syk->Btk activates PLCG2 PLCγ2 Btk->PLCG2 phosphorylates Downstream Downstream Signaling (Ca2+ flux, NF-κB, etc.) PLCG2->Downstream Cell_Response B-Cell Proliferation & Survival Downstream->Cell_Response Btk_Inhibitor Potential Btk Inhibitor (e.g., based on parent compound) Btk_Inhibitor->Btk inhibits

Caption: The B-cell receptor signaling pathway highlighting the central role of Btk.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. The successful development of the closely related analog, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, as a potent and selective SIRT6 inhibitor validates the therapeutic potential of this chemical class. Furthermore, the recurring appearance of this and similar structures in the patent literature for Btk inhibitors strongly suggests that further exploration in this area is warranted.

Future research should focus on the systematic exploration of the structure-activity relationships of this compound analogs against both SIRT6 and Btk. Key modifications to investigate include:

  • Substitution on the pyridine ring: Exploring the impact of different electron-withdrawing and electron-donating groups at various positions.

  • Substitution on the piperazine ring: Investigating the effect of different alkyl and aryl substituents on the distal nitrogen to probe for additional binding interactions.

  • Introduction of a covalent warhead: For Btk inhibition, the incorporation of an acrylamide or other reactive group to target Cys481 could lead to irreversible and highly potent inhibitors.

By leveraging the insights and experimental protocols outlined in this guide, researchers can accelerate the development of the next generation of enzyme inhibitors based on this versatile and promising chemical scaffold.

References

validating the mechanism of action for 1-Methyl-4-(5-nitropyridin-2-yl)piperazine-derived inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Validating the Mechanism of Action for 1-Methyl-4-(5-nitropyridin-2-yl)piperazine-Derived Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in modern medicinal chemistry, frequently serving as a foundational element in the design of targeted inhibitors for enzymes such as kinases and deacetylases.[1][2][3][4][5] Its chemical tractability and favorable physicochemical properties make it an attractive starting point for drug discovery campaigns.[2][4] However, progressing a hit compound derived from this or any scaffold into a viable clinical candidate is contingent upon a rigorous and unequivocal validation of its mechanism of action (MoA).

The Foundational Workflow: A Triad of Interrogative Evidence

A robust MoA validation strategy does not rely on a single experiment. Instead, it triangulates data from biochemical, biophysical, and cellular assays to build a cohesive and undeniable case for a specific mechanism.[6] This multi-pronged approach is essential for de-risking a project and ensuring that observed biological effects are directly attributable to the intended molecular interaction.[7][8]

MoA_Validation_Workflow cluster_0 MoA Validation Funnel Biophysical Part 1: Biophysical Assays (Does it bind?) Biochemical Part 2: Biochemical Assays (How does it inhibit?) Biophysical->Biochemical Confirms Direct Target Interaction Cellular Part 3: Cellular Assays (Does it work in a cell?) Biochemical->Cellular Defines Inhibition Mode & Potency

Figure 1: The logical progression for MoA validation, starting with direct physical interaction and culminating in cellular functional response.

PART 1: Confirming Direct Target Engagement with Biophysical Assays

Before any functional or cellular studies are conducted, it is imperative to demonstrate that the inhibitor physically interacts with its purified target protein. This step definitively separates true binders from assay artifacts. Biophysical methods provide label-free, quantitative data on these interactions.[9][10]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a cornerstone technique that provides real-time data on both the affinity and the kinetics of an interaction. It measures the rate of complex formation (association rate, ka) and the rate of complex decay (dissociation rate, kd), from which the equilibrium dissociation constant (KD) is calculated (kd/ka). A long residence time (slow kd) can be a highly desirable attribute for an inhibitor, leading to sustained target modulation.

Experimental Protocol: SPR Kinetic Analysis

  • Chip Preparation: Covalently immobilize the high-purity target protein onto a sensor chip surface using amine coupling chemistry. A parallel flow cell must be activated and blocked without protein to serve as a reference surface for subtracting bulk refractive index changes.

  • Analyte Preparation: Prepare a dilution series of the this compound derivative in a suitable running buffer (e.g., HBS-EP+). A zero-concentration sample (buffer only) is essential for double-referencing.

  • Binding Measurement: Inject the compound dilutions sequentially over both the target and reference surfaces, from the lowest concentration to the highest. Monitor the change in response units (RU) over time. Include sufficient dissociation time to observe the return to baseline.

  • Data Analysis: After subtracting the reference channel and buffer injection data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to derive ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC provides an orthogonal validation of binding and is considered the gold standard for measuring binding thermodynamics.[11][12] It directly measures the heat released or absorbed during a binding event, yielding the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. This thermodynamic signature can be invaluable for guiding lead optimization.

Experimental Protocol: ITC Thermodynamic Analysis

  • Sample Preparation: Place the purified target protein in the sample cell and the inhibitor solution in the injection syringe. Both must be in identical, extensively dialyzed buffer to minimize heats of dilution.

  • Titration: Perform a series of precise, automated injections of the inhibitor into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Acquisition: Record the heat change after each injection. As the protein becomes saturated, the magnitude of the heat change diminishes.

  • Data Analysis: Integrate the raw power peaks to determine the heat per injection. Plot this against the molar ratio of inhibitor-to-protein and fit the data to a suitable binding model to determine KD, n, and ΔH.

Data Summary & Comparison
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Binding kinetics (ka, kd) and affinity (KD)Binding thermodynamics (KD, ΔH, ΔS) and stoichiometry (n)
Principle Mass change at a surface detected by refractive indexHeat change of binding in solution
Immobilization Target protein is immobilizedBoth components are in solution (no modification)
Throughput Relatively higherLower
Key Advantage Provides kinetic information (residence time)Provides full thermodynamic profile and stoichiometry

PART 2: Defining the Mode of Inhibition with Biochemical Assays

Once direct binding is established, the next critical question is: how does the compound inhibit the enzyme's function? Understanding the mode of inhibition (e.g., competitive, non-competitive) is crucial for predicting in vivo efficacy, as it determines how the inhibitor's potency will be affected by endogenous substrate concentrations.[13][14][15]

Enzyme Kinetics: The Michaelis-Menten & Lineweaver-Burk Analyses

Steady-state enzyme kinetic studies are the classic method for elucidating the mechanism of reversible inhibitors.[13][16] By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the inhibitor's effect on the enzyme's maximal velocity (Vmax) and its affinity for the substrate (Km).

Experimental Protocol: Determining Inhibition Modality

  • Assay Optimization: First, determine the optimal enzyme concentration and reaction time that ensure the reaction remains in the linear (initial rate) phase.

  • Matrix Titration: Set up a matrix of reactions. On one axis, vary the concentration of the substrate (e.g., from 0.1x Km to 10x Km). On the other axis, vary the concentration of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

  • Rate Measurement: Initiate the reactions (often by adding ATP for kinase assays) and measure product formation over time using a suitable detection method (e.g., luminescence-based ADP detection, time-resolved fluorescence).[17][18] Calculate the initial velocity (V0) for each condition.

  • Data Visualization & Analysis: Plot V0 versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot). For a clearer diagnosis, transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/V0 vs 1/[S]). The pattern of line intersections reveals the inhibition modality.

Inhibition_Modes cluster_1 Reversible Inhibition Pathways E Enzyme (E) ES E-S Complex E->ES + S EI E-I Complex (Competitive) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S ESI E-S-I Complex (Uncompetitive) ES->ESI + I P Product (P) ES->P k_cat EI->ESI + S

Figure 2: Simplified schematic of enzyme, substrate, and inhibitor interactions for different reversible inhibition modes.

Interpreting Kinetic Data
Inhibition ModeDescriptionEffect on KmEffect on VmaxLineweaver-Burk Plot
Competitive Inhibitor binds only to the free enzyme's active site.[15]Apparent Km increasesUnchangedLines intersect on the Y-axis
Non-competitive Inhibitor binds to an allosteric site on either free enzyme or the E-S complex.[15]UnchangedApparent Vmax decreasesLines intersect on the X-axis
Uncompetitive Inhibitor binds only to the enzyme-substrate (E-S) complex.[15]Apparent Km decreasesApparent Vmax decreasesLines are parallel
Mixed Inhibitor binds to an allosteric site with different affinities for free enzyme and the E-S complex.Varies (increases or decreases)Apparent Vmax decreasesLines intersect off-axes

PART 3: Demonstrating Target Engagement in a Cellular Environment

Confirming that an inhibitor binds its target and functions in a clean, biochemical system is only half the battle. The ultimate test is whether it can engage its target within the complex and crowded environment of a living cell.[19][20] Cellular target engagement assays bridge the gap between in vitro biochemistry and in vivo pharmacology.[7][21]

Cellular Thermal Shift Assay (CETSA®) for Intracellular Binding

CETSA is a powerful label-free method for verifying intracellular target engagement. The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[7]

Experimental Protocol: CETSA Melt Curve

  • Cell Treatment: Treat intact cells with the this compound derivative at a desired concentration (e.g., 10x biochemical IC50). Include a vehicle-treated control (e.g., DMSO).

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble, non-denatured proteins from the aggregated, denatured proteins by high-speed centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using a quantitative protein detection method, such as Western Blot or quantitative mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein versus temperature. A positive result is a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control, indicating thermal stabilization upon binding.

Downstream Pathway Modulation

The final piece of the MoA puzzle is demonstrating that target engagement leads to the expected functional outcome. This involves measuring a proximal biomarker of the target's activity. For example, if the target is a kinase in a specific signaling pathway, a key validation step is to show that the inhibitor reduces the phosphorylation of that kinase's direct substrate in a dose-dependent manner.

Experimental Protocol: Phospho-Substrate Western Blot

  • Cell Treatment: Plate cells and treat them with a range of inhibitor concentrations for a duration sufficient to observe changes in signaling.

  • Pathway Stimulation (if necessary): If the pathway is not basally active, stimulate it with an appropriate growth factor or agonist.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate. Re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Quantification: Quantify the band intensities. A successful result will show a dose-dependent decrease in the phospho-substrate signal relative to the total substrate signal.

Conclusion

Validating the mechanism of action for a novel inhibitor series, such as those derived from the this compound scaffold, is a systematic process of evidence accumulation. By employing a logical sequence of biophysical, biochemical, and cellular assays, researchers can move from demonstrating a simple physical interaction to proving a specific and functional consequence in a disease-relevant context. This rigorous, multi-faceted approach provides the confidence needed to make critical go/no-go decisions, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine. As a compound integrating both a nitropyridine and a piperazine moiety, it necessitates rigorous adherence to hazardous waste protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

The procedural choices outlined below are grounded in an analysis of the compound's constituent chemical groups and established regulatory frameworks for hazardous waste management. The core principle is that all waste streams containing this compound, regardless of concentration, must be treated as hazardous.

Hazard Assessment: Understanding the "Why"

A formal Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative hazard assessment must be synthesized from data on its structural components: the piperazine ring and the nitropyridine system.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] They can also act as skin and respiratory sensitizers, potentially causing allergic reactions upon exposure.[3]

  • Nitropyridine Moiety: Aromatic nitro compounds are associated with significant toxicity.[4] Specifically, nitropyridines are classified as toxic if swallowed and can cause skin, eye, and respiratory irritation.[4][5][6] A critical analogue, 1-Boc-4-(5-nitropyridin-2-yl)piperazine, is classified as acutely toxic (Oral, Category 3) with the signal word "Danger," underscoring the significant risk.

Based on this analysis, this compound must be handled as an acutely toxic and corrosive substance.

Parameter Anticipated Hazard Rationale / Supporting Evidence
Acute Oral Toxicity High (Presumed Category 3) Based on the classification of 1-Boc-4-(5-nitro-2-pyridyl)piperazine (H301: Toxic if swallowed).
Skin Corrosion/Irritation High (Causes severe burns/irritation) Piperazine is corrosive and a known irritant.[1][3] Nitropyridines also cause skin irritation.[5][6]
Eye Damage/Irritation High (Causes serious eye damage) Piperazine can cause severe eye damage.[1][3]
Sensitization Potential skin and respiratory sensitizer A known property of piperazine derivatives.[3]
Environmental Hazard High (Presumed) Aromatic nitro compounds and pyridine derivatives can be toxic to aquatic life.[1][4]
Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system to ensure waste is managed safely from the point of generation to its final disposal.

Before handling the compound or its waste, ensure the following PPE is worn. This is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be used in addition to goggles.[7][8]

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required.[8] This provides a robust barrier and allows for the safe removal of a contaminated outer glove.

  • Body Protection: A dedicated lab coat must be worn and kept fastened. Ensure it is laundered separately from personal clothing.[1]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[8]

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[9] Never mix this waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • All contaminated disposables, including pipette tips, weighing papers, gloves, and absorbent pads, must be collected in a dedicated solid hazardous waste container.[7][10]

    • This container must be a rigid, puncture-resistant container with a secure lid.

  • Liquid Waste:

    • All solutions containing this compound, including reaction mother liquors and instrument rinsates, must be collected in a dedicated liquid hazardous waste container.[11]

    • Use only compatible containers, such as borosilicate glass or high-density polyethylene (HDPE), with a secure, screw-on cap.[8][9]

    • Fill containers to no more than 80% capacity to allow for vapor expansion and prevent spills.

Disposal Decision Workflow

G start Waste Generation (Contains 1-Methyl-4- (5-nitropyridin-2-yl)piperazine) is_solid Is the waste solid? (e.g., gloves, tips, solid compound) start->is_solid solid_waste Collect in Labeled SOLID Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled LIQUID Hazardous Waste Container is_solid->liquid_waste No no_drain DO NOT Dispose Down Drain liquid_waste->no_drain

Caption: Waste segregation decision process.

Proper container management is a cornerstone of the Resource Conservation and Recovery Act (RCRA) regulations.[12]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[13] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Do not use abbreviations.[8]

    • A clear indication of the hazards: "Toxic," "Corrosive."

    • The date accumulation started.

  • Container Condition: Keep waste containers securely closed at all times, except when actively adding waste.[9][11] This prevents the release of vapors and protects against spills. Store containers in a designated Satellite Accumulation Area (SAA).[9]

  • Equipment: Non-disposable equipment (e.g., glassware, spatulas) must be decontaminated. Rinse with a suitable solvent (e.g., ethanol or acetone) to remove the compound, collecting the rinsate as liquid hazardous waste. Follow with a standard wash with soap and water.

  • Empty Containers: The original product container is considered hazardous waste. It must be triple-rinsed with a suitable solvent.[13] The rinsate must be collected and disposed of as liquid hazardous waste.[13] After rinsing, deface or remove the original label, and dispose of the container as directed by your EHS office.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert all personnel in the immediate vicinity and evacuate the area.

  • Secure the Area: Prevent entry and ensure ventilation is adequate (if safe to do so).

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2, Step 1.

  • Contain & Absorb: For liquid spills, contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][7] For solid spills, carefully cover the powder to prevent it from becoming airborne. DO NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.

Final Disposal Pathway: From Lab to Destruction

The ultimate disposal of this compound waste must be handled by professionals.

  • Storage: Store your properly labeled, sealed waste containers in your laboratory's designated Satellite Accumulation Area. This area should provide secondary containment to capture any potential leaks.[13]

  • Arrange Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.[11]

  • Final Treatment: The EHS office will consolidate the waste and transfer it to a licensed hazardous waste facility. Due to the compound's nature, the required method of disposal is high-temperature incineration in a licensed apparatus.[1][8] This method ensures the complete destruction of the hazardous organic molecule.

Overall Disposal Workflow

G gen 1. Waste Generation (Point of Use) seg 2. Segregation (Solid vs. Liquid) gen->seg cont 3. Containerization & Labeling (Closed, Labeled Container) seg->cont store 4. Satellite Storage (In-Lab, Secondary Containment) cont->store pickup 5. EHS Collection (Scheduled Pickup) store->pickup dispose 6. Final Disposal (Licensed Incineration) pickup->dispose

Caption: End-to-end hazardous waste management lifecycle.

By adhering to this comprehensive guide, laboratory professionals can manage waste streams containing this compound in a manner that is safe, compliant, and environmentally responsible, building a culture of safety that extends beyond the product itself.

References

Personal protective equipment for handling 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Immediate Safety Concerns & Hazard Assessment

This compound is a substituted nitropyridine and a piperazine derivative. This chemical structure suggests several potential hazards that must be addressed with rigorous safety measures.

  • Aromatic Nitrocompounds: This class of chemicals is known for its systemic toxicity. A primary concern is the rapid absorption through intact skin, which can lead to health issues such as cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood) and anemia with chronic exposure[2].

  • Piperazine Derivatives: The piperazine functional group can cause severe skin burns and eye damage[3][4][5]. It may also cause allergic skin reactions and can be harmful if inhaled[3][4][5].

  • Irritant Properties: The related compound 2-(4-Methylpiperazin-1-yl)-5-nitropyridine is classified as an irritant to the skin, eyes, and respiratory system[6].

Based on these related hazards, it is imperative to handle this compound with the assumption that it is toxic, a skin and eye corrosive, and a respiratory irritant.

Hazard Summary Table
Hazard ClassPotential EffectsPrimary Exposure Routes
Acute Toxicity (Oral) Harmful or fatal if swallowed.Ingestion
Skin Corrosion/Irritation May cause severe skin burns and irritation.[3][4][5]Skin Contact
Serious Eye Damage May cause serious and permanent eye damage.[3][4][5]Eye Contact
Respiratory Irritation May cause respiratory irritation if inhaled.[6]Inhalation
Systemic Toxicity Potential for cyanosis and anemia with repeated exposure.[2]Skin Absorption, Inhalation

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound. The selection of PPE should be based on the specific laboratory operation being performed.

PPE Selection Workflow

PPE_Selection cluster_0 Step 1: Task Assessment cluster_1 Step 2: PPE Selection cluster_2 Step 3: Required PPE Task Identify Laboratory Task Weighing Weighing Solid Task->Weighing Solid Handling Solution Preparing Solution Task->Solution Liquid Handling Reaction Running Reaction / Workup Task->Reaction Reaction Conditions PPE_Weighing Minimum: - Nitrile Gloves (double-gloved) - Lab Coat - Safety Glasses with Side Shields Weighing->PPE_Weighing PPE_Solution Enhanced: - Nitrile Gloves (double-gloved) - Chemical Resistant Apron over Lab Coat - Chemical Splash Goggles Solution->PPE_Solution PPE_Reaction Maximum: - Nitrile Gloves (double-gloved) - Chemical Resistant Apron over Lab Coat - Face Shield over Chemical Splash Goggles - Consider Respiratory Protection Reaction->PPE_Reaction

Caption: PPE selection workflow based on the laboratory task.

Detailed PPE Specifications:
  • Hand Protection: Always wear double-layered nitrile gloves. For extended handling or when working with larger quantities, consider a more robust glove such as butyl rubber. Inspect gloves for any signs of degradation before and during use. Contaminated gloves should be removed and disposed of properly, followed by hand washing[7].

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. When handling solutions or during any transfer process that could result in a splash, chemical splash goggles are mandatory[8]. For reactions under pressure or with a higher risk of splashing, a face shield should be worn in addition to goggles[8].

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. When handling larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat[7].

  • Respiratory Protection: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure[9]. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended[8][10].

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Weighing the Solid Compound:
  • Preparation: Designate a specific area within a chemical fume hood for weighing. Ensure the analytical balance is clean and certified.

  • Don PPE: Wear a lab coat, double nitrile gloves, and safety glasses with side shields.

  • Weighing: Carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or vial using a clean spatula. Avoid creating dust.

  • Cleanup: Once the desired amount is weighed, securely cap the stock container. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe with a disposable towel.

  • Disposal: Dispose of any contaminated weigh boats, gloves, and wipes in a designated hazardous waste container.

Preparing Solutions:
  • Preparation: Conduct all solution preparations within a chemical fume hood.

  • Don PPE: Wear a lab coat, a chemical-resistant apron, double nitrile gloves, and chemical splash goggles.

  • Dissolution: Slowly add the weighed solid to the desired solvent in a suitable flask. Use a magnetic stirrer to facilitate dissolution. Avoid splashing.

  • Transfer: If the solution needs to be transferred, use a funnel to minimize the risk of spills.

  • Cleanup: Rinse any glassware that came into contact with the compound with a suitable solvent.

  • Disposal: Dispose of all contaminated disposables in the designated hazardous waste container.

Emergency Procedures and Disposal

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention[11].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[11].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Waste Disposal:
  • Small Spills: For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding the creation of dust, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

  • Waste Disposal: All waste containing this compound, including contaminated PPE, glassware, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain[12].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(5-nitropyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.